(5-Fluoroquinolin-8-yl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-fluoroquinolin-8-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BFNO2/c11-8-4-3-7(10(13)14)9-6(8)2-1-5-12-9/h1-5,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFXMAQYNZHRLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=C(C=C1)F)C=CC=N2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674734 | |
| Record name | (5-Fluoroquinolin-8-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-45-1 | |
| Record name | B-(5-Fluoro-8-quinolinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Fluoroquinolin-8-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(5-Fluoroquinolin-8-yl)boronic acid: A Comprehensive Technical Guide for Researchers
(5-Fluoroquinolin-8-yl)boronic acid has emerged as a critical building block in modern medicinal chemistry and organic synthesis. Its unique structural features, combining the versatile quinoline scaffold with the reactive boronic acid moiety, make it an invaluable tool for the construction of complex molecular architectures, particularly in the realm of drug discovery. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of its properties, applications, and handling, with a focus on practical, field-proven insights.
Core Compound Identity and Properties
This compound is a solid organic compound with the Chemical Abstracts Service (CAS) registry number 1072951-45-1 .[1][2][3] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1072951-45-1 | [1][2][3] |
| Molecular Formula | C₉H₇BFNO₂ | [1][2] |
| Molecular Weight | 190.97 g/mol | [1][4] |
| Appearance | Solid | [5] |
| Purity | Typically ≥98% | [5] |
While specific quantitative data on melting point and solubility are not widely published, boronic acids, in general, are known to be soluble in many polar organic solvents.[6][7][8] The solubility of this compound is expected to be favorable in solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols, which are commonly used in organic synthesis.
The Synthetic Powerhouse: Suzuki-Miyaura Cross-Coupling
The primary application of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9][10] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, prized for its mild reaction conditions, broad functional group tolerance, and high yields.[9]
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9] The boronic acid first reacts with a base to form a more nucleophilic boronate species, which then transfers its organic group (the 5-fluoroquinolin-8-yl moiety) to the palladium center during the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery: A Gateway to Bioactive Molecules
This compound is a valuable building block in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors.[11][12][13] The quinoline core is a well-known pharmacophore found in numerous approved drugs, and the fluorine substituent can enhance metabolic stability and binding affinity. Boronic acids themselves are increasingly recognized for their potential in drug design.[10][11][12]
A notable application of this compound is in the synthesis of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.[13] These enzymes are implicated in a variety of diseases, and their inhibition is a promising therapeutic strategy. For instance, this compound can be used to construct complex heterocyclic systems that exhibit potent and selective ROCK inhibition.[13]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
The following is a representative, detailed protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on established methodologies for similar heterocyclic boronic acids and should be adapted and optimized for specific substrates.[14][15]
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane or a mixture of DME and water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes to remove oxygen.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent via syringe. Then, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product using standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F, ¹¹B), mass spectrometry, and IR spectroscopy.[16][17]
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety precautions for boronic acids include:
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place, away from moisture and strong oxidizing agents. Keep the container tightly sealed.
Conclusion
This compound is a powerful and versatile reagent that has found a firm footing in the toolbox of medicinal and synthetic chemists. Its utility in the reliable and efficient construction of complex, biologically relevant molecules through the Suzuki-Miyaura cross-coupling reaction is well-established. As the demand for novel therapeutics continues to grow, the importance of such key building blocks in the drug discovery and development pipeline is only set to increase.
References
- 1. chemwhat.com [chemwhat.com]
- 2. scbt.com [scbt.com]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. 1072951-44-0 CAS Manufactory [m.chemicalbook.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
(5-Fluoroquinolin-8-yl)boronic acid: A Strategic Building Block for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of Privileged Scaffolds and Versatile Functionality
In the landscape of modern drug discovery, the strategic assembly of complex molecular architectures is paramount. Among the vast toolkit available to medicinal chemists, boronic acids have emerged as exceptionally versatile and powerful intermediates.[1][2][3][4] Their stability, low toxicity, and, most notably, their indispensable role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, have cemented their status as essential building blocks.[5][6][7][8]
This guide focuses on a particularly valuable reagent: (5-Fluoroquinolin-8-yl)boronic acid (CAS 1072951-45-1).[9][10][11] This molecule represents a convergence of three key features: the quinoline core, a well-established "privileged scaffold" found in numerous therapeutic agents; a strategically placed fluorine atom, a common bioisostere for hydrogen that can enhance metabolic stability and binding affinity; and the boronic acid functional group, which unlocks a gateway to diverse chemical transformations. Understanding the synthesis, characterization, and application of this compound is crucial for professionals engaged in the design and development of novel therapeutics.
Part 1: Synthesis of this compound
Rationale and Mechanistic Insight
The synthesis of aryl boronic acids is a well-established field, with the most robust methods typically involving the borylation of an organometallic intermediate.[2][12][13] For this compound, the most logical and efficient pathway begins with a suitable halo-substituted precursor, 8-bromo-5-fluoroquinoline. The synthesis proceeds through a three-step sequence: halogen-metal exchange, electrophilic trapping with a borate ester, and subsequent hydrolysis.
-
Generation of the Aryllithium Intermediate: The process is initiated by a halogen-metal exchange. The C8-Br bond of 8-bromo-5-fluoroquinoline is selectively targeted by a strong organolithium base, such as n-butyllithium (n-BuLi). This reaction is performed at cryogenic temperatures (-78 °C) to ensure the stability of the highly reactive 5-fluoroquinolin-8-yl-lithium intermediate and to prevent undesired side reactions, such as attack at other positions on the quinoline ring.
-
Electrophilic Quench (Borylation): The nucleophilic aryllithium species is then immediately treated in situ with a trialkyl borate, most commonly triisopropyl borate [B(OiPr)₃]. The boron atom in the borate ester is electrophilic and is readily attacked by the carbanion, forming a tetracoordinate boronate complex.
-
Hydrolysis to the Final Product: The final step involves the careful acidic workup of the reaction mixture. The addition of an aqueous acid (e.g., HCl) hydrolyzes the boronate ester, cleaving the B-O bonds and yielding the desired this compound as a solid product.
This synthetic approach is self-validating; the successful formation of the product relies on the precise and sequential execution of these well-understood organometallic transformations.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Materials:
-
8-Bromo-5-fluoroquinoline
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M solution in hexanes)
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 8-bromo-5-fluoroquinoline (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the mixture to 0 °C in an ice bath and quench the reaction by the slow addition of 2 M HCl until the solution is acidic (pH ~2).
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ether/hexanes) or by silica gel chromatography to afford pure this compound.
Part 2: Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized this compound. Boronic acids are known to exist in equilibrium with their cyclic trimeric anhydrides (boroxines), which can sometimes complicate analysis but is a well-documented characteristic of this compound class.[12][14]
Analytical Techniques and Expected Results
-
NMR Spectroscopy: Nuclear Magnetic Resonance is the primary tool for structural elucidation.
-
¹H NMR: The spectrum will show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the quinoline ring. The coupling patterns will be consistent with the substitution pattern. A broad singlet corresponding to the B(OH)₂ protons may also be observed, which is often exchangeable with D₂O.
-
¹³C NMR: The spectrum will display nine distinct carbon signals. The carbon atom directly bonded to the boron (C8) may exhibit a broad signal or may not be observed due to the quadrupolar nature of the boron nucleus.[15]
-
¹⁹F NMR: A singlet peak is expected, confirming the presence and electronic environment of the single fluorine atom.
-
¹¹B NMR: A broad singlet in the range of δ 28-34 ppm is characteristic of a trigonal planar aryl boronic acid.[16][17]
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.
Summary of Characterization Data
| Property | Value / Expected Result |
| Chemical Formula | C₉H₇BFNO₂[9] |
| Molecular Weight | 190.97 g/mol [11][21] |
| Appearance | White to off-white solid |
| ¹H NMR | Aromatic signals (δ 7.0-9.0 ppm), broad B(OH)₂ signal |
| ¹³C NMR | ~9 signals in the aromatic region; C-B signal may be broad/absent |
| ¹⁹F NMR | Singlet in the typical aryl fluoride region |
| ¹¹B NMR | Broad singlet (δ 28-34 ppm) |
| HRMS (ESI+) | [M+H]⁺ calculated for C₉H₈BFNO₂: 192.0626; Found: ~192.0626 |
Part 3: Applications in Drug Development and Suzuki-Miyaura Coupling
The primary utility of this compound in drug development is its role as a coupling partner in the Suzuki-Miyaura reaction.[5][7] This palladium-catalyzed reaction forges a new carbon-carbon bond between the C8 position of the fluoroquinoline core and a carbon atom of an aryl, heteroaryl, or vinyl halide (or pseudohalide).[8][22]
This reaction provides a powerful and modular approach to rapidly synthesize libraries of complex molecules built upon the 5-fluoroquinoline scaffold. The ability to introduce a wide variety of substituents at the 8-position allows for extensive Structure-Activity Relationship (SAR) studies, enabling the fine-tuning of a molecule's pharmacological properties.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide, R²-Br), forming a Pd(II) complex.
-
Transmetalation: The boronic acid is activated by a base to form a boronate species. This species then transfers its organic group (the 5-fluoroquinolin-8-yl moiety) to the palladium center, displacing the halide and forming a new Pd(II) complex containing both organic partners.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the cycle.
Suzuki-Miyaura Coupling Workflow
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. scbt.com [scbt.com]
- 10. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. Boronic acid - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. rsc.org [rsc.org]
- 16. rsc.org [rsc.org]
- 17. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone [mdpi.com]
- 19. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. This compound | CymitQuimica [cymitquimica.com]
- 22. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of (5-Fluoroquinolin-8-yl)boronic acid
Introduction
(5-Fluoroquinolin-8-yl)boronic acid, a specialized heterocyclic boronic acid, holds significant potential in medicinal chemistry and materials science. Its rigid quinoline scaffold, substituted with a fluorine atom and a boronic acid moiety, makes it a valuable building block for developing novel therapeutic agents and functional materials. The fluorine substitution can enhance metabolic stability and binding affinity, while the boronic acid group is a versatile handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, and can act as a pharmacophore, interacting with biological targets.
This guide provides a comprehensive overview of the expected spectroscopic signature of this compound, offering researchers a predictive framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely published, this document synthesizes data from analogous structures and first principles to provide a robust analytical guide. The protocols detailed herein are designed to be self-validating, ensuring reliable data acquisition for researchers synthesizing or utilizing this compound.
Molecular Structure and Spectroscopic Correlation
The unique arrangement of functional groups in this compound dictates its spectroscopic properties. Understanding these relationships is key to accurate spectral interpretation.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. A combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments will provide a complete picture of the molecule's connectivity and electronic environment.
¹H NMR Spectroscopy
The proton NMR spectrum will be characterized by distinct signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atom, the fluorine atom, and the boronic acid group.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H2 | 8.8 - 9.0 | dd | J = 4.2, 1.7 | Deshielded by adjacent nitrogen. |
| H3 | 7.6 - 7.8 | dd | J = 8.4, 4.2 | Coupled to H2 and H4. |
| H4 | 8.4 - 8.6 | dd | J = 8.4, 1.7 | Deshielded by proximity to nitrogen. |
| H6 | 7.5 - 7.7 | dd | J = 9.0, 4.5 | Influenced by ortho fluorine and meta nitrogen. |
| H7 | 7.8 - 8.0 | t | J = 8.5 | Coupled to H6 and influenced by boronic acid. |
| B(OH)₂ | 8.0 - 8.5 | br s | - | Exchangeable protons, broad signal. |
Causality: The positions and splitting patterns are dictated by the electronegativity of the nitrogen and fluorine atoms and the through-bond coupling between adjacent protons. The broadness of the B(OH)₂ signal is due to chemical exchange with residual water and quadrupolar relaxation of the boron nucleus.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show nine distinct signals for the carbon atoms of the quinoline ring. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 101 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling (¹JCF, Hz) | Rationale |
| C2 | 150 - 152 | - | Adjacent to nitrogen. |
| C3 | 122 - 124 | - | Standard aromatic carbon. |
| C4 | 136 - 138 | - | Influenced by nitrogen. |
| C4a | 128 - 130 | ~5-10 | Bridgehead carbon. |
| C5 | 158 - 162 | ~250-260 | Directly bonded to fluorine. |
| C6 | 115 - 118 | ~20-25 | Ortho to fluorine. |
| C7 | 130 - 133 | ~5-10 | Meta to fluorine. |
| C8 | 125 - 128 (broad) | ~2-5 | Bonded to boron, signal may be broad. |
| C8a | 148 - 150 | - | Bridgehead, adjacent to nitrogen. |
Causality: The chemical shifts are governed by the hybridization and the electronic environment. The direct attachment to the highly electronegative fluorine atom causes a significant downfield shift for C5 and introduces characteristic C-F coupling patterns for adjacent carbons. The C8 signal may be broadened due to the quadrupolar nature of the attached ¹¹B nucleus.
¹⁹F and ¹¹B NMR Spectroscopy
-
¹⁹F NMR : A single resonance is expected in the range of -110 to -130 ppm (relative to CFCl₃), likely appearing as a doublet of doublets due to coupling with H6 and H4.
-
¹¹B NMR : A broad signal is anticipated between 20 and 30 ppm, characteristic of a trigonal planar boronic acid.[1] The broadness is a result of efficient quadrupolar relaxation.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation : Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's polarity and to allow for the observation of the exchangeable B(OH)₂ protons.
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition :
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover a range from -1 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set the spectral width to cover a range from 0 to 180 ppm.
-
Use a relaxation delay of 2 seconds and acquire at least 1024 scans.
-
-
¹⁹F and ¹¹B NMR Acquisition :
-
Tune the probe to the respective frequencies for ¹⁹F and ¹¹B.
-
Acquire standard one-pulse spectra.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum will be dominated by vibrations of the quinoline ring, the C-F bond, and the B-O and O-H bonds of the boronic acid group.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3200 - 3500 | O-H stretch (B-OH) | Broad, Strong | Characteristic of hydrogen-bonded hydroxyl groups in boronic acids.[2][3] |
| 1600 - 1620 | C=N stretch (quinoline) | Medium | Aromatic ring vibrations. |
| 1450 - 1580 | C=C stretch (aromatic) | Strong, Multiple bands | Characteristic vibrations of the quinoline core. |
| 1330 - 1380 | B-O stretch | Strong | A key diagnostic peak for the boronic acid functional group.[3] |
| 1200 - 1250 | C-F stretch | Strong | Strong absorption due to the polarity of the C-F bond. |
| ~830 | C-H out-of-plane bend | Medium-Strong | Indicates the substitution pattern on the aromatic ring. |
Causality: The vibrational frequencies are determined by the bond strengths and the masses of the atoms involved. The broad O-H stretch is a hallmark of the dimeric, hydrogen-bonded structure that boronic acids often adopt in the solid state. The B-O and C-F stretches are highly characteristic and serve as excellent diagnostic peaks.[2][3]
Experimental Protocol: IR Data Acquisition (ATR)
-
Sample Preparation : Place a small amount (1-2 mg) of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
-
Data Acquisition :
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum over a range of 4000 to 600 cm⁻¹.
-
Co-add at least 32 scans to achieve a good signal-to-noise ratio.
-
-
Data Processing : The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of the compound. Electrospray ionization (ESI) is a suitable technique for this polar molecule. Boronic acids have a tendency to dehydrate or form boroxines (cyclic trimers) under certain MS conditions.[4][5]
Table 4: Predicted Mass Spectrometry Data (Positive Ion ESI-MS)
| Ion Species | Calculated m/z | Interpretation |
| [M+H]⁺ | 191.06 | Protonated molecular ion. |
| [M+Na]⁺ | 213.04 | Sodium adduct. |
| [M-H₂O+H]⁺ | 173.05 | Dehydrated molecular ion. |
| [M-B(OH)₂+H]⁺ | 146.04 | Fragment ion (loss of boronic acid group). |
Causality: In positive ion ESI, the molecule can be protonated or form adducts with cations like Na⁺. The inherent instability of boronic acids can lead to in-source dehydration. High-resolution mass spectrometry (HRMS) would allow for the confirmation of the elemental composition (C₉H₇BFNO₂) by providing a highly accurate mass measurement.
Experimental Protocol: MS Data Acquisition (LC-MS)
-
Sample Preparation : Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture such as acetonitrile/water (50:50) with 0.1% formic acid to promote protonation.
-
Instrumentation : Use a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source. A high-resolution mass analyzer (e.g., Q-TOF or Orbitrap) is preferred.
-
LC Method :
-
Inject a small volume (1-5 µL) of the sample.
-
Use a C18 column with a gradient elution, for example, from 10% to 90% acetonitrile in water (both with 0.1% formic acid) over several minutes. This will separate the analyte from any potential impurities.
-
-
MS Method :
-
Acquire data in positive ion mode.
-
Set the mass range to scan from m/z 50 to 500.
-
Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the [M+H]⁺ ion while minimizing fragmentation and boroxine formation.[5]
-
-
Data Processing : Extract the mass spectrum from the chromatographic peak corresponding to the analyte. Use the instrument software to calculate the exact mass and compare it to the theoretical value for the predicted elemental formula.
Caption: A typical workflow for the complete spectroscopic characterization of the title compound.
Conclusion
The structural confirmation of this compound relies on a multi-faceted spectroscopic approach. By leveraging the combined strengths of NMR, IR, and MS, researchers can unambiguously verify the identity, purity, and structure of this important chemical entity. The predictive data and detailed protocols provided in this guide serve as a robust starting point for any scientist working with this compound, facilitating efficient and accurate characterization to accelerate research and development in drug discovery and materials science.
References
- 1. raineslab.com [raineslab.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Introduction: The Emerging Role of (5-Fluoroquinolin-8-yl)boronic acid in Drug Discovery
An In-depth Technical Guide to the Solubility and Stability of (5-Fluoroquinolin-8-yl)boronic acid
This compound is a heterocyclic arylboronic acid of significant interest to the pharmaceutical and life sciences sectors. Its structural motifs—a quinoline core, a fluorine substituent, and a boronic acid functional group—converge to create a molecule with compelling potential. The boronic acid moiety is a versatile handle for synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction, enabling the construction of complex molecular architectures.[1] Furthermore, boronic acids are increasingly incorporated into drug candidates as pharmacophores that can form reversible covalent bonds with biological targets, a strategy that has led to several FDA-approved drugs.[2][3] The fluoroquinoline scaffold is a well-established pharmacophore in medicinal chemistry, known for its role in potent antibacterial agents.
However, the successful application of this compound in high-throughput screening, synthetic optimization, and formulation development hinges on a thorough understanding of its fundamental physicochemical properties: solubility and stability. Boronic acids as a class are known for their unique and sometimes challenging behavior, including low aqueous solubility, susceptibility to degradation, and the tendency to form anhydrides.[4][5] This guide provides a comprehensive technical overview of these properties, offering both foundational knowledge and actionable experimental protocols for researchers, scientists, and drug development professionals.
Part 1: Solubility Profile
A compound's solubility dictates its utility in nearly every stage of drug development, from synthetic workups to the preparation of stock solutions for biological assays. For arylboronic acids, solubility is governed by a delicate interplay between the lipophilic aromatic system and the polar, hydrogen-bonding boronic acid group.
Theoretical Considerations
The solubility of this compound is influenced by several factors:
-
Molecular Polarity: The presence of the nitrogen atom in the quinoline ring and the polar C-F and B-O bonds contribute to the molecule's overall polarity.
-
Hydrogen Bonding: The -B(OH)₂ group can act as both a hydrogen bond donor and acceptor, facilitating interactions with protic solvents.
-
Crystal Lattice Energy: The energy required to break apart the solid-state crystal structure significantly impacts solubility. Arylboronic acids often form hydrogen-bonded dimers in the solid state, which must be disrupted for dissolution to occur.
-
Equilibria in Solution: In solution, boronic acids can exist in equilibrium with various species, including the dehydrated cyclic trimer anhydride, known as a boroxine.[4] This equilibrium can complicate solubility assessments.
Expected Solubility in Common Laboratory Solvents
While exhaustive empirical data for this compound is not widely published, we can extrapolate expected solubility trends based on the behavior of analogous compounds like phenylboronic acid.[6][7] Esterification of the boronic acid, for instance to a pinacol ester, is a common strategy to enhance solubility in less polar organic solvents.[4][8]
Table 1: Representative Solubility of this compound in Common Solvents
| Solvent | Type | Expected Solubility | Rationale & Use Case |
|---|---|---|---|
| DMSO | Polar Aprotic | High (>50 mg/mL) | Ideal for creating high-concentration stock solutions for biological screening. |
| DMF | Polar Aprotic | High | Common reaction solvent for Suzuki-Miyaura couplings. |
| Methanol / Ethanol | Polar Protic | Moderate to High | Good for reactions and some purifications like recrystallization.[9] |
| Acetonitrile (ACN) | Polar Aprotic | Moderate | Frequently used in reversed-phase HPLC mobile phases. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Reaction solvent; good solubility for many boronic acids.[6] |
| Water (pH 7.4) | Polar Protic | Low | Low intrinsic aqueous solubility is typical for arylboronic acids.[6][10] Solubility can be increased by forming complexes with diols like mannitol or by adjusting pH.[5] |
| Chloroform | Nonpolar | Low to Moderate | Ester derivatives show significantly higher solubility.[6] |
Experimental Protocol: Determining Thermodynamic Solubility
To obtain reliable, quantitative data, an experimental determination of solubility is essential. The dynamic (polythermal) method is a robust technique for boronic acids as it measures the temperature at which a known composition of solute and solvent becomes a single phase, overcoming potential kinetic limitations of dissolution.[11][12]
Methodology: Dynamic Solubility Determination
-
Preparation: Accurately weigh a specific amount of this compound and the desired solvent into a sealed, stirred glass vessel. The composition should be chosen to ensure a solid-liquid slurry exists at the starting temperature.
-
Controlled Heating: Place the vessel in a programmable temperature bath. Begin stirring rigorously to ensure thermal equilibrium. Increase the temperature of the bath at a slow, constant rate (e.g., 0.2 °C/min).[12]
-
Turbidity Monitoring: Continuously monitor the turbidity of the mixture. This is best accomplished using a laser-based turbidity probe that measures the intensity of light transmitted through the solution. A sharp increase in transmitted light signals the dissolution of the final solid particles.[12]
-
Endpoint Determination: The temperature at which the solution becomes perfectly clear is recorded as the dissolution temperature for that specific mole fraction.
-
Data Analysis: Repeat steps 1-4 for several different compositions of solute and solvent. The collected data points (dissolution temperature vs. mole fraction) are used to construct a solubility curve.
Causality Note: A slow heating rate is critical to ensure the system remains at thermodynamic equilibrium. Rapid heating can lead to an overestimation of the dissolution temperature and, consequently, the solubility.
Caption: Workflow for Dynamic Solubility Determination
Part 2: Stability Profile & Degradation Pathways
The stability of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical quality attribute. Arylboronic acids are susceptible to several modes of degradation, which must be understood to ensure proper handling, storage, and use.[13][14]
Key Degradation Pathways
A. Hydrolytic Degradation (Protodeboronation) This is a common degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond to yield the corresponding arene (5-fluoroquinoline) and boric acid.[15]
-
Mechanism: The reaction is essentially a protonolysis of the C-B bond.
-
Influencing Factors: pH is the most critical factor. The rate of protodeboronation is often slowest around pH 5 and increases significantly in both strongly acidic and strongly basic conditions.[16] This is because the reaction can proceed through pathways involving either the neutral boronic acid or the anionic boronate species.[15]
B. Oxidative Degradation Arylboronic acids are sensitive to oxidation, particularly by reactive oxygen species (ROS) such as hydrogen peroxide.[17][18]
-
Mechanism: The boronic acid is oxidized to the corresponding phenol (5-fluoro-8-hydroxyquinoline).[19] This process is irreversible.[17]
-
Influencing Factors: The presence of oxidizing agents (even atmospheric oxygen over long periods), metal catalysts, and exposure to light can accelerate oxidative degradation. The rate is also pH-dependent.[17]
C. Thermal Degradation While generally possessing good thermal stability, prolonged exposure to high temperatures can lead to decomposition. For the parent structure, thermogravimetric analysis (TGA) can determine the onset of decomposition. Fluoroquinolone compounds can have melting points well above 250 °C.[20] Degradation at elevated temperatures may involve complex pathways, including decarboxylation or polymerization.[21]
D. Photochemical Degradation The fluoroquinolone scaffold is known to be photosensitive.[22][23]
-
Mechanism: UV light exposure can lead to the cleavage of the C-F bond (defluorination) or other complex photoreactions, generating reactive intermediates.[23] The presence of a halogen at position 8 of a quinolone has been shown to increase photolability and phototoxicity.[22][24][25] While the fluorine in this molecule is at position 5, the overall photosensitivity of the quinoline system warrants careful investigation.
-
Influencing Factors: Wavelength and intensity of light, presence of photosensitizers, and the solvent environment.
Caption: Primary Degradation Pathways
Experimental Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[21][26] This information is crucial for developing stability-indicating analytical methods.
Methodology: ICH-Compliant Forced Degradation
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., Acetonitrile:Water 50:50). Prepare a solid sample for thermal and photolytic studies.
-
Stress Conditions: Expose the samples to the conditions outlined in Table 2. The goal is to achieve 5-20% degradation of the parent compound.[21]
-
Time Points: Sample the stressed solutions at appropriate time intervals (e.g., 0, 2, 6, 12, 24 hours).
-
Quenching: If necessary, quench the reactions before analysis (e.g., neutralize acidic/basic samples).
-
Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating UPLC-MS method.[13] This allows for the separation of degradants from the parent peak and their identification via mass spectrometry.
Table 2: Recommended Conditions for Forced Degradation Study
| Stress Condition | Reagent / Condition | Temperature | Duration | Potential Degradation Pathway |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 70 °C | Up to 24h | Protodeboronation[26] |
| Base Hydrolysis | 0.1 M NaOH | 70 °C | Up to 24h | Protodeboronation[26] |
| Oxidation | 3% H₂O₂ | Room Temp | Up to 24h | Oxidation to phenol[21] |
| Thermal (Solid) | Dry Heat | 105 °C | Up to 72h | General Decomposition |
| Thermal (Solution) | Reflux | 70 °C | Up to 24h | Protodeboronation, Decomposition |
| Photolytic | ICH Option 2 | Room Temp | >1.2 million lux hours (Vis) & >200 W hours/m² (UV) | Photodegradation (e.g., defluorination)[21] |
Causality Note: A stability-indicating method is one that is validated to provide unambiguous assessment of a drug substance's stability.[13] It must be able to resolve the parent compound from all potential degradation products and process impurities. Developing this method is a primary outcome of the forced degradation study.
Part 3: Practical Recommendations for Handling and Storage
Based on the known chemistry of arylboronic acids and fluoroquinolones, the following practices are recommended to maintain the integrity of this compound.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept refrigerated (2-8 °C).[27] It should be protected from light and moisture. The hygroscopic nature of many boronic acids means that moisture absorption can facilitate hydrolysis and boroxine formation.[4][27]
-
Handling: Handle the solid material in a well-ventilated area or fume hood to avoid inhalation of dust.[27] When preparing solutions, use anhydrous solvents where appropriate, especially for long-term storage. For aqueous buffers, prepare solutions fresh and consider buffering around pH 5-6 to minimize the rate of protodeboronation.[16]
-
Formulation Considerations: For biological assays, DMSO is a suitable solvent for stock solutions. However, be aware of potential solubility issues upon dilution into aqueous assay buffers ("crashing out"). To improve aqueous solubility for formulation, complexation with diols such as mannitol can be an effective strategy.[5] This forms a more soluble boronate ester in situ, which can also protect the boronic acid from certain degradation pathways.
By understanding and controlling the factors that influence the solubility and stability of this compound, researchers can ensure the reliability of their experimental results and accelerate its journey through the drug discovery and development pipeline.
References
- 1. This compound [myskinrecipes.com]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. DSpace [kuscholarworks.ku.edu]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 17. pnas.org [pnas.org]
- 18. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Forced Degradation Studies - STEMart [ste-mart.com]
- 22. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 27. fishersci.com [fishersci.com]
A Technical Guide to (5-Fluoroquinolin-8-yl)boronic acid: Commercial Availability, Quality Control, and Application in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Fluoroquinolin-8-yl)boronic acid is a key building block in medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical intermediates. The incorporation of the fluoroquinoline moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide provides an in-depth overview of the commercial availability of this compound, outlines essential quality control procedures, and offers a detailed, field-proven protocol for its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery.
Introduction: The Strategic Importance of Fluorinated Quinolines in Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The strategic introduction of a fluorine atom can modulate a compound's metabolic stability, lipophilicity, and binding affinity, making fluorinated quinolines highly sought-after motifs.[1] this compound serves as a versatile reagent for introducing this valuable pharmacophore into a diverse range of molecular architectures through robust carbon-carbon bond-forming reactions.
Boronic acids and their derivatives are widely used in organic synthesis due to their stability, low toxicity, and versatile reactivity.[2] They are particularly crucial for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the efficient construction of biaryl and heteroaryl structures.[3][4]
Commercial Availability and Supplier Landscape
This compound, identified by CAS Number 1072951-45-1 , is readily available from a range of commercial suppliers specializing in research chemicals and pharmaceutical intermediates. The purity of the material is a critical parameter for ensuring reproducibility in synthetic applications. Researchers should prioritize suppliers who provide comprehensive analytical data.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Additional Information |
| AbacipharmTech | Varies (Inquire for details) | Catalog: SH058810[5] |
| CymitQuimica | 98% | |
| Ruichu Bio | Varies (Inquire for details) | |
| Guidechem | Lists multiple suppliers (e.g., NE Scientific, Achemica, Fluorochem Ltd.) | Purity and stock levels vary by the listing supplier. |
| Laibo Chem (via Orion Cientific) | Varies (Inquire for details) |
Note: This table is not exhaustive and represents a snapshot of available suppliers. Researchers are encouraged to conduct their own inquiries for the most current information.
Physicochemical Properties and Quality Control
A thorough understanding of the physicochemical properties and a robust quality control (QC) workflow are essential for the effective use of this compound.
Chemical Structure and Properties:
-
Molecular Formula: C₉H₇BFNO₂
-
Molecular Weight: 190.97 g/mol
-
Appearance: Typically a white to off-white solid.[6]
-
Solubility: Soluble in many organic solvents such as dioxane, THF, and DMF.
Recommended Quality Control Workflow:
A comprehensive QC protocol ensures the identity, purity, and stability of the boronic acid, thereby preventing downstream synthetic complications.
-
Identity Verification:
-
¹H NMR (Nuclear Magnetic Resonance): To confirm the chemical structure. The spectrum should be consistent with the expected aromatic and quinoline protons.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To verify the molecular weight of the parent compound.
-
-
Purity Assessment:
-
HPLC (High-Performance Liquid Chromatography): To determine the purity of the compound. A high-purity sample (>97%) is recommended for most applications.[2]
-
¹⁹F NMR: To confirm the presence and purity of the fluorine atom.
-
-
Stability and Storage:
-
Boronic acids can be susceptible to dehydration to form boroxines. Store in a cool, dry place, preferably under an inert atmosphere.
-
The following diagram illustrates a typical QC workflow for this compound.
Caption: Quality Control Workflow for this compound.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[3][4] It involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[3]
Catalytic Cycle:
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Representative Experimental Protocol:
This protocol is a general guideline for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. The reaction conditions may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane and water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
-
Reagent Addition:
-
Under the inert atmosphere, add the palladium catalyst (e.g., 2-5 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
-
The following diagram outlines the experimental workflow for the Suzuki-Miyaura coupling.
References
The Fluoroquinolyl Moiety in Boronic Acids: An In-depth Technical Guide to their Electronic Properties and Applications
This guide provides a comprehensive technical exploration of the electronic properties imparted by the fluoroquinolyl moiety when incorporated into boronic acid structures. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes fundamental principles with practical applications, offering insights into the design and utility of these hybrid molecules.
Introduction: A Strategic Fusion of Pharmacophore and Probe
The convergence of fluoroquinolone antibiotics and boronic acids represents a compelling strategy in medicinal chemistry and sensor technology. Fluoroquinolones, a major class of synthetic broad-spectrum antibiotics, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1][2] Their inherent fluorescence and extensive structure-activity relationship (SAR) data make them attractive pharmacophores.[3][4] Boronic acids, on the other hand, are versatile Lewis acids renowned for their ability to form reversible covalent bonds with diols, a property extensively exploited in glucose sensing and as inhibitors for serine proteases.[5][6][7]
The incorporation of a fluoroquinolyl moiety onto a boronic acid scaffold creates a hybrid molecule with a unique confluence of properties. The potent electron-withdrawing and complex heterocyclic nature of the fluoroquinolone core is poised to significantly modulate the Lewis acidity and, consequently, the chemical and biological behavior of the boronic acid. This guide will dissect these electronic effects and explore their implications for rational drug design and the development of advanced sensing platforms.
Deconstructing the Electronic Landscape
The electronic character of a boronic acid is paramount to its function. The Lewis acidity, quantified by its pKa, dictates the equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form. This equilibrium is central to its ability to bind diols and interact with active site serines in enzymes.[5][8] The introduction of a fluoroquinolyl substituent dramatically influences this landscape through a combination of inductive and resonance effects.
The Inductive and Resonance Effects of the Fluoroquinolone Core
The fluoroquinolone scaffold is an electron-deficient aromatic system, characterized by:
-
Fluorine Substitution: The fluorine atom at the C6 position is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I).[9] This effect is somewhat counteracted by a weaker electron-donating resonance effect (+R), but the net result is a decrease in electron density in the quinolone ring system.
-
Quinolone Core: The fused aromatic rings with a carbonyl group and a nitrogen atom contribute to the overall electron-deficient nature of the system.
-
Piperazine Moiety: The piperazine ring at the C7 position, common in many fluoroquinolones like ciprofloxacin and norfloxacin, can act as a weak electron-donating group through its nitrogen atoms.
When appended to a phenylboronic acid, the entire fluoroquinolone structure acts as a powerful electron-withdrawing group. This has a direct impact on the boron atom's electrophilicity.
Impact on Lewis Acidity and pKa
Aryl boronic acids are generally more acidic than their alkyl counterparts due to the electron-withdrawing nature of the sp² hybridized carbon.[8] Attaching an electron-withdrawing group to the aromatic ring further increases the Lewis acidity of the boron atom, thereby lowering the pKa of the boronic acid.[8][9]
Table 1: Estimated Electronic Effects and pKa of Fluoroquinolyl Boronic Acids
| Compound | Key Substituents | Expected Electronic Effect on Boronic Acid | Estimated pKa Range | Rationale |
| Phenylboronic Acid | -H | Reference | ~8.8 | Standard reference pKa.[8] |
| 4-Fluorophenylboronic Acid | -F | -I > +R | ~8.8 | Minimal change due to opposing inductive and resonance effects.[9] |
| 4-Nitrophenylboronic Acid | -NO₂ | Strong -I, -R | ~7.1 | Strong electron withdrawal significantly lowers pKa. |
| Ciprofloxacin Boronic Acid | Fluoroquinolyl | Strong -I | 6.5 - 7.5 | The strongly electron-withdrawing fluoroquinolone core is expected to significantly increase the Lewis acidity of the boron atom. |
| Norfloxacin Boronic Acid | Fluoroquinolyl | Strong -I | 6.5 - 7.5 | Similar to ciprofloxacin, the core structure will dominate the electronic effect. |
Note: The pKa values for Ciprofloxacin and Norfloxacin Boronic Acid are estimations based on the electronic effects of analogous heterocyclic and electron-withdrawing substituents.
This enhanced acidity is a critical design parameter. A lower pKa means that the boronic acid can form the tetrahedral boronate species required for diol binding at or near physiological pH, a crucial feature for in vivo applications.
Synthesis of Fluoroquinolyl Boronic Acids
The synthesis of fluoroquinolyl boronic acids can be approached through established methods for aryl boronic acid preparation, with modifications to accommodate the complex fluoroquinolone structure. The Miyaura borylation, a palladium-catalyzed cross-coupling reaction, is a versatile and widely used method.[5]
Experimental Protocol: Synthesis of a Generic Fluoroquinolyl Boronic Acid
This protocol outlines a general approach for the synthesis of a fluoroquinolyl boronic acid from a halogenated fluoroquinolone precursor.
Step 1: Halogenation of the Fluoroquinolone Core (if necessary)
If a suitable halogenated starting material is not available, a halogen atom (e.g., bromine or iodine) needs to be introduced at the desired position on the fluoroquinolone scaffold. This is typically achieved through electrophilic aromatic substitution.
Step 2: Miyaura Borylation
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the halogenated fluoroquinolone (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base like potassium acetate (KOAc, 3.0 eq).
-
Solvent: Add a suitable anhydrous solvent, such as dioxane or toluene.
-
Reaction Conditions: Heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting boronate ester by column chromatography on silica gel.
Step 3: Hydrolysis of the Boronate Ester
-
Hydrolysis: Dissolve the purified boronate ester in a mixture of a suitable organic solvent (e.g., acetone or THF) and aqueous acid (e.g., 1M HCl).
-
Stirring: Stir the mixture at room temperature for 2-4 hours.
-
Extraction: Extract the product into an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the fluoroquinolyl boronic acid.
Caption: General workflow for the synthesis of a fluoroquinolyl boronic acid.
Applications Driven by Enhanced Electronic Properties
The unique electronic features of fluoroquinolyl boronic acids open up a range of applications in both therapeutics and diagnostics.
Enhanced Enzyme Inhibition
Boronic acids are well-established inhibitors of serine proteases, where the boron atom forms a stable tetrahedral adduct with the catalytic serine residue, mimicking the transition state of peptide bond hydrolysis.[8][11] The inhibitory potency of a boronic acid is directly related to its Lewis acidity; a more electrophilic boron atom leads to a more stable adduct and stronger inhibition.[8]
The strong electron-withdrawing nature of the fluoroquinolone moiety is expected to significantly enhance the inhibitory activity of the boronic acid. This makes fluoroquinolyl boronic acids promising candidates for targeting bacterial serine proteases, such as β-lactamases, which are responsible for antibiotic resistance.[12]
Caption: Mechanism of serine protease inhibition by a fluoroquinolyl boronic acid.
Fluorescent Sensing of Bacterial Environments
Fluoroquinolones possess intrinsic fluorescence, a property that has been utilized to develop fluorescent probes for studying bacterial processes.[13] By combining this fluorophore with a boronic acid recognition unit, it is possible to create sensors for specific analytes within a bacterial environment.
For example, a fluoroquinolyl boronic acid could be designed to detect bacterial cell surface carbohydrates, which often feature diol functionalities.[6][12] Upon binding to these diols, a change in the fluorescence of the fluoroquinolone core could be observed, providing a means for bacterial detection and imaging.[14] The binding event, which involves the conversion of the boronic acid to a boronate ester, can alter the electronic properties of the entire molecule, leading to changes in fluorescence intensity, wavelength, or lifetime.[15]
Caption: Principle of a "turn-on" fluorescent sensor for bacterial diols.
Conclusion and Future Perspectives
The integration of the fluoroquinolyl moiety into boronic acid structures presents a promising avenue for the development of novel therapeutics and diagnostic tools. The potent electronic effects of the fluoroquinolone core are predicted to significantly enhance the Lewis acidity of the boronic acid, leading to improved performance in applications such as enzyme inhibition and fluorescent sensing.
Future research in this area should focus on the synthesis and experimental characterization of a wider range of fluoroquinolyl boronic acids. Key priorities include the precise determination of their pKa values, the quantification of their inhibitory activity against relevant bacterial enzymes, and the thorough evaluation of their performance as fluorescent sensors. Computational modeling will continue to be a valuable tool for predicting the electronic properties of new designs and for elucidating the mechanisms of action at a molecular level. The continued exploration of this synergistic combination of a proven pharmacophore and a versatile chemical probe holds great potential for addressing challenges in infectious disease and beyond.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthesis and antibacterial activity of new 7-piperazinyl-quinolones containing a functionalized 2-(furan-3-yl)ethyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of structural, electronic properties and docking calculations of some boron complexes with norfloxacin: A computational research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 15. scispace.com [scispace.com]
Acidity and pKa of Fluoro-Substituted Arylboronic Acids: Principles, Measurement, and Implications
An In-Depth Technical Guide
Abstract
Arylboronic acids are indispensable reagents in modern organic synthesis and medicinal chemistry, with their utility being fundamentally linked to their electronic properties. Acidity, quantified by the pKa value, is a critical parameter that governs their reactivity, stability, and biological interactions. The introduction of fluorine substituents onto the aryl ring provides a powerful tool for modulating this acidity through a combination of potent inductive and resonance effects. This guide offers a detailed exploration of the principles governing the acidity of fluoro-substituted arylboronic acids. It covers the underlying electronic effects, positional influences of fluorine (ortho, meta, and para), and quantitative pKa data. Furthermore, it provides a detailed experimental protocol for pKa determination by potentiometric titration and discusses the profound implications of fluorine-modulated acidity in Suzuki-Miyaura cross-coupling reactions and drug development.
Introduction: The Significance of Arylboronic Acid Acidity
Arylboronic acids and their derivatives are cornerstone building blocks in contemporary chemistry.[1] Their prominence surged following the development of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[2][3] Beyond synthesis, their unique ability to reversibly bind with diols makes them valuable as molecular receptors and sensors, while their interactions with biological targets have led to the development of several boron-containing drugs.[3]
The chemical behavior of an arylboronic acid is intrinsically tied to its Lewis acidity. This property dictates the equilibrium between the neutral, trigonal planar boronic acid and its activated, tetrahedral boronate form. The ease of this transformation, quantified by the pKa, is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle and influences the compound's stability, solubility, and binding affinity in biological systems.[4][5]
Fluorine substitution has become a key strategy for fine-tuning molecular properties in drug discovery.[6] When applied to arylboronic acids, fluorine's powerful electron-withdrawing nature significantly alters the acidity of the boron center.[7][8][9] Understanding and predicting this influence is paramount for researchers aiming to optimize reaction conditions, design novel catalysts, or develop more effective therapeutic agents.
Fundamental Principles of Arylboronic Acid Acidity
Unlike carboxylic acids, which are Brønsted acids that donate a proton, arylboronic acids primarily act as Lewis acids. They accept a hydroxide ion from water to form a tetrahedral boronate anion, releasing a proton in the process. This equilibrium is the source of their acidity in aqueous solutions.[10]
The unsubstituted phenylboronic acid has a pKa of approximately 8.86, making it a much weaker acid than its carboxylic analog, benzoic acid (pKa ≈ 4.20).[7][8] This difference stems from the nature of the acidic center and the mechanism of proton release.
Figure 1: Lewis acidity of arylboronic acids.
Any substituent on the aryl ring that withdraws electron density from the boron atom will stabilize the resulting negative charge on the boronate anion, shifting the equilibrium to the right and increasing acidity (lowering the pKa). Conversely, electron-donating groups destabilize the anion, resulting in weaker acids (higher pKa).
The Modulatory Role of Fluorine Substitution
Fluorine exerts a powerful influence on the acidity of arylboronic acids due to its unique electronic properties. Its effect is a combination of a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance (or mesomeric) effect (+M). The net impact on pKa is highly dependent on the position of the fluorine atom on the aryl ring.[7]
-
Para-Substitution : At the para position, both the inductive and resonance effects are at play. The strong -I effect withdraws electron density through the sigma framework, acidifying the boron center. The +M effect donates electron density through the pi system, which is a counteracting, de-acidifying influence. These competing forces result in only a minor increase in acidity. For example, the pKa of 4-fluorophenylboronic acid is 8.77, only slightly lower than that of phenylboronic acid (8.86).[8][9]
-
Meta-Substitution : At the meta position, the resonance effect is negligible. Therefore, the electron-withdrawing inductive effect dominates, leading to a more significant stabilization of the boronate anion. This results in a noticeable increase in acidity compared to the para-substituted isomer.
-
Ortho-Substitution : The ortho position experiences the strongest inductive effect due to proximity. Furthermore, a crucial additional interaction occurs: the formation of an intramolecular hydrogen bond between the fluorine atom and a hydroxyl group on the boron center.[7] This interaction preferentially stabilizes the tetrahedral boronate form, where the geometry is more favorable for such bonding, leading to a substantial increase in acidity.[1]
The introduction of multiple fluorine substituents generally leads to a cumulative increase in acidity. The pKa range for fluorinated phenylboronic acids spans from 8.77 for 4-fluorophenylboronic acid down to 6.17 for 2,3,4,6-tetrafluorophenylboronic acid.[8][9]
Figure 2: Conceptual diagram of fluorine's positional effects.
Quantitative Data: pKa Values of Fluoro-Arylboronic Acids
The precise measurement of pKa values is essential for quantitative structure-activity relationship (QSAR) studies and reaction optimization. The following table summarizes experimentally determined pKa values for a selection of fluoro-substituted phenylboronic acids in water.
| Compound | pKa Value | Reference(s) |
| Phenylboronic Acid | 8.86 | [7][8] |
| 2-Fluorophenylboronic Acid | 8.16 | [1] |
| 3-Fluorophenylboronic Acid | 8.44 | [1] |
| 4-Fluorophenylboronic Acid | 8.77 | [1][8][9] |
| 2,3-Difluorophenylboronic Acid | 7.55 | [1] |
| 2,4-Difluorophenylboronic Acid | 7.74 | [1] |
| 2,5-Difluorophenylboronic Acid | 7.63 | [1] |
| 2,6-Difluorophenylboronic Acid | 6.81 | [1] |
| 3,4-Difluorophenylboronic Acid | 8.16 | [1] |
| 3,5-Difluorophenylboronic Acid | 7.82 | [1] |
| 2,3,4,5-Tetrafluorophenylboronic Acid | 6.40 | [1] |
| 2,3,5,6-Tetrafluorophenylboronic Acid | 6.36 | [1] |
| Pentafluorophenylboronic Acid | 6.78 | [1] |
Note: Values are typically determined at 25 °C in aqueous solution. Minor variations may exist between different studies depending on the exact experimental conditions.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[11] It involves monitoring the pH of a solution of the analyte as a standardized titrant is added incrementally.[12][13] The pKa is derived from the resulting titration curve.
Causality Behind Experimental Choices:
-
High-Purity Analyte: The accuracy of the titration relies on the sample being pure, as impurities can buffer the solution and distort the titration curve.[11]
-
Carbonate-Free Water & Titrant: Carbon dioxide from the atmosphere dissolves in water to form carbonic acid, which interferes with the titration, especially for compounds with pKa values in the neutral to high pH range. Using freshly boiled, deionized water and protecting the standardized base solution (e.g., KOH or NaOH) from air is critical.[11]
-
Inert Atmosphere: Performing the titration under an inert atmosphere (e.g., argon or nitrogen) further prevents CO₂ contamination during the measurement.[12]
-
Constant Ionic Strength: Maintaining a constant ionic strength (e.g., using 0.15 M KCl) ensures that the activity coefficients of the ions remain relatively constant, leading to more precise and reproducible pKa measurements.[12]
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate a high-precision pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the measurement temperature (25 °C).
-
Preparation of Solutions:
-
Analyte Solution: Accurately weigh a precise amount of the fluoro-substituted arylboronic acid (e.g., to achieve a ~3-5 mM concentration) and dissolve it in a known volume of ionic strength-adjusted, carbonate-free deionized water.[12]
-
Titrant: Prepare a standardized solution of strong base (e.g., 0.1 M KOH) using carbonate-free water.
-
-
Titration Setup:
-
Place the analyte solution in a thermostatted titration vessel maintained at 25 °C.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Introduce a gentle stream of argon over the solution surface.
-
Use a calibrated automated burette to add the titrant.
-
-
Titration Procedure:
-
Begin stirring the solution gently.
-
Record the initial pH of the solution.
-
Add small, precise increments of the titrant (e.g., 0.01-0.05 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration until the pH is approximately 2-3 units past the expected pKa.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate the titration curve.
-
The pKa corresponds to the pH at the half-equivalence point (the point where half of the acid has been neutralized).
-
For higher accuracy, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point. The half-equivalence volume can then be determined precisely to find the corresponding pH (pKa).
-
Figure 3: Workflow for potentiometric pKa determination.
Implications in Synthesis and Drug Development
The pKa of a fluoro-arylboronic acid has direct and significant consequences for its practical application.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction mechanism involves an oxidative addition, transmetalation, and reductive elimination.[2] The crucial transmetalation step requires the activation of the boronic acid by a base to form the more nucleophilic boronate anion.
-
Reactivity: Boronic acids with lower pKa values (i.e., stronger acids) form the active boronate species under milder basic conditions. This can be advantageous, allowing the reaction to proceed with weaker bases, which can improve functional group tolerance.
-
Stability: A major side reaction for electron-deficient arylboronic acids, including many polyfluorinated variants, is base-promoted protodeboronation, where the C-B bond is cleaved.[5][14] While a lower pKa facilitates the desired boronate formation, the increased electron deficiency of the aryl ring can also accelerate this undesired decomposition pathway. This creates a delicate balance: the conditions must be basic enough to promote transmetalation but not so harsh as to cause significant protodeboronation. For particularly sensitive substrates, specialized catalysts or base-free "cationic" Suzuki coupling protocols may be required.[14]
Medicinal Chemistry and Drug Development
In drug design, the pKa of a molecule is a master variable that influences its solubility, permeability, metabolic stability, and target binding affinity.[6]
-
Target Binding: Many enzymes and receptors have active sites containing ionizable residues. The charge state of a boronic acid warhead, governed by its pKa and the physiological pH (~7.4), can be critical for forming key interactions (e.g., with serine proteases). Fluorine substitution allows for the precise tuning of the pKa to optimize this charge state and enhance binding potency.
-
Formulation and Solubility: The conversion of a neutral boronic acid to its charged boronate form significantly alters its physicochemical properties. The pKa drop that occurs upon esterification with diols (common in formulation excipients) has major implications for drug solubility and delivery.[15] Understanding the pKa of the parent fluorinated acid is the first step in predicting and controlling this behavior.
Conclusion
The substitution of arylboronic acids with fluorine provides a predictable and powerful method for modulating their acidity. The resulting pKa is a nuanced outcome of inductive and resonance effects, strongly dictated by the substituent's position on the aromatic ring. This targeted tuning of acidity has profound consequences, influencing the delicate balance between reactivity and stability in synthetic applications like the Suzuki-Miyaura coupling and controlling the critical physicochemical properties that underpin the efficacy of boron-based pharmaceuticals. A thorough understanding and precise measurement of the pKa of these compounds are therefore essential for any researcher or drug development professional working in this vital area of chemistry.
References
- 1. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Boron Suzuki Coupling | Borates Today [borates.today]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure Analysis of Quinolinylboronic Acid Derivatives: From Synthesis to Structure-Activity Relationship
An In-Depth Technical Guide
Abstract
Quinolinylboronic acid derivatives represent a privileged scaffold in modern medicinal chemistry, underpinning the development of novel therapeutics due to their versatile reactivity and biological significance.[1][2] The precise three-dimensional arrangement of atoms within these molecules, which dictates their physicochemical properties and biological interactions, is most definitively elucidated through single-crystal X-ray diffraction (SCXRD). This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the entire crystal structure analysis workflow. We will delve into the nuanced causality behind experimental choices in synthesis and crystallization, provide robust, self-validating protocols for SCXRD analysis, and connect the resulting structural data to meaningful structure-activity relationships (SAR).
The Strategic Importance of Quinolinylboronic Acids in Drug Discovery
The fusion of a quinoline ring system with a boronic acid moiety creates a class of compounds with remarkable potential. The quinoline core is a well-established pharmacophore found in numerous approved drugs, while the boronic acid group acts as a versatile chemical handle and a unique interacting functional group. Boronic acids are known to form reversible covalent bonds with diols and act as transition state analogs for serine proteases, making them highly effective enzyme inhibitors.[3][4] Several FDA-approved drugs, such as bortezomib and vaborbactam, feature a boronic acid warhead, validating its therapeutic utility.[1][3][4]
Understanding the precise 3D structure is not merely an academic exercise; it is fundamental to rational drug design.[2] SCXRD provides high-resolution data on bond lengths, bond angles, and torsional angles, revealing the molecule's preferred conformation.[5][6][7] This information is critical for:
-
Validating Synthetic Products: Unambiguously confirming the chemical identity and stereochemistry.
-
Understanding Physicochemical Properties: Correlating crystal packing and intermolecular interactions with properties like solubility and stability.
-
Informing Structure-Activity Relationship (SAR) Studies: Visualizing how subtle structural modifications impact the overall molecular shape and its potential to interact with a biological target.[8][9][10]
Synthesis and Crystallization: Laying the Foundation for High-Quality Data
The success of a crystal structure analysis is contingent upon the quality of the single crystal, which in turn depends on the purity of the compound and the crystallization conditions.
Synthesis of the Quinoline Core
The construction of the quinoline ring system can be achieved through several classic named reactions. The choice of method is dictated by the desired substitution pattern on the aromatic ring.
-
Skraup Synthesis: A robust method involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[11]
-
Doebner-von Miller Reaction: A flexible synthesis using an α,β-unsaturated carbonyl compound reacting with an aniline in the presence of an acid catalyst.[12]
-
Combes Quinoline Synthesis: Involves the acid-catalyzed cyclization of an aniline with a β-diketone.[11]
Following the formation of the quinoline scaffold, the boronic acid moiety is typically introduced via borylation of a halo-quinoline intermediate.
Step-by-Step Protocol: Synthesis of 6-Bromoquinoline
This protocol describes a representative synthesis of a key intermediate for borylation.
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, combine p-bromoaniline (17.2 g, 0.1 mol), glycerol (27.6 g, 0.3 mol), and nitrobenzene (6.15 g, 0.05 mol).
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid (20 mL) to the mixture while cooling the flask in an ice bath.
-
Reflux: Heat the reaction mixture to 140-150°C and maintain reflux for 4 hours. The reaction is exothermic and should be monitored carefully.
-
Workup: After cooling, dilute the mixture with water and steam distill to remove the unreacted nitrobenzene.
-
Neutralization & Extraction: Make the remaining solution alkaline with sodium hydroxide. The crude 6-bromoquinoline will separate as an oil or solid. Extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
The Art and Science of Crystallization
Obtaining diffraction-quality single crystals is often the most challenging step. Boronic acids are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines, which can complicate crystallization.[13] Therefore, careful control of conditions is paramount.
Causality in Solvent Selection: The choice of solvent is critical. A suitable solvent system should dissolve the compound when heated but allow for slow precipitation upon cooling. For boronic acids, solvents capable of participating in or mediating hydrogen bonds (e.g., alcohols, water, acetone) can be effective. Co-crystallization experiments often vary solvent and molar ratios to find optimal conditions.[14]
Step-by-Step Protocol: Crystallization by Slow Evaporation
-
Dissolution: Dissolve the purified quinolinylboronic acid derivative in a minimum amount of a suitable solvent (e.g., ethanol, methanol, or an acetone/hexane mixture) in a clean vial. Gentle heating may be required to achieve full dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap or parafilm and pierce it with a needle a few times. This allows the solvent to evaporate slowly over several days to weeks at room temperature.
-
Crystal Harvesting: Once well-formed crystals appear, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals gently with a small amount of cold solvent and allow them to air dry.
The Core Workflow of Single-Crystal X-ray Diffraction
SCXRD is a powerful analytical technique that provides precise details about the three-dimensional arrangement of atoms in a crystalline solid.[5][15] The process involves diffracting a beam of X-rays off the regularly spaced atoms of the crystal lattice.[7]
The Experimental and Computational Pipeline
The journey from a physical crystal to a refined 3D structure follows a well-defined, multi-step process. This workflow integrates experimental data collection with sophisticated computational analysis.
Caption: The comprehensive workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Protocol: From Data Collection to Refined Structure
This protocol outlines the key steps performed after a suitable crystal has been mounted on the diffractometer.
-
Data Collection:
-
The crystal is maintained at a low temperature (typically 100 K) to minimize thermal vibrations.
-
A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.
-
The crystal is rotated, and a series of diffraction images are collected on a detector at different orientations.[5]
-
Software integrated with the diffractometer controls the experiment and collects thousands of reflection intensities.
-
-
Data Processing and Reduction:
-
The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization effects).
-
Software such as XDS or Bruker's SAINT is used for this step.[16][17] The output is a file containing a list of unique reflections and their intensities (an .hkl file).
-
-
Structure Solution:
-
This is the most critical computational step: solving the "phase problem." The diffraction experiment gives us the intensities (amplitudes) of the scattered waves but not their phases.
-
For small molecules like quinolinylboronic acids, Direct Methods are typically employed. Programs like SHELXT use statistical relationships between reflection intensities to derive initial phase estimates.[18]
-
A successful solution provides an initial electron density map where the positions of most non-hydrogen atoms can be identified.
-
-
Structure Refinement:
-
The initial atomic model is refined against the experimental data using a least-squares minimization process with software like SHELXL .[18]
-
This iterative process refines atomic coordinates, thermal parameters (describing atomic vibrations), and site occupancies.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The quality of the refinement is monitored using figures of merit like the R1 factor and the goodness-of-fit (GooF).
-
-
Validation and Finalization:
-
The final structure is validated to check for errors, missed symmetry, or unusual geometric parameters using tools like PLATON or the IUCr's checkCIF service.[18]
-
The final, validated structural data is compiled into a Crystallographic Information File (CIF), the standard format for reporting crystal structures.
-
Structural Data Interpretation and Its Impact on Drug Design
The CIF file is a rich source of quantitative data. Analysis of this data provides invaluable insights into the molecule's behavior and its potential as a drug candidate.
Key Structural Parameters
A thorough analysis begins with examining the fundamental geometric parameters of the molecule. This data is best presented in a tabular format for comparison across a series of derivatives.
| Parameter | Typical Value/Observation | Significance in Drug Design |
| Unit Cell Dimensions | Varies (e.g., a, b, c in Å; α, β, γ in °) | Defines the basic repeating unit of the crystal; different polymorphs will have different unit cells, affecting stability. |
| Space Group | e.g., P2₁/c, P-1 | Describes the symmetry of the crystal lattice. Chiral molecules must crystallize in non-centrosymmetric space groups. |
| B-O Bond Lengths | ~1.36 - 1.38 Å | Indicates the trigonal planar geometry of the sp² hybridized boron atom. |
| C-B Bond Length | ~1.55 - 1.57 Å | Reflects the single bond character between the quinoline ring and the boron atom. |
| Quinoline-B(OH)₂ Torsion Angle | Varies depending on substituents. | Defines the rotational conformation and the overall 3D shape of the molecule, which is critical for receptor fitting. |
| Hydrogen Bond Distances (O-H···O) | D-A distance ~2.7 - 2.9 Å | Confirms the presence and strength of hydrogen bonding, which dictates crystal packing and mimics drug-target interactions. |
Supramolecular Assembly: Beyond the Single Molecule
Quinolinylboronic acids rarely exist in isolation in the crystal. The boronic acid's hydroxyl groups are excellent hydrogen bond donors and acceptors, often leading to the formation of predictable supramolecular motifs.[14]
-
Hydrogen-Bonded Dimers: The most common motif for boronic acids is the formation of a centrosymmetric dimer through a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) graph set notation.[13][14]
-
π-π Stacking: The planar quinoline rings can stack on top of each other, contributing to the overall stability of the crystal lattice.
Caption: Schematic of a typical hydrogen-bonded R²₂(8) dimer in boronic acids.
Linking Structure to Activity (SAR)
The ultimate goal for a medicinal chemist is to correlate structural features with biological activity. Crystal structure analysis is a cornerstone of this process.[8][19]
-
Conformational Effects: Does a bulky substituent on the quinoline ring force the boronic acid group into a specific orientation? The crystal structure provides a low-energy snapshot of a likely bioactive conformation. A study on quinoline carboxylic acids, for instance, identified that bulky hydrophobic substituents at the C(2) position were critical for inhibitory activity.[8]
-
Pharmacophore Mapping: The precise 3D arrangement of hydrogen bond donors/acceptors, aromatic rings, and the boronic acid "warhead" can be used to build or refine a pharmacophore model for the biological target.
-
Informing Further Synthesis: If a particular conformation or intermolecular interaction appears favorable, new derivatives can be designed to lock in that conformation or enhance those interactions, leading to more potent and selective compounds.[9][10]
Conclusion and Future Outlook
Single-crystal X-ray diffraction is an indispensable tool in the development of quinolinylboronic acid derivatives. It provides unambiguous structural proof and delivers profound insights into the conformational preferences and intermolecular forces that govern molecular recognition. The detailed, three-dimensional knowledge gained from this technique is fundamental to the iterative cycle of drug design, enabling the rational optimization of lead compounds into clinical candidates.
Future advancements, including the increasing accessibility of synchrotron radiation for analyzing microcrystals and the integration of solid-state data with computational chemistry, will continue to enhance our ability to harness the full potential of this powerful analytical method in the quest for novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. rigaku.com [rigaku.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iipseries.org [iipseries.org]
- 12. hakon-art.com [hakon-art.com]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. diamond.ac.uk [diamond.ac.uk]
- 17. iucr.org [iucr.org]
- 18. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 19. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling of (5-Fluoroquinolin-8-yl)boronic Acid
Abstract
This technical guide provides a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction utilizing (5-Fluoroquinolin-8-yl)boronic acid. The fluoroquinoline scaffold is a privileged motif in medicinal chemistry and materials science, and its efficient incorporation into complex molecules is of paramount importance. This document details the underlying principles, critical reaction parameters, optimized protocols, and troubleshooting strategies tailored for this specific, yet challenging, heteroaromatic substrate. We address the inherent difficulties associated with nitrogen-containing heterocycles, such as catalyst inhibition and protodeboronation, and present rational, field-proven solutions for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluoroquinolines
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, celebrated for its power to form carbon-carbon bonds with high functional group tolerance and generally mild conditions.[1][2] This palladium-catalyzed process, which couples an organoboron species with an organic halide or pseudohalide, is one of the most frequently used transformations in the pharmaceutical industry for constructing biaryl and heteroaryl-aryl structures.[3][4]
The (5-Fluoroquinolin-8-yl) moiety is of particular interest. The quinoline core is a common feature in a multitude of biologically active compounds, while the fluorine atom can significantly modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity. Consequently, mastering the coupling of this compound is a critical enabling step for many drug discovery programs.
However, the coupling of nitrogen-containing heteroaryl boronic acids presents distinct challenges not typically encountered with simple aryl boronic acids. This guide aims to elucidate these challenges and provide robust methodologies to achieve successful and reproducible outcomes.
Core Mechanistic Principles & Key Challenges
The efficacy of the Suzuki-Miyaura coupling hinges on a delicate balance within its catalytic cycle. Understanding these steps is crucial for diagnosing and overcoming challenges specific to heteroaromatic substrates.
The Catalytic Cycle
The reaction proceeds through three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophile (R¹-X), forming a Pd(II) complex. This is often the rate-determining step.[2][5]
-
Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[5][6]
-
Reductive Elimination: The two organic fragments (R¹ and R²) couple and are expelled from the palladium center, regenerating the Pd(0) catalyst and forming the desired C-C bond.[5]
Inherent Challenges with this compound
-
Catalyst Inhibition: The Lewis basic lone pair on the quinoline nitrogen can coordinate to the electron-deficient palladium center. This coordination can sequester the catalyst in an off-cycle, inactive state, effectively poisoning the reaction.[7][8][9] The use of bulky, electron-rich phosphine ligands is critical to mitigate this effect by sterically discouraging nitrogen coordination and promoting the desired catalytic pathway.
-
Protodeboronation: This is arguably the most significant side reaction for heteroaryl boronic acids.[10] Under the basic, often aqueous, conditions of the reaction, the C-B bond can be cleaved by a proton source (like water), replacing the boronic acid moiety with a hydrogen atom. This leads to the formation of 5-fluoroquinoline as a byproduct and reduces the overall yield.[8][11] Factors that accelerate protodeboronation include high temperatures, prolonged reaction times, and highly aqueous conditions.
-
Substrate Instability and Handling: Boronic acids can be prone to dehydration to form cyclic boroxine anhydrides, which can complicate stoichiometry. Some heteroaryl boronic acids also have limited shelf stability.[12] While this compound is generally manageable, awareness of its stability is important. Using a more stable derivative, such as a pinacol boronate ester or an N-methyliminodiacetic acid (MIDA) boronate, can circumvent both instability and protodeboronation.[13]
Optimizing Reaction Parameters: A Rational Approach
Success with this substrate requires careful selection of each reaction component. The goal is to facilitate the desired C-C bond formation at a rate that significantly outpaces competing decomposition pathways.
| Component | Recommendation | Rationale & Causality |
| Palladium Source | Precatalysts: Pd(OAc)₂, Pd₂(dba)₃, or Palladacycle Precatalysts (e.g., XPhos-Pd-G3). | Precatalysts provide a stable source of palladium that generates the active Pd(0) species in situ. Advanced palladacycles are particularly effective as they generate the active catalyst at low temperatures, minimizing boronic acid decomposition before coupling can occur.[3][11] |
| Ligand | Bulky, Electron-Rich Monophosphines: SPhos, XPhos, RuPhos, P(tBu)₃. | These ligands accelerate both the oxidative addition and the final reductive elimination steps.[14] Their steric bulk discourages the quinoline nitrogen from binding to the palladium center, while their electron-donating nature stabilizes the catalyst and promotes reactivity, especially with less reactive electrophiles like aryl chlorides. |
| Base | Potassium Phosphate (K₃PO₄): 2-3 equivalents. | K₃PO₄ is a moderately strong, non-nucleophilic base that is highly effective for coupling nitrogen-containing heterocycles.[3][7][15] It is strong enough to facilitate transmetalation but often gives cleaner reactions and less protodeboronation than stronger bases like alkoxides or hydroxides. Carbonates (K₂CO₃, Cs₂CO₃) are also viable alternatives. |
| Solvent System | Aqueous Mixtures: 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O (typically 4:1 to 10:1 v/v). | A small amount of water is generally required to solubilize the base and facilitate the formation of the boronate "ate" complex.[13][16] However, excessive water can promote protodeboronation. Anhydrous conditions using bases like TMSOK are possible but can be sensitive to Lewis basic substrates.[13] |
| Temperature | 40 °C to 100 °C. | The temperature should be high enough to drive the reaction to completion in a reasonable timeframe but low enough to minimize protodeboronation. Start with milder temperatures (e.g., 60-80 °C) and increase only if the reaction is sluggish.[11] |
Recommended Starting Conditions by Electrophile
| Electrophile Partner | Recommended Catalyst System | Base (Equiv.) | Solvent | Temp. (°C) |
| Aryl/Heteroaryl Iodide | Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (2.0) | Dioxane/H₂O (5:1) | 60 - 80 |
| Aryl/Heteroaryl Bromide | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) or XPhos-Pd-G3 (2 mol%) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 80 - 100 |
| Aryl/Heteroaryl Chloride | XPhos-Pd-G3 (2-4 mol%) or Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 100 - 110 |
| Aryl/Heteroaryl Triflate | Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) | K₃PO₄ (2.0) | THF/H₂O (5:1) | 60 - 80 |
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol A: General Coupling with an Aryl Bromide
This protocol provides a robust starting point for coupling with standard aryl or heteroaryl bromides.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
-
Reaction vessel (e.g., 20 mL vial or round-bottom flask) with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To the reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol).
-
Inerting: Seal the vessel with a septum cap. Evacuate the vessel under vacuum and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Degas the 1,4-dioxane and water by bubbling the inert gas through them for 15-20 minutes. Add the degassed 1,4-dioxane (4 mL) followed by the degassed water (1 mL) to the reaction vessel via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block at 90 °C. Stir the mixture vigorously for 4-18 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking a small aliquot from the reaction mixture.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol B: Coupling Challenging Electrophiles (e.g., Aryl Chlorides)
This protocol utilizes a more active precatalyst system, essential for less reactive or sterically hindered coupling partners.
Materials:
-
This compound (1.5 mmol, 1.5 equiv)
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
XPhos-Pd-G3 precatalyst (0.03 mmol, 3 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 mmol, 3.0 equiv)
-
n-Butanol (5 mL)
-
Deionized Water (0.5 mL)
Procedure:
-
Vessel Preparation: In a glovebox or under a positive flow of inert gas, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), XPhos-Pd-G3 (3 mol%), and K₃PO₄ (3.0 mmol) to the reaction vessel.
-
Inerting: If not in a glovebox, seal and purge the vessel with inert gas as described in Protocol A.
-
Solvent Addition: Add degassed n-butanol (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Heat the mixture with vigorous stirring at 100-110 °C for 12-24 hours.
-
Monitoring, Workup, and Purification: Follow steps 5-8 as detailed in Protocol A.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality of reagents (boronic acid, base). | 1. Use a fresh bottle of catalyst/ligand or switch to a more robust precatalyst (e.g., a palladacycle). 2. Ensure solvents are thoroughly degassed and the reaction is maintained under a positive pressure of N₂ or Ar.[17] 3. Use freshly opened or properly stored reagents. Dry the base if necessary. |
| Significant Protodeboronation | 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Solvent system is too aqueous. | 1. Lower the reaction temperature by 10-20 °C. 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Reduce the amount of water or switch to a less polar solvent. Consider converting the boronic acid to its pinacol or MIDA ester derivative, which are more resistant to protodeboronation.[11][18] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | This is a classic sign of poor inerting technique. Improve the degassing of solvents and ensure no air leaks into the reaction vessel.[19] |
| Reaction Stalls | 1. Catalyst deactivation (e.g., by nitrogen coordination). 2. Poor solubility of reagents. | 1. Increase catalyst/ligand loading or switch to a bulkier ligand like XPhos or RuPhos. 2. Try a different solvent system with better solubilizing power, such as DMF/H₂O or n-butanol.[8] |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. benchchem.com [benchchem.com]
- 15. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. quora.com [quora.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Electron-Deficient Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds. However, the use of electron-deficient boronic acids as coupling partners presents a unique set of challenges that can often lead to low yields and reaction failure. These substrates are susceptible to protodeboronation and exhibit slower rates of transmetalation. This document provides a comprehensive guide to successfully employing electron-deficient boronic acids in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic nuances, offer field-proven catalyst and ligand selection strategies, and provide detailed, step-by-step protocols and troubleshooting guides to empower researchers in overcoming these synthetic hurdles.
Introduction: The Challenge of Electron-Deficient Boronic Acids
The Suzuki-Miyaura coupling's appeal lies in its mild reaction conditions and tolerance for a wide array of functional groups.[1] This palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] At the heart of this transformation is a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2]
However, when one of the coupling partners is an electron-deficient boronic acid, the efficiency of this cycle can be significantly hampered. The primary obstacles include:
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of an undesired arene byproduct and reducing the yield of the desired coupled product.[3] Electron-deficient arylboronic acids are particularly susceptible to this process.[3]
-
Slow Transmetalation: The transfer of the organic group from the boron atom to the palladium center (transmetalation) is a critical step in the catalytic cycle. Electron-deficient organic fragments are transferred at a slower rate, which can stall the catalytic cycle and lead to lower reaction efficiency.[4]
Overcoming these challenges requires a carefully considered approach to catalyst selection, ligand design, and reaction parameter optimization.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction provides a framework for understanding the critical steps and potential pitfalls when using electron-deficient boronic acids.
Figure 1: The Suzuki-Miyaura catalytic cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X) to form a Pd(II) complex.[1][2] Electron-withdrawing groups on the aryl halide can facilitate this step.[5]
-
Transmetalation: In the presence of a base, the organoboron reagent (R-B(OH)₂) forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.[1] This step is often rate-limiting, especially with electron-deficient boronic acids.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[2]
Catalyst and Ligand Selection: A Strategic Approach
The choice of the palladium source and, more critically, the supporting ligand is paramount for successful coupling with electron-deficient boronic acids.
Palladium Precatalysts
While various palladium sources can be used, modern, well-defined precatalysts are often preferred for their air and moisture stability, and their ability to reliably generate the active Pd(0) species. Palladacycle-based precatalysts, in particular, have shown high activity.[6]
Ligand Design: The Key to Success
The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. For challenging couplings with electron-deficient boronic acids, the use of bulky, electron-rich phosphine ligands is often essential.[2][7] These ligands promote both the oxidative addition and the reductive elimination steps.
| Catalyst System | Ligand Type | Key Advantages | Recommended for |
| Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) | Biaryl monophosphines | Bulky and electron-rich, promoting efficient oxidative addition and reductive elimination.[7][8] | A broad range of challenging couplings, including those with aryl chlorides and electron-deficient boronic acids. |
| (t-Bu)₃P | Trialkylphosphine | Highly electron-donating and sterically demanding. | Can be very effective, particularly when used with a suitable palladium source like Pd₂(dba)₃.[5] |
| N-Heterocyclic Carbenes (NHCs) | Carbene ligands | Strong σ-donors that form robust bonds with palladium, leading to highly stable and active catalysts. | Effective for a variety of cross-coupling reactions, including those with challenging substrates. |
| P,O-Chelating Ligands | Hemilabile ligands | Can generate and stabilize mono-phosphine chelating palladium intermediates, which can be highly efficient.[9] | Show promise for Suzuki reactions involving a variety of substrates.[9] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzonitrile with 3,5-Bis(trifluoromethyl)phenylboronic Acid
This protocol provides a general method for the coupling of an electron-deficient aryl bromide with a highly electron-deficient arylboronic acid.
Materials:
-
4-Bromobenzonitrile
-
3,5-Bis(trifluoromethyl)phenylboronic acid
-
XPhos Pd G3 (or a similar modern palladacycle precatalyst)
-
Potassium phosphate (K₃PO₄), finely powdered and oven-dried
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or oven-dried vial with septum)
-
Magnetic stirrer and heating plate
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-bromobenzonitrile (1.0 equiv), 3,5-bis(trifluoromethyl)phenylboronic acid (1.2–1.5 equiv), and finely powdered potassium phosphate (2.0–3.0 equiv).[7]
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes to ensure an oxygen-free environment.[3][7]
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (0.5–2 mol%).[7]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 10:1 to 4:1 ratio) via syringe.[3][7] The total solvent volume should be sufficient to ensure proper stirring.
-
Reaction Execution: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[1][7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][7]
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. The following guide provides a systematic approach to troubleshooting common problems.
Figure 2: Troubleshooting workflow for Suzuki-Miyaura couplings.
Conclusion
While Suzuki-Miyaura cross-coupling with electron-deficient boronic acids presents distinct challenges, a rational approach to experimental design can lead to successful outcomes. By understanding the underlying mechanistic hurdles of protodeboronation and slow transmetalation, and by strategically selecting robust catalyst systems with electron-rich ligands, researchers can effectively synthesize a wide range of valuable biaryl compounds. The protocols and troubleshooting guide provided herein serve as a valuable resource for navigating these complex transformations in the fields of academic research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. benchchem.com [benchchem.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Bioactive Molecules Using (5-Fluoroquinolin-8-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and favorable pharmacokinetic profiles.[1][2] The 5-fluoroquinoline moiety, in particular, is a privileged structure found in a range of bioactive compounds, including those with anticancer and antibacterial properties.[3][4][5] (5-Fluoroquinolin-8-yl)boronic acid serves as a critical and versatile building block for accessing a diverse array of these molecules. This guide provides an in-depth exploration of its application, focusing on the widely utilized Suzuki-Miyaura cross-coupling reaction.[6][7] We present detailed, field-proven protocols, explain the rationale behind experimental choices, and discuss the broader implications for drug discovery.
Introduction: The Strategic Advantage of the 5-Fluoroquinoline Scaffold
The quinoline core is a prevalent heterocycle in pharmacologically active compounds.[4] The introduction of a fluorine atom at the C-5 position can profoundly influence the molecule's properties in several beneficial ways:[8][9][10]
-
Metabolic Stability: The strong carbon-fluorine bond can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the molecule's in vivo half-life.[8]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the quinoline ring system, potentially leading to more favorable interactions with protein targets through hydrogen bonds or dipole interactions.[2]
-
Modulated Physicochemical Properties: Fluorine substitution can impact a molecule's lipophilicity and pKa, which are critical parameters for membrane permeability and oral bioavailability.[1][8][10]
Boronic acids are indispensable reagents in synthetic chemistry, primarily for their role in palladium-catalyzed cross-coupling reactions that form new carbon-carbon bonds with high efficiency and functional group tolerance.[7][11][12] this compound thus represents a powerful tool for coupling the advantageous 5-fluoroquinoline scaffold with a wide range of other (hetero)aryl systems to rapidly generate libraries of novel compounds for biological screening.[7]
Physicochemical and Safety Profile of this compound
A thorough understanding of the reagent's properties and handling requirements is paramount for successful and safe experimentation.
Properties
| Property | Value | Source/Notes |
| Molecular Formula | C₉H₇BFNO₂ | - |
| Molecular Weight | 191.0 g/mol | - |
| Appearance | Typically an off-white to yellow solid | Varies by supplier |
| Solubility | Soluble in organic solvents like Dioxane, THF, DMF | Experimental observation |
| Stability | Hygroscopic; may dehydrate to form boroxine anhydride | Store under inert gas, protected from moisture.[13] |
Safety and Handling
Organoboronic acids, while generally less toxic than many organometallic reagents, require careful handling.[12]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[13][14]
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust.[15][16] Avoid contact with skin and eyes.[14][15] Boronic acids are irritants and may cause respiratory tract, skin, and serious eye irritation.[13][15]
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[14]
-
First Aid:
-
Skin Contact: Wash the affected area thoroughly with soap and water.[14][15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[14]
-
Inhalation: Move to fresh air.[14]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[14][16]
-
In all cases of significant exposure or if symptoms persist, seek immediate medical attention.[14]
-
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the premier method for utilizing this compound. It facilitates the formation of a C-C bond between the C-8 position of the fluoroquinoline core and an aryl or heteroaryl halide/triflate.[6][7][17]
General Reaction Scheme
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Causality Behind Component Selection
The success of a Suzuki coupling hinges on the judicious selection of each component.[6]
-
Palladium Catalyst: The catalyst is the heart of the reaction. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a robust and common choice that works well for a variety of substrates.[18] For more challenging couplings (e.g., with aryl chlorides), more advanced systems using catalysts like Pd₂(dba)₃ with specialized phosphine ligands (e.g., SPhos, XPhos) may be required to achieve higher efficiency.[6] The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.[6]
-
Base: A base is essential for activating the boronic acid.[19] It reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for the crucial transmetalation step in the catalytic cycle.[17][19]
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are frequently used in aqueous solvent mixtures. They are effective and compatible with a wide range of functional groups.[18]
-
The choice of base can significantly impact reaction rates and yields. Cesium carbonate is often more effective for less reactive substrates due to its higher solubility and basicity.
-
-
Solvent System: A biphasic solvent system, such as 1,4-Dioxane and water, is common.[20] The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species. The reaction must be performed under an inert atmosphere (Nitrogen or Argon) as the Pd(0) catalyst is sensitive to oxygen.[6]
Detailed Experimental Protocol
This protocol describes the synthesis of a hypothetical bioactive molecule, 8-(4-methoxyphenyl)-5-fluoroquinoline, as a representative example.
Materials:
-
This compound (1.0 eq)
-
1-Iodo-4-methoxybenzene (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (solvent)
-
Water (deionized, degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and 1-iodo-4-methoxybenzene.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure the removal of all oxygen.[6]
-
Reagent Addition: Under a positive pressure of inert gas, add potassium carbonate followed by the palladium catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane:water). The mixture should be a suspension.
-
Reaction: Immerse the flask in a preheated oil bath (typically 85-100 °C) and stir vigorously.[6][18]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[6]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure 8-(4-methoxyphenyl)-5-fluoroquinoline.
Applications & Bioactivity of Synthesized Molecules
Derivatives synthesized from this compound have shown promise in several therapeutic areas. The quinoline scaffold is a known pharmacophore in various contexts, and the addition of diverse aryl groups via Suzuki coupling allows for extensive exploration of structure-activity relationships (SAR).[4][6]
-
Anticancer Activity: Many fluoroquinolone derivatives have been investigated for their antiproliferative effects.[5] The mechanism often involves the inhibition of key cellular enzymes like topoisomerases, which are crucial for DNA replication in rapidly dividing cancer cells.[5][21] The specific substituent added at the C-8 position can modulate potency and selectivity against different cancer cell lines.[3]
-
Antibacterial Agents: The fluoroquinolone class of antibiotics is well-established.[21] While most clinical antibiotics have modifications at other positions, novel derivatives at the C-5 and C-8 positions are being explored to overcome bacterial resistance.[4][22] These molecules typically act by inhibiting bacterial DNA gyrase and topoisomerase IV.[21]
Hypothetical Signaling Pathway Modulation
A molecule synthesized using this compound could, for instance, be designed as a kinase inhibitor. Kinases are critical nodes in cellular signaling pathways that are often dysregulated in diseases like cancer.
Caption: Inhibition of a kinase pathway by a synthesized molecule.
Conclusion
This compound is a high-value reagent for medicinal chemists and drug discovery professionals. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient pathway to novel, fluorinated quinoline derivatives. The strategic principles and detailed protocols outlined in this guide serve as a comprehensive resource for researchers aiming to leverage this powerful building block in the synthesis of the next generation of bioactive molecules.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. laballey.com [laballey.com]
- 16. wilsonsalt.com [wilsonsalt.com]
- 17. Yoneda Labs [yonedalabs.com]
- 18. scispace.com [scispace.com]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. organic-synthesis.com [organic-synthesis.com]
- 21. researchgate.net [researchgate.net]
- 22. iosrjournals.org [iosrjournals.org]
Application Notes and Protocols for Ligand Selection in a Nutshell: Mastering the Suzuki Coupling of Heteroaromatic Boronic Acids
Introduction: Navigating the Intricacies of Heteroaromatic Suzuki Couplings
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the area of carbon-carbon bond formation, prized for its functional group tolerance and the relatively benign nature of its organoboron reagents.[1][2] For researchers in medicinal chemistry and materials science, the incorporation of heteroaromatic moieties is a critical strategy for fine-tuning the electronic, steric, and pharmacokinetic properties of novel molecules. However, the seemingly straightforward Suzuki coupling often encounters significant hurdles when heteroaromatic boronic acids are brought to the reaction flask.
These challenges are multifaceted and stem from the inherent properties of the heteroaromatic systems themselves:
-
Protodeboronation: This is arguably the most pervasive side reaction, where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding unsubstituted heteroarene and a depletion of the active coupling partner.[3] This process is often accelerated under the basic conditions required for the Suzuki reaction.[4] Electron-deficient heteroaromatics and those with acidic protons are particularly susceptible.
-
Catalyst Inhibition/Deactivation: The Lewis basic nature of many heteroatoms (especially nitrogen) can lead to coordination with the palladium catalyst. This can inhibit catalytic activity, in some cases leading to complete shutdown of the reaction. The "2-pyridyl problem" is a classic example of this phenomenon.[5][6]
-
Poor Solubility: Many polar heterocyclic compounds exhibit limited solubility in common organic solvents, which can hinder reaction kinetics and lead to irreproducible results.[7]
The judicious selection of the ancillary ligand on the palladium catalyst is the most critical parameter in overcoming these challenges and achieving a successful and efficient coupling. This guide provides a comprehensive overview of ligand selection strategies, supported by mechanistic insights and detailed experimental protocols, to empower researchers to navigate the complexities of heteroaromatic Suzuki couplings.
The Catalytic Cycle: A Ligand's Playground
To understand the profound impact of ligand selection, we must first consider the fundamental steps of the Suzuki-Miyaura catalytic cycle. Each step presents an opportunity for the ligand to either facilitate the desired transformation or inadvertently promote undesirable side reactions.
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Bulky, electron-rich ligands play a crucial role in accelerating both the oxidative addition and reductive elimination steps. The steric bulk of the ligand promotes the formation of a coordinatively unsaturated palladium center, which is more reactive in oxidative addition. This same bulkiness also facilitates the final reductive elimination step, which is often rate-limiting, to release the desired biaryl product.
Ligand Selection: A Tale of Two Scaffolds
The modern Suzuki coupling toolkit is dominated by two major classes of ligands: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs). The choice between these depends heavily on the specific nature of the heteroaromatic boronic acid and the coupling partner.
Bulky, Electron-Rich Phosphine Ligands (The Buchwald Ligands)
Pioneered by Stephen Buchwald and his group, these ligands are characterized by a biaryl backbone that imparts significant steric bulk and electron-donating alkyl or aryl groups on the phosphorus atom. This combination of properties has proven remarkably effective for a wide range of challenging couplings.
| Ligand | Key Features & Applications |
| SPhos | Highly active for a broad range of aryl and heteroaryl chlorides. Often a good starting point for optimization. |
| XPhos | Generally provides high yields and is effective for sterically hindered substrates. Also useful for couplings involving sulfonates. |
| RuPhos | Particularly effective for couplings involving nitrogen-containing heterocycles and can mitigate catalyst deactivation.[6] |
Mechanism of Action: The steric bulk of these ligands promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition of even unreactive aryl chlorides. The electron-rich nature of the phosphorus atom increases the electron density on the palladium center, further facilitating oxidative addition.
N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI Catalysts)
NHC ligands are strong sigma-donors that form very stable complexes with palladium. This stability can be advantageous in preventing catalyst decomposition, especially at high temperatures. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family of catalysts, developed by Organ and co-workers, are particularly user-friendly due to their air and moisture stability.[3][8]
| Ligand/Precatalyst | Key Features & Applications |
| PEPPSI-IPr | Highly efficient for a wide range of Suzuki couplings, including those with challenging heteroaromatic substrates. Known for its high functional group tolerance.[8][9] |
| PEPPSI-SIPr | The saturated backbone of the NHC ligand provides additional flexibility and can offer improved performance in specific cases.[8] |
| PEPPSI-IPent | Offers enhanced stability and activity, particularly for sterically demanding couplings.[3] |
Phosphine vs. NHC Ligands: A Head-to-Head Comparison
The choice between a phosphine and an NHC ligand is often substrate-dependent. While both are highly effective, some general trends have emerged:
-
For highly electron-deficient heteroaromatics or those prone to catalyst inhibition (e.g., pyridines, pyrimidines): Bulky phosphine ligands like RuPhos and XPhos are often the ligands of choice.[6]
-
For general-purpose, robust couplings with a wide range of functional groups: PEPPSI-IPr is an excellent starting point due to its high activity and operational simplicity.[8][9]
-
For sterically demanding couplings: The increased steric bulk of ligands like tBuXPhos or PEPPSI-IPent may be beneficial.
Mitigating Protodeboronation: A Multi-pronged Approach
As the primary nemesis of heteroaromatic Suzuki couplings, combating protodeboronation is paramount. Ligand selection is a key component of this strategy, but it is often most effective when combined with other approaches.
Figure 2: A multi-faceted approach to mitigating protodeboronation.
It is important to note that while bulky phosphine ligands can accelerate the desired coupling, thereby outcompeting protodeboronation, they can also, under certain conditions, promote palladium-catalyzed protodeboronation.[9] Therefore, a holistic approach is necessary.
A particularly effective strategy is the use of MIDA (N-methyliminodiacetic acid) boronates . These air-stable, crystalline solids act as protecting groups for the boronic acid functionality.[5][10] Under the reaction conditions, the MIDA group is slowly hydrolyzed, releasing the active boronic acid in low concentrations. This minimizes the concentration of the free boronic acid available for protodeboronation.[3][5][11]
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki coupling of various classes of heteroaromatic boronic acids. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure for the Suzuki Coupling of a Thiophene Boronic Acid with an Aryl Bromide using a Buchwald Ligand
This protocol is suitable for many five-membered, electron-rich heteroaromatic boronic acids.
Materials:
-
Thiophene-2-boronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), thiophene-2-boronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling of a Pyrimidine Boronic Acid with an Aryl Chloride using a PEPPSI Precatalyst
This protocol is particularly useful for challenging, electron-deficient heteroaromatic boronic acids and unreactive aryl chlorides. Microwave irradiation can significantly reduce reaction times.[6][7]
Materials:
-
Pyrimidine-5-boronic acid (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
PEPPSI-IPr (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
10 mL microwave vial
Procedure:
-
In a 10 mL microwave vial equipped with a magnetic stir bar, combine the pyrimidine-5-boronic acid (1.5 equiv), aryl chloride (1.0 equiv), PEPPSI-IPr (3 mol%), and K₂CO₃ (2.0 equiv).
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120-140 °C for 15-30 minutes.[7]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Suzuki Coupling of a 2-Pyridyl MIDA Boronate with an Aryl Bromide
This protocol is designed to address the "2-pyridyl problem" by utilizing a stabilized boronic acid surrogate.
Materials:
-
2-Pyridyl MIDA boronate (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous 1,4-Dioxane, degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), 2-pyridyl MIDA boronate (1.2 equiv), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and K₃PO₄ (3.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed, anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature.
-
Work-up and purify as described in Protocol 1.
Conclusion and Future Outlook
The successful Suzuki-Miyaura coupling of heteroaromatic boronic acids is a testament to the power of rational ligand design. While challenges such as protodeboronation and catalyst inhibition persist, the continued development of sophisticated phosphine and NHC ligands provides chemists with an ever-expanding toolbox to address these issues. By understanding the mechanistic nuances of the catalytic cycle and the specific roles that ligands play, researchers can make informed decisions to optimize their reaction conditions and efficiently synthesize the complex heteroaromatic molecules that drive innovation in medicine and materials science. The use of stabilized boronic acid surrogates, such as MIDA boronates, in combination with highly active catalyst systems, represents the current state-of-the-art and offers a robust platform for future discoveries.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 10. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-assisted synthesis of quinoline derivatives using boronic acids
Application Note & Protocol
Topic: Accelerated Synthesis of Aryl-Quinoline Scaffolds via Microwave-Assisted Suzuki-Miyaura Coupling
Audience: Researchers, scientists, and drug development professionals.
From the Desk of the Senior Application Scientist: This document provides a comprehensive guide to the synthesis of quinoline derivatives using boronic acids, a process significantly enhanced by microwave-assisted technology. We move beyond a simple recitation of steps to explore the underlying scientific principles, ensuring that researchers can not only replicate the protocol but also adapt it with a deep understanding of the reaction dynamics. The quinoline core is a privileged scaffold in medicinal chemistry, and mastering its efficient functionalization is a critical skill for the modern drug discovery professional.
The Strategic Advantage: Why Microwaves and Boronic Acids?
The synthesis of functionalized quinolines is a cornerstone of medicinal chemistry, owing to their presence in a vast array of therapeutic agents, including antimalarial and anticancer drugs.[1][2] Traditional multi-step syntheses are often plagued by long reaction times and harsh conditions. The convergence of two powerful technologies—palladium-catalyzed Suzuki-Miyaura cross-coupling and microwave-assisted organic synthesis (MAOS)—provides a transformative solution.
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, typically between a halide and a boronic acid. Its tolerance for a wide range of functional groups makes it ideal for late-stage functionalization in complex molecule synthesis. When this reaction is performed under microwave irradiation, the benefits are magnified. Microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid, uniform heating that conventional methods cannot match.[3] This results in dramatic accelerations, often reducing reaction times from many hours to mere minutes, while simultaneously improving product yields and purity.[4][5][6]
This application note details a field-proven protocol for the Suzuki-Miyaura coupling of halo-quinolines with various boronic acids, leveraging MAOS to rapidly generate diverse libraries of quinoline derivatives for screening and development.
Mechanistic Insight: The Palladium Catalytic Cycle
Understanding the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The efficiency of each step is enhanced by the high temperatures and pressures safely achievable in a dedicated microwave reactor.
The cycle consists of three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the quinoline substrate, forming a Pd(II) complex. The π-electron-deficient nature of the quinoline ring makes the halo-position (typically C2 or C4) highly susceptible to this step.[7]
-
Transmetallation: The boronic acid, activated by a base (e.g., Na₂CO₃), transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step and benefits significantly from the increased kinetic energy provided by microwave heating.
-
Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are expelled, regenerating the active Pd(0) catalyst and yielding the final C-C coupled quinoline product.
References
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 4. namibian-studies.com [namibian-studies.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijsrp.org [ijsrp.org]
Application Notes and Protocols for Scale-Up Synthesis Involving (5-Fluoroquinolin-8-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: Navigating the Scale-Up of Reactions with (5-Fluoroquinolin-8-yl)boronic acid
The successful transition of a chemical synthesis from the laboratory bench to pilot plant or manufacturing scale is a formidable challenge, fraught with complexities that are often not apparent at the small scale. This is particularly true for processes involving heteroaromatic boronic acids, such as this compound. While an invaluable building block in medicinal chemistry for the synthesis of novel therapeutics, its unique structural features and reactivity profile demand a meticulous and well-informed approach to scale-up. This guide provides a comprehensive overview of the critical considerations, potential pitfalls, and strategic solutions for the large-scale synthesis of molecules derived from this compound, with a primary focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. The principles and protocols outlined herein are grounded in established chemical engineering and process chemistry expertise, aiming to equip researchers and drug development professionals with the knowledge to navigate the complexities of scale-up with confidence and scientific rigor.
Physicochemical Properties and Stability Profile of this compound
A thorough understanding of the physical and chemical properties of this compound is the bedrock of a successful scale-up campaign. Heterocyclic boronic acids are notoriously prone to decomposition, which can have profound implications for reaction efficiency, impurity profiles, and overall process viability on a larger scale.
Key Stability Considerations:
-
Protodeboronation: This is a common decomposition pathway for boronic acids, particularly under acidic or basic conditions, leading to the formation of 5-fluoroquinoline and boric acid. The rate of protodeboronation can be accelerated by temperature and the presence of water.
-
Oxidative Degradation: Exposure to air can lead to oxidation of the boronic acid, forming phenolic impurities. This is a critical consideration for large-scale operations where extended reaction times and handling are common.
-
Anhydride Formation (Boroxines): Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines. While often in equilibrium with the monomeric form in solution, the formation of boroxines can affect reaction kinetics and stoichiometry.
Mitigation Strategies:
To counter these stability challenges, the use of more stable boronic acid surrogates is highly recommended for large-scale syntheses.
| Boron Reagent | Advantages for Scale-Up | Disadvantages |
| Boronic Acid | Commercially available, direct use. | Prone to protodeboronation, oxidation, and boroxine formation, leading to inconsistent reactivity and impurity profiles on a large scale. |
| Pinacol Boronate Ester | Significantly more stable to storage and reaction conditions. Crystalline and easier to purify. | Requires an additional synthetic step for preparation and subsequent hydrolysis during the coupling reaction. |
| MIDA Boronate Ester | Exceptionally stable, crystalline solids with a long shelf-life. Slow, controlled release of the boronic acid under reaction conditions can suppress side reactions. | Requires synthesis of the MIDA ligand and ester formation. |
| Potassium Trifluoroborate Salts | Highly stable, crystalline solids. Easy to handle and weigh accurately on a large scale. | Often require specific activation conditions for efficient coupling. |
For processes involving this compound, transitioning to its pinacol or MIDA boronate ester is a prudent strategy to enhance process robustness and reproducibility.
Scale-Up of Suzuki-Miyaura Coupling Reactions: A Process-Oriented Approach
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds and is extensively used in the pharmaceutical industry.[1] However, scaling up this reaction requires careful optimization of several critical parameters.
Catalyst and Ligand Selection: Beyond the Beaker
The choice of palladium catalyst and ligand is paramount for a successful and economically viable large-scale Suzuki coupling.
-
Catalyst Loading: While laboratory-scale reactions may tolerate high catalyst loadings (1-5 mol%), on a kilogram scale, this becomes a significant cost driver and a source of heavy metal contamination in the final product. The goal is to minimize catalyst loading to the parts-per-million (ppm) level without compromising reaction kinetics and conversion.
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition and reductive elimination, and preventing catalyst deactivation. For electron-deficient heterocyclic halides that might be coupled with this compound, electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos are often effective.
-
Pre-catalyst vs. In-situ Generation: Using well-defined palladium pre-catalysts can offer better reproducibility on a large scale compared to generating the active catalyst in-situ.
Solvent and Base Selection: The Reaction Environment
The choice of solvent and base is not merely about solubility but also about reaction kinetics, impurity formation, and process safety.
-
Solvents: A mixture of an organic solvent (e.g., toluene, 2-MeTHF, dioxane) and water is commonly employed.[2] The aqueous phase is necessary for dissolving the inorganic base and facilitating the transmetalation step. On a large scale, factors like solvent toxicity, boiling point (for effective heat transfer), and ease of removal and recovery become critical.
-
Bases: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[2] The choice of base can influence the rate of reaction and the extent of side reactions like protodeboronation. The strength and solubility of the base are key considerations.
Reaction Monitoring and Control
Real-time monitoring of the reaction progress is essential for ensuring consistency and identifying any deviations from the expected profile.
-
Analytical Techniques: High-Performance Liquid Chromatography (HPLC) is the workhorse for monitoring the consumption of starting materials and the formation of the product and impurities. Other techniques like Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) can provide more detailed information.[3]
-
Process Analytical Technology (PAT): For large-scale manufacturing, in-situ monitoring techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or Raman spectroscopy can provide real-time data on reaction kinetics and conversion, enabling tighter process control.
The Promise of Continuous Flow Chemistry for Scale-Up
Continuous flow chemistry offers significant advantages for the synthesis and use of this compound on a large scale, particularly in addressing the inherent instability of boronic acids.
Advantages of Continuous Flow:
-
Enhanced Safety: Small reactor volumes and precise control over reaction parameters minimize the risks associated with exothermic reactions or handling of hazardous materials.
-
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heating and mixing, leading to faster reaction times and better product selectivity.
-
"On-Demand" Generation of Unstable Intermediates: this compound can be generated in-situ and immediately consumed in the subsequent coupling reaction, minimizing decomposition.[4]
-
Seamless Scale-Up: Scaling up a flow process often involves running the system for a longer duration ("scaling out") rather than using larger reactors, which simplifies the transition from lab to plant.
Downstream Processing: Purification and Impurity Removal
The purification of the final product on a large scale is a critical step that can significantly impact the overall process efficiency and cost.
Work-up and Extraction
-
After the reaction is complete, a series of aqueous washes are typically performed to remove the inorganic base, boronic acid byproducts, and any water-soluble impurities.
-
The choice of extraction solvent is crucial and should be based on product solubility, ease of separation from the aqueous phase, and ease of removal.
Crystallization: The Final Frontier of Purification
Crystallization is the preferred method for purifying the final active pharmaceutical ingredient (API) on a large scale as it can provide high purity in a single step.
-
Solvent Selection: A systematic screening of solvents and solvent mixtures is necessary to identify conditions that provide good crystal form, high yield, and effective purging of impurities.
-
Control of Crystallization Parameters: On a large scale, the cooling rate, agitation, and seeding strategy must be carefully controlled to ensure consistent crystal size distribution and morphology, which can impact downstream processing such as filtration and drying.
Palladium Removal
Residual palladium in the final product is a major concern in the pharmaceutical industry due to its toxicity. Several methods can be employed for palladium scavenging:
-
Activated Carbon: A common and cost-effective method.
-
Thiol-based Scavengers: Resins or silica-functionalized with thiol groups can effectively bind to palladium.
-
L-cysteine Wash: An aqueous solution of L-cysteine can be used to extract palladium into the aqueous phase.[5]
Safety and Handling of Boronic Acids on a Large Scale
Boronic acids, while generally considered to have low acute toxicity, require careful handling, especially on a large scale where the potential for exposure is greater.[1][6]
-
Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses, and a lab coat, should always be worn. For large-scale operations, respiratory protection may be necessary to avoid inhalation of dust.[7]
-
Containment: Reactions should be conducted in well-ventilated areas or in contained systems like glove boxes, especially when handling large quantities of powdered boronic acids.
-
Spill Management: Procedures should be in place for the safe cleanup of spills. This typically involves sweeping up the solid material and placing it in a sealed container for disposal.
Protocols
The following protocols are generalized and should be optimized for the specific coupling partners and equipment used.
Protocol 1: Kilogram-Scale Suzuki-Miyaura Coupling in Batch Mode
This protocol assumes the use of a more stable boronate ester of this compound.
Materials:
-
Aryl halide (1.0 eq)
-
This compound pinacol ester (1.2 eq)
-
Palladium pre-catalyst (e.g., SPhos-Pd-G3, 0.05 mol%)
-
SPhos ligand (0.1 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Degassed water
-
Nitrogen or Argon supply
Procedure:
-
Reactor Setup: Charge a clean, dry, and inerted glass-lined reactor with the aryl halide and this compound pinacol ester.
-
Inerting: Purge the reactor with nitrogen or argon for at least 30 minutes to remove oxygen. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent Addition: Add 2-MeTHF to the reactor under a nitrogen blanket.
-
Base Addition: Prepare a solution of K₂CO₃ in degassed water and add it to the reactor with vigorous agitation.
-
Catalyst Addition: Add the palladium pre-catalyst and ligand to the reactor.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor the reaction progress by HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer.
-
Aqueous Washes: Wash the organic layer sequentially with 2 M HCl, saturated aqueous NaHCO₃, and brine.
-
Palladium Removal: Treat the organic layer with an appropriate palladium scavenger (e.g., activated carbon or a thiol-based resin).
-
Crystallization: Concentrate the organic layer and perform a solvent swap to a suitable crystallization solvent. Cool the solution to induce crystallization.
-
Isolation and Drying: Filter the crystalline product, wash with a cold solvent, and dry under vacuum to a constant weight.
Protocol 2: Conceptual Continuous Flow Suzuki-Miyaura Coupling
This protocol outlines a conceptual setup for a continuous flow reaction.
Procedure Outline:
-
Stream Preparation:
-
Stream A: Dissolve the aryl halide, palladium catalyst, and ligand in an organic solvent (e.g., THF, dioxane).
-
Stream B: Dissolve this compound and the base in an aqueous/organic solvent mixture.
-
-
Pumping and Mixing: Use two separate syringe pumps to deliver the streams at precise flow rates to a T-mixer.
-
Reaction: The mixed stream flows through a heated microreactor (e.g., a coiled PFA tube in a heating block) where the reaction occurs. The residence time is controlled by the flow rate and the reactor volume.
-
Quenching and Collection: The product stream exits the reactor, passes through a back-pressure regulator to maintain the system pressure, and is collected in a flask containing a quenching agent if necessary.
-
Downstream Processing: The collected product mixture is then subjected to work-up, purification, and isolation as described in the batch protocol.
Conclusion
The scale-up of reactions involving this compound is a multifaceted endeavor that requires a holistic approach, integrating principles of organic chemistry, chemical engineering, and process safety. While the inherent instability of this heterocyclic boronic acid presents challenges, these can be effectively mitigated through the use of stable surrogates, careful optimization of reaction parameters, and the adoption of modern technologies like continuous flow chemistry. By embracing a data-driven and scientifically rigorous approach to process development, researchers and drug development professionals can successfully translate the synthesis of promising drug candidates from the laboratory to a manufacturing setting, ultimately accelerating the delivery of new medicines to patients.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Preventing Protodeboronation of (5-Fluoroquinolin-8-yl)boronic Acid in Suzuki Reactions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common yet challenging issue in Suzuki-Miyaura cross-coupling reactions: the protodeboronation of (5-Fluoroquinolin-8-yl)boronic acid. Our goal is to equip you with the scientific understanding and practical protocols necessary to minimize this undesired side reaction and maximize the yield of your target biaryl compounds.
Understanding the Challenge: The Instability of this compound
This compound is a valuable building block in medicinal chemistry, offering a privileged scaffold for the synthesis of novel therapeutics. However, its structure presents inherent challenges in Suzuki-Miyaura couplings. The electron-withdrawing nature of the fluoro-substituted quinoline ring makes the boronic acid susceptible to protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 5-fluoroquinoline as a significant byproduct.[1][2]
This side reaction is primarily influenced by the reaction conditions, particularly the pH. Both acid- and base-catalyzed pathways for protodeboronation exist. For heteroaromatic boronic acids like our compound of interest, the presence of a Lewis basic nitrogen atom can further complicate matters by potentially forming zwitterionic intermediates that are prone to rapid decomposition.[1]
This guide will walk you through the mechanisms of protodeboronation and provide actionable strategies to favor the desired cross-coupling pathway over this decomposition route.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of 5-fluoroquinoline in my reaction mixture. What is causing this?
A1: The formation of 5-fluoroquinoline is a classic sign of protodeboronation. This occurs when the boronic acid reacts with a proton source (often water or alcohol in the solvent) instead of participating in the Suzuki catalytic cycle. This process is often accelerated by the basic conditions and elevated temperatures typically used in these reactions. The electron-deficient nature of the fluoroquinoline ring makes the carbon-boron bond more susceptible to cleavage.
Q2: How does the choice of base impact protodeboronation?
A2: The base is crucial for activating the boronic acid for transmetalation but can also promote protodeboronation. Strong bases, especially in aqueous media, can increase the concentration of the boronate species, which can be more susceptible to protonolysis. Milder bases are often preferred for sensitive substrates.
Q3: Can the palladium catalyst and ligands influence the extent of protodeboronation?
A3: Absolutely. A highly active catalyst system can accelerate the rate of the desired Suzuki coupling, allowing it to outcompete the slower protodeboronation side reaction.[3] The choice of ligand is also critical. Bulky, electron-rich phosphine ligands can promote the crucial reductive elimination step and stabilize the palladium center, leading to more efficient catalysis.
Q4: Is it better to use the boronic acid directly or a more stable derivative?
A4: For substrates prone to protodeboronation, using a more stable derivative is a highly effective strategy. Boronic esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, are generally more stable under basic conditions.[1] They act as "slow-release" sources of the boronic acid, maintaining a low concentration of the active, and vulnerable, species in the reaction mixture at any given time.[1]
Troubleshooting Guide
This section provides a structured approach to troubleshooting and optimizing your Suzuki coupling reaction to minimize protodeboronation.
| Problem | Potential Cause | Recommended Solutions & Rationale |
| High levels of protodeboronation byproduct (5-fluoroquinoline) | 1. Reaction conditions are too harsh: High temperatures and strong bases accelerate the decomposition of the boronic acid. | a. Lower the reaction temperature: Try running the reaction at a lower temperature (e.g., 60-80 °C). A more active catalyst may be required to achieve a reasonable reaction rate at lower temperatures.b. Use a milder base: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. These bases are effective in promoting the catalytic cycle while being less aggressive towards the sensitive boronic acid. |
| 2. Presence of excess protic sources: Water or alcohol in the solvent can act as a proton source for protodeboronation. | a. Use anhydrous solvents: Employ rigorously dried solvents to minimize the presence of water. However, be aware that a small amount of water can sometimes be beneficial for the hydrolysis of boronate esters and for solubilizing the base.b. Consider anhydrous conditions with a soluble base: Anhydrous protocols using soluble organic bases or specific additives can be highly effective for sensitive substrates. | |
| 3. Slow catalytic cycle: If the Suzuki coupling is slow, the boronic acid has more time to decompose. | a. Switch to a more active catalyst system: Employ a modern palladium precatalyst with bulky, electron-rich phosphine ligands. Catalysts like Pd(dppf)Cl₂ or those based on Buchwald ligands (e.g., XPhos, SPhos) are known to be highly efficient for challenging couplings.[2][4] | |
| Low or inconsistent yields of the desired product | 1. Instability of the boronic acid: The free boronic acid is degrading before it can effectively participate in the reaction. | a. Convert to a more stable boronic ester: Synthesize the pinacol or MIDA ester of this compound. These derivatives offer significantly enhanced stability and can be used in "slow-release" strategies.[1] |
| 2. Catalyst poisoning: The nitrogen atom of the quinoline ring can coordinate to the palladium center, inhibiting its catalytic activity. | a. Use appropriate ligands: Bulky ligands can help prevent catalyst deactivation by sterically hindering the coordination of the quinoline nitrogen to the palladium. | |
| 3. Poor solubility of reagents: If the base or other reagents are not sufficiently soluble, the reaction may be slow and inefficient. | a. Optimize the solvent system: A mixture of a non-polar solvent (like dioxane or toluene) with a polar aprotic co-solvent or a small amount of water can improve solubility. |
Visualizing the Competing Pathways
To better understand the challenge, the following diagram illustrates the competition between the desired Suzuki-Miyaura catalytic cycle and the undesired protodeboronation pathway.
Caption: Competing reaction pathways for this compound.
Experimental Protocols
The following are starting-point protocols for the Suzuki coupling of this compound and its pinacol ester derivative. These should be optimized for your specific aryl halide.
Protocol 1: Suzuki Coupling of this compound
This protocol is a good starting point for less challenging aryl halides.
Reagents and Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Pd(dppf)Cl₂
-
K₂CO₃
-
Dimethoxyethane (DME)
-
Water (degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add degassed DME and water (e.g., 4:1 v/v) to the vessel.
-
Add Pd(dppf)Cl₂ (3-5 mol%) to the mixture.
-
Heat the reaction to 80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling using this compound pinacol ester
This protocol is recommended for more challenging couplings or when significant protodeboronation is observed with the free boronic acid.
Reagents and Materials:
-
This compound pinacol ester
-
Aryl halide (e.g., aryl chloride or bromide)
-
XPhos Pd G3 (or a similar advanced precatalyst)
-
K₃PO₄
-
Dioxane
-
Water (degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.5 equiv.), and K₃PO₄ (3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add degassed dioxane and a minimal amount of degassed water (e.g., 1-2% v/v, this may require optimization).
-
Add the XPhos Pd G3 precatalyst (1-3 mol%).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Follow the workup and purification procedure as described in Protocol 1.
Data Presentation: Comparative Performance
The following table provides a qualitative comparison of expected outcomes based on the chosen strategy.
| Strategy | Boron Reagent | Base | Catalyst | Expected Outcome for Challenging Couplings |
| Standard Conditions | Boronic Acid | K₂CO₃/Na₂CO₃ | Pd(PPh₃)₄ | Low to moderate yield, significant protodeboronation. |
| Optimized Conditions | Boronic Acid | K₃PO₄/Cs₂CO₃ | Pd(dppf)Cl₂ | Moderate to good yield, reduced protodeboronation. |
| Advanced Conditions | Pinacol Ester | K₃PO₄ | XPhos Pd G3 | Good to excellent yield, minimal protodeboronation. |
| Slow-Release Strategy | MIDA Boronate | K₃PO₄/Cs₂CO₃ | XPhos Pd G3 | Potentially the highest yield with minimal byproduct formation, especially for very sensitive substrates. |
Logical Workflow for Optimization
The following diagram outlines a logical workflow for optimizing your reaction to overcome protodeboronation.
Caption: A decision-making workflow for troubleshooting protodeboronation.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively navigate the challenges associated with the Suzuki-Miyaura coupling of this compound, leading to more efficient and successful syntheses.
References
Technical Support Center: Optimizing Suzuki-Miyaura Coupling with Fluoroquinolone Boronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for optimizing the Suzuki-Miyaura cross-coupling reactions involving fluoroquinolone boronic acids. The unique structural and electronic properties of fluoroquinolones present specific challenges that require careful consideration of reaction parameters. This resource, presented in a question-and-answer format, offers in-depth troubleshooting strategies and detailed experimental protocols to help you navigate these complexities and achieve successful coupling outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using fluoroquinolone boronic acids in Suzuki-Miyaura couplings?
A1: Fluoroquinolone boronic acids are complex substrates that introduce several challenges not typically encountered with simpler aryl boronic acids. The key difficulties stem from the inherent properties of the fluoroquinolone scaffold:
-
Catalyst Inhibition: The quinolone core contains multiple Lewis basic nitrogen atoms and a carbonyl group that can coordinate to the palladium catalyst. This coordination can lead to the formation of inactive catalyst species, effectively poisoning the catalyst and stalling the reaction.[1][2]
-
Protodeboronation: Heteroaryl boronic acids, including those derived from quinolones, are often susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[3] This is particularly problematic under basic aqueous conditions and at elevated temperatures.
-
Low Reactivity of the Coupling Partner: If the fluoroquinolone is the halide partner (e.g., a 7-bromo-fluoroquinolone), its electron-deficient nature can facilitate oxidative addition. However, if the fluoroquinolone is the boronic acid, its electron-withdrawing character can slow down the transmetalation step.[4]
-
Substrate Solubility: The polarity of the fluoroquinolone core can lead to poor solubility in common aprotic solvents used for Suzuki couplings, such as toluene or dioxane, necessitating careful solvent selection or the use of co-solvents.[5]
-
Base-Sensitive Functional Groups: The carboxylic acid moiety present in most fluoroquinolones, or an ester derivative, can be sensitive to strong bases, leading to undesired side reactions.
Q2: My reaction with a fluoroquinolone boronic acid is giving low to no yield. What are the first things I should check?
A2: A systematic approach to troubleshooting is crucial. Start by evaluating the following:
-
Reagent Quality and Stability:
-
Boronic Acid Integrity: Has the fluoroquinolone boronic acid been properly stored? Heteroaryl boronic acids can be prone to decomposition. Consider using a more stable derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt, which can release the boronic acid slowly in situ.[4]
-
Catalyst and Ligand Activity: Ensure your palladium source and phosphine ligand have not degraded. Phosphine ligands, in particular, can be sensitive to air and should be stored under an inert atmosphere. Using a pre-formed, air-stable precatalyst can improve reproducibility.[6]
-
Solvent and Base Purity: Use anhydrous and degassed solvents to prevent catalyst deactivation and protodeboronation. Ensure the base is of high purity and finely powdered for better reactivity.
-
-
Reaction Setup:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand, which can lead to catalyst deactivation and homocoupling of the boronic acid.[7] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
-
-
Initial Reaction Conditions:
-
Base Choice: Is the base appropriate for your substrate? For fluoroquinolones with base-sensitive groups, a milder base like K₃PO₄ or Cs₂CO₃ is often preferred over stronger bases like NaOH or KOtBu.[7]
-
Solvent System: Does your solvent system adequately dissolve all reactants? If solubility is an issue, consider a more polar aprotic solvent like DMF or the use of a co-solvent system (e.g., dioxane/water).[8]
-
Q3: How do I choose the optimal base for my fluoroquinolone coupling reaction?
A3: The choice of base is critical and depends on the specific functionalities present in your fluoroquinolone substrate and coupling partner. The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which facilitates transmetalation.[9]
Here is a general guide to selecting a base:
| Base | Strength | Common Use Cases and Considerations |
| K₃PO₄ | Moderate | An excellent starting point for many heteroaromatic couplings, especially with base-sensitive substrates.[4] It is effective in promoting the reaction while minimizing side reactions like ester hydrolysis. |
| Cs₂CO₃ | Moderate | Often provides higher yields than other carbonate bases, possibly due to the higher solubility of its boronate salts.[10] It is a good choice for challenging couplings. |
| K₂CO₃ | Moderate | A commonly used and cost-effective base, but can be less effective than K₃PO₄ or Cs₂CO₃ for difficult substrates. Often used in aqueous solvent mixtures.[11] |
| KF | Mild | A mild, non-nucleophilic base that can be effective in activating boronic acids without causing degradation of very sensitive functional groups.[9] |
| NaOH, KOtBu | Strong | Generally too harsh for fluoroquinolone substrates containing esters or other base-labile groups. Can significantly promote protodeboronation.[7] |
Recommendation: Start with anhydrous, powdered K₃PO₄ (2.0 - 3.0 equivalents). If the reaction is sluggish, consider switching to Cs₂CO₃.
Q4: What is the best solvent system for a Suzuki coupling involving a fluoroquinolone boronic acid?
A4: The ideal solvent system must dissolve the organic substrates and the inorganic base to a sufficient extent. Given the polarity of the fluoroquinolone core, a single nonpolar solvent may not be optimal.
-
Polar Aprotic Solvents: Solvents like 1,4-dioxane , tetrahydrofuran (THF) , and N,N-dimethylformamide (DMF) are commonly used.[8]
-
Dioxane and THF are often used with an aqueous solution of the base (e.g., a 4:1 or 5:1 mixture of dioxane:water). The water helps to dissolve the inorganic base and can accelerate the reaction. However, the presence of water can also increase the risk of protodeboronation.[4]
-
DMF is a more polar solvent that can be beneficial for poorly soluble substrates. Its higher boiling point also allows for higher reaction temperatures if needed.
-
-
Anhydrous Conditions: For fluoroquinolone boronic acids that are particularly prone to protodeboronation, strictly anhydrous conditions can be advantageous. In this case, an organic-soluble base like potassium trimethylsilanolate (TMSOK) can be used in a solvent like anhydrous THF or dioxane.[12]
Recommendation: Begin with a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) . If protodeboronation is a significant issue, switch to an anhydrous system with a suitable base.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Materials
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst and ligand. - Consider using an air-stable precatalyst (e.g., a Buchwald palladacycle) to ensure consistent activity.[6] - Ensure the reaction is rigorously degassed to prevent catalyst oxidation. |
| Catalyst Inhibition | - The nitrogen atoms in the fluoroquinolone may be coordinating to the palladium. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) to favor the formation of the active catalytic species. - Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) which can promote the desired catalytic cycle over catalyst inhibition.[4] |
| Inefficient Transmetalation | - The boronic acid may not be sufficiently activated. Try a stronger, yet compatible, base (e.g., switch from K₃PO₄ to Cs₂CO₃). - If using a boronic ester, ensure that the conditions are suitable for its hydrolysis to the active boronic acid, or that it can transmetalate directly.[13] |
| Poor Solubility | - If the reaction mixture is not homogeneous, switch to a more polar solvent system, such as DMF or a higher ratio of water in a dioxane/water mixture. |
Problem 2: Significant Protodeboronation of the Fluoroquinolone Boronic Acid
| Potential Cause | Troubleshooting Steps |
| Presence of Water and Strong Base | - Switch to milder basic conditions (e.g., K₃PO₄ or KF). - Minimize the amount of water in the reaction, or switch to a completely anhydrous system.[12] |
| Prolonged Reaction Time at High Temperature | - Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the boronic acid is exposed to the reaction conditions. - Try to lower the reaction temperature. This may require a more active catalyst system (e.g., a more electron-rich ligand). |
| Inherent Instability of the Boronic Acid | - Convert the boronic acid to a more stable pinacol ester (Bpin) or a trifluoroborate salt. These derivatives can slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.[4] |
Problem 3: Formation of Homocoupled Byproducts
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | - This is the most common cause of homocoupling. Ensure that all solvents are thoroughly degassed and that the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen) throughout.[7] |
| Slow Cross-Coupling Reaction | - If the desired cross-coupling is slow, side reactions like homocoupling can become more prevalent. Optimize the conditions to accelerate the cross-coupling (e.g., by changing the ligand, base, or temperature). |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 7-Halo-Fluoroquinolone Derivative with an Aryl Boronic Acid
This protocol is a good starting point for coupling an aryl boronic acid to a fluoroquinolone core containing a halogen at the 7-position.
Materials:
-
7-Bromo-fluoroquinolone derivative (1.0 equiv)
-
Aryl boronic acid (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (finely powdered, 2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add the 7-bromo-fluoroquinolone derivative, aryl boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and degassed water via syringe to achieve a 4:1 solvent ratio (to give a final concentration of ~0.1 M in the fluoroquinolone substrate).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Conditions for Coupling a Fluoroquinolone Boronic Acid Derivative
This protocol is designed for the more challenging case where the fluoroquinolone itself is the boronic acid component, and is adapted from successful methods for other nitrogen-containing heterocycles.[4][6]
Materials:
-
Fluoroquinolone boronic acid pinacol ester (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
XPhos Pd G3 precatalyst (3 mol%)
-
Cs₂CO₃ (finely powdered, 2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
In a glovebox or under a positive flow of argon, add the aryl halide, fluoroquinolone boronic acid pinacol ester, XPhos Pd G3 precatalyst, and Cs₂CO₃ to a dry reaction vial.
-
Add anhydrous, degassed 1,4-dioxane to achieve a concentration of ~0.1 M in the aryl halide.
-
Seal the vial and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Work up the reaction as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude (5-Fluoroquinolin-8-yl)boronic acid
Welcome to the technical support center for the purification of (5-Fluoroquinolin-8-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound typically contains impurities stemming from the synthetic route and the inherent instability of boronic acids. Common impurities include:
-
Protodeboronation products: The corresponding 5-fluoroquinoline formed by the loss of the boronic acid group. This is a common issue with sterically hindered or electron-rich arylboronic acids.[1][2]
-
Boroxines (Anhydrides): Boronic acids can reversibly dehydrate to form cyclic anhydrides called boroxines.[3] This is often observed upon heating or under anhydrous conditions and can complicate analysis and reactivity.
-
Starting materials and reagents: Unreacted starting materials from the borylation reaction (e.g., the corresponding halide) and residual catalysts (e.g., palladium complexes) may be present.[4]
-
Oxidized/Polymerized materials: Amorphous byproducts of unknown structure can also be present.[2]
Q2: My crude this compound is an oil or a sticky solid. How can I handle it for purification?
A2: It is not uncommon for crude boronic acids to be oily or sticky. One approach is to attempt to solidify the material by placing it in a refrigerator or freezer overnight.[5] Once solidified, techniques like trituration with a non-polar solvent (e.g., hexane) can be effective in affording a solid product.[5] If the material remains oily, purification via column chromatography or derivatization might be more suitable.[6]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of analytical methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Both reversed-phase and normal-phase HPLC can be used. Reversed-phase HPLC with a C18 column is common.[7][8] However, boronic acids can sometimes show poor peak shape (tailing) on silica-based columns.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the parent compound and any impurities.[7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 19F, and 11B NMR can provide detailed structural information and help quantify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This may require derivatization to improve the volatility and thermal stability of the boronic acid.[7]
Troubleshooting Guides & Purification Protocols
This section provides detailed protocols for common purification strategies for this compound. A decision-making workflow is presented below to help you choose the most appropriate strategy.
Caption: Decision workflow for selecting a purification strategy.
Protocol 1: Purification by Acid-Base Extraction
This method leverages the acidic nature of the boronic acid group to separate it from non-acidic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Basification: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1-2 M NaOH).[4] The boronic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic layer. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a mineral acid (e.g., 1 M HCl) to a pH of ~2-3.[10] The pure boronic acid should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration. If no solid forms, extract the acidified aqueous layer with fresh organic solvent (e.g., EtOAc) three times.[3]
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Troubleshooting:
-
Emulsion formation: If an emulsion forms during extraction, adding a small amount of brine can help break it.
-
Product does not precipitate: If the product remains in the aqueous layer after acidification, it may be due to its polarity. In this case, thorough extraction with an organic solvent is necessary.[3]
Protocol 2: Purification by Recrystallization
Recrystallization is an effective technique if a suitable solvent system can be identified.[11]
Step-by-Step Methodology:
-
Solvent Screening: Test the solubility of the crude material in various solvents at room temperature and at elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold. Suitable solvents for arylboronic acids can include water, ethanol, ethyl acetate, or mixtures such as ethyl acetate/hexanes.[6][12]
-
Dissolution: Dissolve the crude boronic acid in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Troubleshooting:
-
Oiling out: If the compound "oils out" instead of crystallizing, try using a more dilute solution or a different solvent system.
-
No crystal formation: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
| Solvent System | Suitability for Arylboronic Acids | Reference |
| Water | Can be effective for some polar boronic acids. | [12] |
| Ethanol | Good for many arylboronic acids. | [12] |
| Ethyl Acetate | A common and effective choice. | [6] |
| Dichloroethane | Can be a good to moderately yielding solvent. | [6] |
| Benzene/Toluene | Effective, but use with appropriate safety precautions. | [6] |
| Ethyl Acetate/Hexanes | A good solvent/anti-solvent system for inducing crystallization. | [13] |
Protocol 3: Purification via Diethanolamine Adduct Formation
This derivatization technique is particularly useful for boronic acids that are difficult to crystallize or purify by other means.[2][5]
Step-by-Step Methodology:
-
Adduct Formation: Dissolve the crude boronic acid in a suitable solvent like diethyl ether. Add diethanolamine dropwise while stirring. The diethanolamine adduct, which is often a crystalline solid, should precipitate.[3]
-
Isolation of Adduct: Collect the solid adduct by vacuum filtration and wash it with cold solvent.
-
Hydrolysis and Recovery: To recover the pure boronic acid, suspend the adduct in a biphasic mixture of diethyl ether and 0.1 M HCl. Stir until the solid dissolves, indicating the hydrolysis of the adduct.[3]
-
Extraction and Isolation: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with two more portions of diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the pure this compound.[3]
Troubleshooting:
-
Adduct is sticky or an oil: If the adduct does not precipitate as a solid, try a different solvent or a lower temperature.[12] This method works best for less polar boronic acids.[5]
Caption: Workflow for purification via diethanolamine adduct formation.
References
- 1. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. reddit.com [reddit.com]
- 13. Tips & Tricks [chem.rochester.edu]
Identifying and minimizing side products in reactions with (5-Fluoroquinolin-8-yl)boronic acid
Welcome to the technical support center for (5-Fluoroquinolin-8-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile reagent in cross-coupling reactions. Our goal is to empower you with the knowledge to anticipate and overcome common challenges, thereby minimizing side product formation and maximizing your reaction success.
Introduction: The Promise and Pitfalls of a Unique Reagent
This compound is a valuable building block in medicinal chemistry and materials science, enabling the introduction of the fluoroquinoline motif into complex molecules.[1] However, like many heteroaromatic boronic acids, it presents a unique set of challenges in Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing nature of the fluoroquinoline ring and the presence of a Lewis basic nitrogen atom can influence the reaction outcome, often leading to undesired side products. This guide will address these specific issues head-on, providing both theoretical understanding and practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura reaction with this compound is giving low yields of the desired product. What are the likely culprits?
A1: Low yields in Suzuki-Miyaura reactions involving this compound can typically be attributed to two primary side reactions: protodeboronation and homocoupling . The electron-deficient nature of the quinoline ring and the presence of the fluorine atom can make the boronic acid susceptible to these decomposition pathways.
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[2] For heteroaromatic boronic acids, this can be a significant issue, leading to the formation of 5-fluoroquinoline as a byproduct and consuming your starting material.
-
Homocoupling: This side reaction leads to the formation of a symmetrical biaryl, in this case, 5,5'-difluoro-8,8'-biquinoline. This is often promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.
To diagnose the issue, it is crucial to analyze your crude reaction mixture by LC-MS or ¹H NMR to identify the major byproducts.
Q2: I've identified 5-fluoroquinoline as a major byproduct. How can I minimize protodeboronation?
A2: Protodeboronation is a common challenge with heteroaromatic boronic acids. The quinoline nitrogen can participate in pathways that facilitate the loss of the boronic acid group. Here are several strategies to mitigate this side reaction:
-
Choice of Base: The strength and nature of the base are critical. Strong aqueous bases can accelerate protodeboronation. Consider using milder, non-aqueous bases.
-
Recommendation: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective choices for delicate boronic acids. In some cases, fluoride bases like potassium fluoride (KF) can also be beneficial.
-
-
Solvent System: Rigorously dried solvents are essential. The presence of excess water can be a proton source for protodeboronation.
-
Recommendation: Use anhydrous solvents such as dioxane, THF, or DMF. While a small amount of water is often necessary for the catalytic cycle, minimizing its content is key.
-
-
Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.
-
Recommendation: If your desired coupling is sluggish, consider screening different catalyst/ligand systems that are more active at lower temperatures before significantly increasing the heat.
-
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from premature decomposition. The ester can then hydrolyze in situ to the active boronic acid.
Troubleshooting Flowchart: Diagnosing and Solving Low Yields
Caption: A flowchart for troubleshooting low-yielding Suzuki-Miyaura reactions.
Q3: My main side product is the homocoupled dimer of this compound. What are the best practices to avoid this?
A3: Homocoupling is often a sign of issues with the palladium catalyst or the presence of an oxidant (typically oxygen). Here’s how to address it:
-
Rigorous Degassing: Oxygen can promote the oxidative homocoupling of boronic acids.
-
Protocol: Before adding your catalyst, thoroughly degas your solvent and reaction vessel. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
-
Catalyst Choice: If you are using a Pd(II) pre-catalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it needs to be reduced to the active Pd(0) species in situ. This reduction can sometimes consume the boronic acid, leading to homocoupling.
-
Recommendation: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, modern pre-catalysts like Buchwald's G3 or G4 palladacycles are designed for efficient generation of the active catalyst and can minimize side reactions.
-
-
Slow Addition: Adding the boronic acid slowly to the reaction mixture can help to keep its concentration low, which can disfavor the bimolecular homocoupling reaction.
Case Study: A Patented Protocol for Successful Coupling
A patent for the synthesis of α₄β₇ integrin inhibitors provides a successful example of a Suzuki-Miyaura reaction using this compound.[1] This protocol can serve as an excellent starting point for your own experiments.
| Component | Reagent/Condition | Rationale |
| Boronic Acid | This compound | The key building block. |
| Coupling Partner | A substituted aryl halide | The electrophile in the reaction. |
| Catalyst | Not explicitly detailed in the provided abstract, but PdCl₂(dppf) or similar are common for such couplings. | A robust catalyst for cross-coupling reactions. |
| Base | Not explicitly detailed, but likely a carbonate or phosphate base. | To activate the boronic acid for transmetalation. |
| Solvent | Not explicitly detailed, but likely a mixture of an organic solvent and water (e.g., dioxane/water). | To dissolve all reactants and facilitate the reaction. |
This example demonstrates that despite the potential challenges, this compound can be effectively used in Suzuki-Miyaura couplings to generate complex molecules.[1]
Experimental Protocol: Minimizing Side Products in a Model Suzuki-Miyaura Reaction
This protocol is a generalized starting point based on best practices for minimizing side reactions with heteroaromatic boronic acids.
1. Reagent and Glassware Preparation:
- All glassware should be oven-dried and cooled under a stream of inert gas (argon or nitrogen).
- Solvents (e.g., 1,4-dioxane) should be anhydrous and degassed prior to use by sparging with argon for at least 30 minutes.
- The base (e.g., K₃PO₄) should be finely ground and dried under vacuum.
2. Reaction Setup:
- To a dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0-3.0 equiv.).
- Seal the vial with a septum and purge with argon for 5-10 minutes.
- Under a positive pressure of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a pre-catalyst).
- Add the degassed solvent via syringe.
3. Reaction Execution and Monitoring:
- Place the sealed vial in a preheated heating block or oil bath (start with a moderate temperature, e.g., 80 °C).
- Stir the reaction mixture vigorously.
- Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the limiting reagent and the formation of the desired product, while also checking for the appearance of homocoupling or protodeboronation byproducts.
4. Work-up and Purification:
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel. The polarity of the eluent will depend on the specific product.
Logical Framework for Minimizing Side Products
Caption: Relationship between reaction conditions, side reactions, and desired outcome.
References
Technical Support Center: Suzuki Coupling with Electron-Deficient Heteroarylboronic Acids
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven solutions for overcoming the common and often frustrating challenge of low yields in Suzuki-Miyaura cross-coupling reactions involving electron-deficient heteroarylboronic acids. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and achieve success in your syntheses.
Introduction: The Challenge of Electron-Deficient Heterocycles
The Suzuki-Miyaura cross-coupling is a pillar of modern synthetic chemistry, celebrated for its functional group tolerance and reliability in forming C-C bonds.[1] However, when one of the coupling partners is an electron-deficient heteroarylboronic acid (e.g., pyridine, pyrimidine, pyrazine derivatives), researchers often face a steep decline in reaction efficiency. These substrates are notoriously challenging due to two primary factors:
-
Instability of the Boronic Acid: The electron-withdrawing nature of the heteroaryl ring makes the carbon-boron bond highly susceptible to cleavage, primarily through a side reaction called protodeboronation .[2][3] This process replaces the crucial boronic acid group with a simple hydrogen atom, consuming the starting material without forming the desired product.[4]
-
Catalyst Inhibition: The Lewis basic nitrogen atoms within the heteroaryl ring can coordinate strongly to the palladium catalyst, leading to catalyst deactivation or the formation of off-cycle, unreactive complexes.[1][3] This is famously known as the "2-pyridyl problem" but applies to many similar systems.[3]
This guide provides a structured approach to diagnosing and solving these issues through a series of troubleshooting questions, in-depth explanations, and optimized protocols.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific issues you may be encountering in the lab.
Q1: My reaction is not working at all. I only see my starting materials by TLC/LC-MS. What are the first things I should check?
A1: A complete lack of conversion typically points to a fundamental problem with the catalytic cycle. Before exploring more complex issues, verify these key parameters:
-
Catalyst Activity: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. Ensure your catalyst and phosphine ligands are fresh and have been stored correctly to prevent degradation and oxidation.[5][6] Modern palladacycle precatalysts (e.g., G3 or G4 type) are often more robust and activate reliably.
-
Oxygen Contamination: The presence of oxygen is detrimental. It can oxidize the active Pd(0) catalyst to inactive Pd(II) and degrade phosphine ligands.[5] Ensure your solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen) from start to finish.[6]
-
Reagent Purity: Verify the purity and integrity of your aryl halide and boronic acid. The reactivity order for the halide is generally I > Br > OTf >> Cl.[7] Aryl chlorides are particularly challenging and require highly active catalyst systems.[7]
Q2: I'm seeing a significant amount of the protodeboronated heteroarene byproduct. How can I minimize this destructive side reaction?
A2: Protodeboronation is the most common failure mode for these substrates.[2][6] It is the hydrolysis of the C-B bond and is often accelerated by water and strong bases at elevated temperatures.[8]
Core Strategies to Combat Protodeboronation:
-
Switch to a Milder Base: Strong aqueous bases (like NaOH or Na₂CO₃) can accelerate protodeboronation.[9] Milder, non-nucleophilic bases are often superior.
-
Potassium Phosphate (K₃PO₄): An excellent choice, often used as a fine powder.
-
Cesium Carbonate (Cs₂CO₃): A reliable but more expensive option.
-
Fluoride Sources (KF, CsF): These can be particularly effective, especially when base-sensitive functional groups like esters are present.[8]
-
-
Employ Anhydrous Conditions: Since water is a primary proton source for this side reaction, switching to strictly anhydrous conditions can be highly effective.[1][8] This involves using dry solvents and a soluble, non-aqueous base like potassium trimethylsilanolate (TMSOK).[1]
-
Use a More Stable Boron Reagent: Instead of the boronic acid, consider using a more stable derivative. These reagents slowly release the boronic acid in situ, keeping its standing concentration low and minimizing decomposition.[8][10]
-
Pinacol Boronic Esters (BPin): Significantly more stable than boronic acids and are easily prepared or commercially available.[8]
-
MIDA Boronates: Exceptionally stable, crystalline solids that are robust enough for chromatography.[8]
-
Potassium Aryltrifluoroborates (BF₃K): Air- and moisture-stable salts that often show enhanced reactivity and are highly resistant to protodeboronation.[11]
-
-
Lower the Reaction Temperature: High temperatures accelerate protodeboronation.[8] Use a highly active catalyst system that allows you to run the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C).
Q3: My reaction is sluggish and gives low yields, even with minimal protodeboronation. I suspect catalyst inhibition. What are my options?
A3: Catalyst inhibition by Lewis-basic heterocycles is a major hurdle.[3] The solution lies in choosing a catalyst system where the ligand binds to the palladium center more strongly than your substrate, preventing catalyst sequestration.
-
Use Electron-Rich, Bulky Ligands: Modern biarylphosphine ligands are designed for this purpose. They accelerate the desired reductive elimination step and stabilize the palladium center.
-
Consider Additives: In some cases, additives can disrupt the inhibitory coordination. For example, trimethyl borate has been shown to prevent catalyst poisoning by heteroatoms.[1]
-
Alternative Metals: For some specific couplings, nickel-based catalyst systems have emerged as a powerful alternative to palladium, sometimes overcoming the challenges seen with Lewis-basic substrates.[12]
Visualizing the Process: Key Diagrams
To better understand the challenges, it is helpful to visualize both the desired reaction pathway and the troubleshooting logic.
Caption: The Suzuki-Miyaura catalytic cycle with key failure points for electron-deficient heteroaryl partners.
Caption: A decision-making workflow for troubleshooting low Suzuki coupling yields.
Data Summary: Recommended Reaction Conditions
The selection of catalyst, ligand, base, and solvent is critical. The following table provides experimentally validated starting points for notoriously difficult substrates.
| Heteroaryl Boronic Acid Type | Recommended Catalyst / Ligand | Recommended Base | Solvent System | Key Considerations & References |
| 2-Pyridyl Derivatives | Pd(OAc)₂ / SPhos or XPhos Pd G3/G4 | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane/H₂O or Toluene | The classic "difficult" substrate. Bulky, electron-rich ligands are essential to prevent catalyst inhibition.[3][13] |
| Pyrimidinyl / Pyrazinyl | XPhos Pd G3 or Pd₂(dba)₃ / RuPhos | K₃PO₄ or CsF | THF/H₂O or 1,4-Dioxane | Highly electron-deficient systems prone to protodeboronation. Milder bases are crucial.[3][11] |
| Thiophenyl / Furanyl | Pd(dppf)Cl₂ or Pd(OAc)₂ / SPhos | K₂CO₃ or K₃PO₄ | DME or Dioxane/H₂O | Generally more reactive but can still benefit from optimized conditions to prevent decomposition.[3] |
| Acutely Base-Sensitive Substrates | Pd₂(dba)₃ / PAd₃ or Ni(COD)₂ / PCy₃ | K-trimethylsilanolate (TMSOK) or Base-Free | Anhydrous THF or Dioxane | For substrates that rapidly decompose. Anhydrous conditions are mandatory. Base-free cationic methods are emerging.[1][14][15] |
Experimental Protocols
Protocol 1: General Procedure for a Challenging Suzuki Coupling
This protocol is a robust starting point for coupling an electron-deficient heteroarylboronic acid with an aryl bromide.
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the heteroarylboronic acid or ester (1.2–1.5 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[5][8]
-
Inert Atmosphere: Seal the vessel with a septum or cap, and purge with argon or nitrogen for 10-15 minutes. This is best done by evacuating and backfilling the vessel three times.[6]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).[5]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe to achieve a typical concentration of 0.1-0.2 M relative to the limiting reagent.[8]
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block (typically 80–100 °C) and stir vigorously.
-
Monitoring & Workup: Monitor the reaction's progress by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Stabilized Potassium Trifluoroborate Salt
If protodeboronation is intractable, converting your boronic acid to a trifluoroborate salt is an excellent strategy.[11]
-
Dissolution: In a flask, dissolve the heteroarylboronic acid (1.0 equiv) in a 1:1 mixture of methanol and water.
-
Addition of KHF₂: To the stirring solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 equiv).
-
Precipitation: Stir the mixture at room temperature for 1-2 hours. A white precipitate of the potassium heteroaryltrifluoroborate salt will typically form.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Drying: Wash the solid with cold water and then diethyl ether. Dry the salt under vacuum. This stable, crystalline solid can now be used directly in Suzuki coupling reactions, typically requiring 3.0 equivalents of a base like Cs₂CO₃.[11]
Frequently Asked Questions (FAQs)
-
Q: Is water always necessary in a Suzuki reaction?
-
A: Not always. While a small amount of water can help dissolve inorganic bases and facilitate the catalytic cycle, it is also a proton source for the destructive protodeboronation side reaction.[8] For highly sensitive electron-deficient heteroarylboronic acids, strictly anhydrous conditions are often superior.[1][8]
-
-
Q: My starting materials are not dissolving well. What should I do?
-
A: Proper solubility is critical. If reagents are not dissolving, the reaction will be slow and inefficient. Common solvent systems include 1,4-dioxane, THF, or toluene, often with a small amount of water to help dissolve the base.[8] For highly polar substrates, consider using DMF or DMA, but be aware that these solvents can be difficult to fully degas and may have higher boiling points.
-
-
Q: Can I use an aryl chloride instead of a bromide or iodide?
-
A: Yes, but it is significantly more challenging. The oxidative addition of palladium into the C-Cl bond is much slower than for C-Br or C-I bonds.[7] Success with aryl chlorides almost always requires the use of highly active, bulky, and electron-rich phosphine ligands (like XPhos or SPhos) and often higher reaction temperatures.[7]
-
-
Q: What is the difference between a catalyst like Pd(PPh₃)₄ and a modern precatalyst system like XPhos Pd G3?
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 13. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of (5-Fluoroquinolin-8-yl)boronic acid in solution and storage
A Guide to Understanding and Managing Stability in Solution and Storage
Welcome to the technical support guide for (5-Fluoroquinolin-8-yl)boronic acid. As Senior Application Scientists, we understand that the success of your research, particularly in cross-coupling reactions and drug development, depends on the quality and stability of your reagents. Heteroaromatic boronic acids, while powerful synthetic building blocks, can present unique stability challenges. This guide is designed to provide you with in-depth, practical solutions to the issues you may encounter with this compound, moving beyond simple instructions to explain the underlying chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for solid this compound?
A: For optimal long-term stability, the solid compound should be stored at -20°C , under an inert atmosphere (argon or nitrogen) , and in a tightly sealed container to protect it from moisture and air.[1]
-
Senior Scientist's Insight: Boronic acids are susceptible to two primary degradation pathways: oxidation and hydrolysis (protodeboronation).[2][3] Lowering the temperature to -20°C significantly reduces the kinetic rate of these degradation processes. An inert atmosphere is crucial because atmospheric oxygen can lead to oxidative C-B bond cleavage, converting your valuable reagent into the corresponding phenol (5-fluoroquinolin-8-ol) and boric acid.[4] Moisture can facilitate hydrolysis and promote the formation of boroxines (cyclic anhydrides), which can exhibit different reactivity and solubility.[5]
Q2: I've just received my this compound. Do I need to handle it in a glovebox?
A: While most boronic acids are stable enough for brief handling in air, we recommend weighing and preparing solutions in a glovebox or under a stream of inert gas.[3][6] This minimizes exposure to atmospheric moisture and oxygen, which is a best practice for ensuring reproducibility, especially for sensitive downstream applications like Suzuki-Miyaura couplings.[7]
-
Senior Scientist's Insight: The quinoline nitrogen in your molecule can influence its reactivity and stability. Heteroaromatic boronic acids can be particularly prone to protodeboronation, an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond.[8] Minimizing exposure to ambient conditions from the moment you open the bottle is a critical first step in preventing reagent degradation before your reaction even begins.
Q3: What is the recommended solvent for preparing a stock solution, and how stable is it?
A: For immediate use in reactions, dissolving the boronic acid in a dry, aprotic solvent like dioxane, THF, or DMF is recommended.[9] Stock solutions are generally not recommended for long-term storage due to gradual degradation. Always prepare solutions fresh for each experiment. [10]
-
Senior Scientist's Insight: The stability of boronic acids in solution is highly dependent on the solvent, pH, and presence of water.[2][11] Aqueous and protic solvents (like methanol or ethanol) can accelerate protodeboronation.[2][12] Even in aprotic solvents, residual water can be detrimental. The stability of a solution can be a matter of hours to days depending on conditions, which is often not sufficient for storing a stock solution that you rely on for multiple experiments over weeks. Preparing solutions fresh is a cornerstone of troubleshooting and ensuring consistent reaction outcomes.[10]
Part 2: In-Depth Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: My Suzuki-Miyaura reaction with this compound has failed or is giving very low yields.
| Possible Cause | Senior Scientist's Explanation & Recommended Solution |
| Degraded Boronic Acid | The most common culprit in failed Suzuki couplings is the quality of the boronic acid.[13] It may have degraded during storage or in the reaction setup. Solution: Before starting your reaction, verify the integrity of your boronic acid. You can do this by taking a ¹H NMR or running a quick LC-MS analysis on a small sample. Look for the appearance of a peak corresponding to 5-fluoroquinoline, the protodeboronated byproduct. Refer to Protocol 1 for a detailed analytical procedure. |
| Protodeboronation Side Reaction | This undesired reaction competes with the desired cross-coupling and is often accelerated by reaction conditions, particularly the presence of water and the choice of base.[8][14] The pH of the reaction medium is a critical factor influencing the rate of protodeboronation for heteroaromatic boronic acids.[11] Solution: 1. Ensure Anhydrous Conditions: Use thoroughly dried solvents and reagents. Degas your reaction mixture by sparging with argon or nitrogen for 15-30 minutes before adding the palladium catalyst.[7] 2. Base Selection: The base activates the boronic acid for transmetalation but can also promote degradation.[15] For sensitive substrates, consider using a milder base like K₃PO₄ or KF instead of stronger bases like Na₂CO₃ or Cs₂CO₃.[9] |
| Oxygen Contamination | Oxygen can decompose the palladium catalyst and lead to the oxidative homocoupling of the boronic acid, reducing the amount available for the desired reaction.[7] Solution: Ensure your entire reaction setup is under a positive pressure of an inert gas (argon or nitrogen). Use a well-sealed reaction vessel and degassed solvents. |
Problem 2: I'm seeing an extra spot on my TLC or an unexpected peak in my LC-MS that corresponds to the mass of 5-fluoroquinoline.
| Possible Cause | Senior Scientist's Explanation & Recommended Solution |
| Protodeboronation | This is the classic signature of protodeboronation, where the boronic acid group has been replaced by a hydrogen atom.[8] This can happen before the reaction (in storage) or during the reaction. Solution: 1. Confirm the Source: Analyze your starting boronic acid solid. If 5-fluoroquinoline is present, your stock is compromised. 2. Optimize Reaction Conditions: If the starting material is clean, the degradation is happening in situ. This points to issues with water, oxygen, or prolonged reaction times at high temperatures. Re-evaluate your setup for anhydrous and anaerobic conditions. Consider if a lower reaction temperature or a more active catalyst/ligand system could shorten the reaction time, thereby minimizing the opportunity for this side reaction.[16] |
Part 3: Protocols & Methodologies
Protocol 1: HPLC-UV/MS Method for Assessing Purity and Stability
This protocol provides a self-validating system to check the integrity of your this compound before use.
Objective: To separate and quantify this compound from its primary potential degradant, 5-fluoroquinoline.
Methodology:
-
Sample Preparation:
-
Accurately weigh ~1 mg of your this compound solid.
-
Dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water. Using an aprotic diluent like pure acetonitrile can minimize hydrolysis before injection, but a mixed system is often required for solubility and good chromatography.[10] Prepare the sample immediately before analysis to minimize degradation in the vial.[10]
-
-
Instrumentation & Conditions:
-
System: UHPLC or HPLC system with PDA/UV and MS detectors.[5][10]
-
Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is a good starting point.[5]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
UV Detection: Monitor at 254 nm and 280 nm.
-
MS Detection: Use Electrospray Ionization (ESI) in positive mode. Monitor for the m/z of the parent compound and the protodeboronated impurity.
-
-
Data Interpretation:
-
This compound will have a specific retention time.
-
The protodeboronated impurity, 5-fluoroquinoline, will be less polar and typically elute later.
-
Integrate the peak areas to determine the relative purity. A high-quality reagent should have >97% purity with minimal detectable 5-fluoroquinoline.
-
Part 4: Understanding the Chemistry of Degradation
A deeper understanding of the degradation mechanisms is key to preventing them. The primary pathway of concern is protodeboronation.
Mechanism: pH-Dependent Protodeboronation
Protodeboronation is the cleavage of the C–B bond by a proton source (like water). Its rate is highly pH-dependent because the speciation of the boronic acid changes with pH.[2][12]
-
In Acidic/Neutral Solution: The boronic acid exists in its neutral, trigonal planar form, Ar-B(OH)₂.
-
In Basic Solution: The boronic acid accepts a hydroxide ion to form the anionic, tetrahedral boronate species, [Ar-B(OH)₃]⁻.
For many heteroaromatic boronic acids, the reaction is fastest under either strongly acidic or basic conditions.[17] For certain structures, like 2-pyridyl boronic acids, a zwitterionic intermediate can form at neutral pH, leading to rapid decomposition.[8][11] While the 8-position of the quinoline may alter this behavior, the influence of pH remains a critical parameter to control.
Diagram 1: General Workflow for Troubleshooting a Failing Suzuki Reaction
Caption: A logical workflow for diagnosing and solving issues in Suzuki coupling reactions.
Diagram 2: Influence of pH on Boronic Acid Speciation and Protodeboronation
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. pnas.org [pnas.org]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. reddit.com [reddit.com]
- 17. amcrasto.wordpress.com [amcrasto.wordpress.com]
Troubleshooting guide for failed Suzuki reactions with quinoline boronic acids
A Guide for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, particularly in the synthesis of complex heterocyclic molecules for pharmaceutical and materials science applications. Quinolines, a privileged scaffold in medicinal chemistry, are frequently functionalized using this method. However, the unique electronic properties of the quinoline ring and the inherent sensitivities of boronic acids can lead to challenging outcomes.
This guide provides in-depth troubleshooting advice, structured in a question-and-answer format, to address the specific issues encountered when working with quinoline boronic acids. We will delve into the causality behind common failures and provide field-proven protocols to overcome them.
Troubleshooting Guide & FAQs
Q1: My Suzuki reaction shows no product formation. Where do I even begin to troubleshoot?
Answer: A complete reaction failure typically points to a fundamental issue with one of the core components of the catalytic cycle. Before exploring more complex possibilities, systematically verify the following critical parameters:
-
Catalyst Integrity and Atmosphere: The active Pd(0) catalyst is the heart of the reaction and is extremely sensitive to oxygen.[1][2] Inadequate degassing or a poor inert atmosphere (Nitrogen or Argon) will rapidly decompose the catalyst to inactive palladium black.
-
Immediate Action: Ensure your solvents are rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with inert gas for at least 30 minutes). Maintain a positive pressure of inert gas throughout the entire setup and reaction time.
-
Catalyst Source: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to the active Pd(0) state.[2][3] If this reduction fails, the cycle never starts. Consider switching to a modern, air-stable Pd(0) precatalyst (e.g., a Buchwald G3 Palladacycle) which is designed for reliable activation.[2][4]
-
-
Reagent Quality: The purity of your starting materials is non-negotiable.
-
Boronic Acid: Quinoline boronic acids can degrade on the shelf.[5] An old or improperly stored bottle may be the culprit. Verify its purity by NMR or LC-MS.
-
Halide Partner & Solvent: Ensure your quinoline halide (or triflate) is pure and your solvent is anhydrous (unless using aqueous conditions). Impurities can poison the catalyst.[6]
-
-
Base Activation: The base is not merely an additive; it is essential for activating the boronic acid to form the more nucleophilic boronate species, which is required for the transmetalation step.[1][7]
-
Check: Is your base strong enough? Is it fully dissolved or, if solid, is it a fine, free-flowing powder to ensure maximum surface area? For anhydrous reactions, ensure the base is dry.[2]
-
Q2: My primary side product is the parent quinoline (without the boron group). What is causing this and how can I prevent it?
Answer: You are observing protodeboronation , the most common and frustrating side reaction when working with heteroaryl boronic acids.[8][9][10] This reaction involves the cleavage of the carbon-boron bond by a proton source (often water), replacing it with a carbon-hydrogen bond.[10] Quinoline boronic acids are particularly susceptible due to the electron-withdrawing nature of the heterocyclic ring.
The key to preventing protodeboronation is to either remove the proton source or make the boronic acid more stable.
-
Strategy 1: Rigorous Anhydrous Conditions: Water is the most common proton source.
-
Strategy 2: Judicious Choice of Base: Strong bases in aqueous media can accelerate protodeboronation.[2]
-
Action: Switch to a milder, less nucleophilic base. Potassium fluoride (KF) or potassium carbonate (K₂CO₃) are often superior choices to stronger bases like NaOH or K₃PO₄ when protodeboronation is an issue.[2]
-
-
Strategy 3: Stabilize the Boronic Acid: Converting the boronic acid to a more stable derivative is a highly effective, albeit more involved, strategy. These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions.
-
Potassium Trifluoroborates (R-BF₃K): These salts are highly stable, crystalline solids that are much more resistant to protodeboronation.[5]
-
Boronate Esters (e.g., Pinacol Esters): These are significantly more stable than the corresponding boronic acids.[4][8]
-
N-Methyliminodiacetic Acid (MIDA) Boronates: Exceptionally stable derivatives that can be used in iterative cross-coupling sequences.[9]
-
Diethanolamine Adducts: A simple and effective method is to form a stable, crystalline adduct with diethanolamine, which can be used directly in the coupling reaction.[2][11]
-
| Reagent Form | Stability to Protodeboronation | Typical Use Case |
| Boronic Acid | Low to Moderate | Standard couplings, requires careful optimization. |
| Pinacol Boronate Ester | High | When boronic acid is unstable or for Miyaura borylation. |
| Trifluoroborate Salt | High | Excellent stability, requires specific conditions for activation. |
| Diethanolamine Adduct | High | Easy to prepare, stable, crystalline solid for direct use.[11] |
Q3: My reaction starts but stalls, leaving a mixture of starting materials and product. What's wrong?
Answer: A stalled reaction typically indicates catalyst deactivation or solubility problems.
-
Catalyst Deactivation by Quinoline Nitrogen: The Lewis basic nitrogen atom in the quinoline ring can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[8] This is a well-known issue with nitrogen-containing heterocycles, sometimes called the "2-pyridyl problem" in its most famous manifestation.[8]
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands form stable, highly active complexes with palladium that are less susceptible to inhibition by the substrate's nitrogen atom. They also accelerate the rate-limiting steps of the catalytic cycle, outcompeting the deactivation pathway.
-
| Ligand Class | Examples | Rationale |
| Buchwald Biarylphosphines | XPhos, SPhos, RuPhos | Highly effective for sterically hindered and electron-deficient substrates.[2] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable and active catalysts.[12] |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Very electron-rich and effective, but can be air-sensitive. |
-
Insolubility: If any component (starting material, base, or palladium complex) is not sufficiently soluble in the reaction solvent, the reaction rate will plummet.[1]
-
Solution: Screen different solvents or solvent mixtures. Common choices include dioxane/water, toluene/water, or DMF. Ensure vigorous stirring, especially in biphasic systems, to maximize interfacial contact.[2]
-
Q4: I'm observing a significant amount of a biphenyl-like side product derived from my boronic acid. How can I minimize this?
Answer: You are seeing homocoupling , a side reaction where two molecules of the boronic acid couple with each other. This is primarily caused by two factors:
-
Presence of Oxygen: As mentioned, oxygen degrades the active Pd(0) catalyst. One pathway for this degradation involves an oxidative process that can lead to the homocoupling of the boronic acid.[2][3] Rigorous degassing and a robust inert atmosphere are the best prevention.
-
Pd(II) Precatalysts: If you are using a Pd(II) source (like Pd(OAc)₂), the in situ reduction to Pd(0) can sometimes be accomplished by the boronic acid itself, leading to homocoupling as a stoichiometric side reaction before the main catalytic cycle begins.[3] Using a pre-formed Pd(0) catalyst can often mitigate this issue.
Visualizing the Process
A clear understanding of the reaction mechanism and troubleshooting logic is essential for success.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision flowchart for troubleshooting failed Suzuki reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Quinoline Boronic Acid
This protocol is a starting point and may require optimization.
-
Glassware Preparation: Oven-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the flask, add the quinoline halide (1.0 equiv), the quinoline boronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and the ligand if it's not part of the precatalyst (e.g., XPhos, 2–4 mol%).
-
Atmosphere Exchange: Seal the flask and evacuate and backfill with inert gas three times to ensure a completely oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1, 0.1–0.5 M concentration relative to the limiting reagent) via syringe.[2]
-
Reaction: Place the sealed flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Stable Diethanolamine Adduct of a Quinoline Boronic Acid[2]
This procedure creates a stable, crystalline solid that is more resistant to protodeboronation.
-
Dissolution: In a vial with a stir bar, dissolve the quinoline boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane or THF.
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[11]
-
Precipitation: A white precipitate will typically form. The initial solid may dissolve completely before the new adduct precipitates.
-
Isolation: Stir the resulting slurry for 15–30 minutes at room temperature. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in Suzuki coupling reactions (as in Protocol 1), typically using protic co-solvents which facilitate the release of the boronic acid in situ.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
Managing impurities from the synthesis of (5-Fluoroquinolin-8-yl)boronic acid
This guide provides in-depth troubleshooting and frequently asked questions for researchers and drug development professionals working on the synthesis of (5-Fluoroquinolin-8-yl)boronic acid. Our focus is on the practical management of impurities that can arise during synthesis, ensuring the final compound meets the stringent purity requirements for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and robust method for preparing arylboronic acids, including this compound, is the Miyaura borylation reaction .[1][2][3] This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide (e.g., 8-bromo-5-fluoroquinoline or 8-iodo-5-fluoroquinoline) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[3] The reaction initially yields the pinacol ester, which is then hydrolyzed to the desired boronic acid.
Q2: What are the most common impurities I should anticipate in the synthesis of this compound?
During the Miyaura borylation and subsequent workup, several impurities can be generated. Proactive identification is key to developing an effective purification strategy.
| Impurity Type | Specific Example | Common Source |
| Starting Material | Unreacted 8-bromo-5-fluoroquinoline | Incomplete reaction. |
| Side-Reaction Products | 5,5'-difluoro-8,8'-biquinoline | Homocoupling of the aryl halide starting material, a known side reaction in palladium-catalyzed borylations.[4] |
| 5-Fluoroquinoline | Protodehalogenation of the starting material or protodeborylation of the product.[5] | |
| Reagent-Derived | Pinacol, Boric Acid | Hydrolysis of B₂pin₂ and the boronate ester intermediate. |
| Palladium Residues | The palladium catalyst used in the reaction. | |
| Product-Related | (5-Fluoroquinolin-8-yl)boroxine | Anhydride formation from the dehydration of the boronic acid product, often in equilibrium.[1] |
Q3: Why is strict impurity control so critical for this compound?
This compound is a valuable building block in medicinal chemistry.[6] Impurities can have significant downstream consequences:
-
Reduced Yield in Subsequent Reactions: Unreacted starting materials and side-products can compete in subsequent coupling reactions (e.g., Suzuki coupling), leading to complex product mixtures and lower yields.
-
Inaccurate Biological Data: If used in screening assays, impurities may exhibit their own biological activity, leading to false positives or misleading structure-activity relationship (SAR) data.
-
Catalyst Poisoning: Residual palladium or other impurities can poison catalysts in subsequent synthetic steps.
Q4: What are the recommended analytical techniques for identifying and quantifying these impurities?
A multi-technique approach is essential for a comprehensive impurity profile:
-
¹H and ¹⁹F NMR Spectroscopy: Excellent for identifying and quantifying organic impurities, especially unreacted starting material, homocoupled products, and protodehalogenated byproducts.
-
¹¹B NMR Spectroscopy: Useful for confirming the conversion of the boronic ester to the boronic acid and identifying boron-containing impurities.[5]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The primary tool for detecting a wide range of impurities at low levels. It helps in identifying compounds by their mass-to-charge ratio.
-
HPLC (High-Performance Liquid Chromatography): The gold standard for quantifying the purity of the final product and tracking the removal of impurities during purification.
Troubleshooting Guides
This section addresses specific issues encountered during the synthesis and purification of this compound.
Problem 1: My reaction stalls, leaving significant unreacted 8-bromo-5-fluoroquinoline.
Root Cause Analysis: Incomplete conversion is often linked to catalyst deactivation or suboptimal reaction conditions. The Miyaura borylation catalytic cycle involves oxidative addition, transmetalation, and reductive elimination, and interruptions in this cycle can halt the reaction.[3]
dot
Caption: Decision workflow for incomplete borylation.
Recommended Actions:
-
Catalyst Integrity: Ensure your palladium catalyst [e.g., PdCl₂(dppf)] is from a reliable source and has been stored under inert conditions. If in doubt, use a fresh batch.
-
Base Selection and Quality: Potassium acetate (KOAc) is a commonly used base that is effective and mild enough to minimize side reactions like homocoupling.[3][4] Ensure the base is anhydrous; moisture can inhibit the reaction.
-
Solvent and Reagent Purity: Use anhydrous 1,4-dioxane as the solvent.[5] Both water and oxygen can deactivate the palladium catalyst. Ensure the bis(pinacolato)diboron (B₂pin₂) is of high purity.
-
Temperature and Time: While many borylations run at 80-90 °C, stubborn substrates may require higher temperatures or longer reaction times. Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion.
Problem 2: My final product is contaminated with a significant amount of 5,5'-difluoro-8,8'-biquinoline.
Root Cause Analysis: This biaryl impurity is the result of a homocoupling side reaction. While often associated with stronger bases, it can occur even with KOAc under certain conditions, particularly with electron-rich aryl halides or specific catalyst systems.[4]
Recommended Actions:
-
Base Optimization: If using a stronger base like K₂CO₃ or K₃PO₄, switch to the milder potassium acetate (KOAc).[4]
-
Catalyst/Ligand Screening: The choice of ligand on the palladium catalyst can significantly influence the relative rates of borylation versus homocoupling. If using PdCl₂(dppf) is problematic, consider screening other catalysts or ligand systems.
-
Purification Strategy: This impurity is typically non-polar and can often be separated from the more polar boronic acid product using column chromatography or selective recrystallization.
Problem 3: My purified boronic acid shows broad peaks in the ¹H NMR, and the mass is inconsistent.
Root Cause Analysis: Boronic acids have a strong propensity to lose water and form cyclic trimeric anhydrides known as boroxines .[1] This is a reversible equilibrium, and the presence of both the monomeric boronic acid and the boroxine in the NMR sample will lead to peak broadening and complex spectra.
dot
Caption: Reversible formation of boroxine from boronic acid.
Recommended Actions:
-
Analytical Confirmation: To confirm the presence of a boroxine, add a drop of D₂O to your NMR tube. This should shift the equilibrium back towards the monomeric boronic acid, resulting in sharper peaks.
-
Purification and Handling: While boroxine formation is common, its prevalence can be minimized by avoiding excessive heating or prolonged storage under non-inert conditions.
-
Derivatization for Characterization: For unambiguous characterization, the boronic acid can be converted back to its pinacol ester, which does not form anhydrides and typically gives sharp, clean NMR spectra.
Experimental Protocols
Protocol 1: General Purification via Acid-Base Extraction
This method leverages the acidic nature of the boronic acid functional group to separate it from neutral organic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Base Extraction: Extract the organic layer with an aqueous solution of a mild base (e.g., 1 M NaOH or Na₂CO₃). The boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer. Neutral impurities (like the homocoupled product or unreacted starting material) will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers. Discard the organic layer containing the impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1 M HCl until the pH is acidic (pH ~2-3). The pure boronic acid should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly under high vacuum.
Protocol 2: Purification via Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities, provided a suitable solvent system can be identified.
-
Solvent Screening: Test the solubility of your crude product in various solvents (e.g., water, ethanol, acetonitrile, ethyl acetate/hexane mixtures) to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Dissolution: Dissolve the crude material in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence | MDPI [mdpi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of (5-Fluoroquinolin-8-yl)boronic Acid: A Technical Guide to Stability and Reactivity in Aqueous Environments
For Immediate Release to the Scientific Community
Researchers and drug development professionals working with (5-Fluoroquinolin-8-yl)boronic acid now have access to a comprehensive technical support guide. This document addresses the critical impact of water on the stability and reactivity of this versatile reagent, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful experimental outcomes. As a key building block in the synthesis of novel therapeutics and functional materials, a thorough understanding of its behavior in aqueous media is paramount.[1]
This compound is a valuable tool in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1] However, its unique structure, featuring both a basic quinoline nitrogen and an electron-withdrawing fluorine atom, presents specific challenges and opportunities, particularly concerning its interaction with water. This guide, compiled by our team of application scientists, offers field-proven insights to navigate these complexities.
Core Concepts: The Dichotomous Role of Water
Water is a common and often necessary component in Suzuki-Miyaura coupling reactions, yet its presence can be a double-edged sword.[2][3] It can facilitate the catalytic cycle but also promote undesirable side reactions. For this compound, two key water-mediated processes must be considered:
-
Hydrolytic Stability and Boroxine Formation: Boronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroxines. This dehydration is reversible in the presence of water. While boroxine formation can affect the stoichiometry of a reaction if not accounted for, it does not represent irreversible degradation.
-
Protodeboronation: This is a more detrimental side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 5-fluoroquinoline and boric acid.[4][5] This process is often accelerated in aqueous, basic conditions and is a common cause of low yields in cross-coupling reactions.[4][6]
The electron-deficient nature of the quinoline ring, amplified by the fluorine substituent, can increase the Lewis acidity of the boronic acid moiety. This heightened acidity can enhance reactivity in the desired coupling reaction but may also increase its susceptibility to protodeboronation.[7]
Troubleshooting Guide and Frequently Asked Questions (FAQs)
This section provides practical, question-and-answer-based guidance for common issues encountered when using this compound, with a focus on the impact of water.
FAQ 1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the likely causes related to water?
Answer: Low yields are frequently linked to the degradation of the boronic acid via protodeboronation. Several factors related to the aqueous reaction environment can contribute to this:
-
Excessive Water Content: While some water is often necessary, a high concentration can accelerate the rate of protodeboronation. The optimal ratio of organic solvent to water should be carefully determined.
-
Strongly Basic Conditions: The combination of a strong base and water can significantly promote the undesired cleavage of the C-B bond.[4]
-
Prolonged Reaction Times at Elevated Temperatures: The longer the boronic acid is exposed to aqueous, basic conditions at high temperatures, the greater the extent of decomposition.
Troubleshooting Steps:
-
Optimize the Solvent System: If using a biphasic system (e.g., dioxane/water, toluene/water), systematically vary the ratio. Start with a lower proportion of water (e.g., 10:1 organic to water) and incrementally increase it if the reaction fails to proceed.[8]
-
Screen Different Bases: Consider switching to a milder base. While strong bases like K₃PO₄ are often effective, they can also accelerate protodeboronation. Weaker bases such as K₂CO₃ or even Cs₂CO₃ may offer a better balance between reactivity and stability.[9]
-
Consider Anhydrous Conditions: In some cases, particularly if protodeboronation is severe, switching to anhydrous conditions may be beneficial. However, this may require the use of alternative boronic acid derivatives.
FAQ 2: I am observing a significant amount of 5-fluoroquinoline as a byproduct. How can I minimize this protodeboronation?
Answer: The formation of 5-fluoroquinoline is a clear indicator of protodeboronation.[4] This is a common issue with electron-deficient and heteroaromatic boronic acids.[10]
Mitigation Strategies:
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can significantly reduce protodeboronation.[11][12] These derivatives exhibit greater stability and slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[13]
-
"Slow-Release" Strategy: Utilizing organotrifluoroborate salts is another effective "slow-release" approach. These salts are more resistant to protodeboronation than the corresponding boronic acids.[12][14]
-
Catalyst and Ligand Choice: Employing a highly active catalyst system can accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation process. Modern palladium precatalysts with bulky, electron-rich phosphine ligands are often effective in this regard.[13]
Experimental Protocol: Conversion to a Diethanolamine (DABO) Boronate for Enhanced Stability
For a simple and effective stabilization, this compound can be converted to its diethanolamine adduct. These are often crystalline, air-stable solids that can be used directly in Suzuki-Miyaura reactions with a protic co-solvent.[15]
FAQ 3: How should I store and handle this compound to ensure its integrity, especially considering its sensitivity to water?
Answer: Proper storage and handling are crucial for maintaining the quality of the reagent.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator. Long-term storage in a freezer is also recommended.
-
Handling: When weighing and dispensing the reagent, minimize its exposure to atmospheric moisture. If possible, handle it in a glovebox or under a stream of inert gas. Avoid leaving the container open for extended periods.
Visualizing the Process: The Role of Water in Suzuki-Miyaura Coupling
The following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle and highlights where water and base play a crucial role, as well as the competing protodeboronation pathway.
Caption: The Suzuki-Miyaura cycle and the competing protodeboronation pathway.
Data Summary: Impact of Reaction Parameters
The following table summarizes the general effects of key reaction parameters on the desired Suzuki-Miyaura coupling and the undesired protodeboronation side reaction.
| Parameter | Effect on Suzuki Coupling | Effect on Protodeboronation | Recommendation |
| Water Content | Can be beneficial for catalyst activity and base solubility. | High concentrations can significantly increase the rate.[2] | Optimize the organic solvent to water ratio; start with lower water content. |
| Base Strength | Stronger bases can accelerate transmetalation. | Stronger bases in aqueous media can increase the rate.[4] | Screen bases; consider milder options like K₂CO₃ or Cs₂CO₃. |
| Temperature | Higher temperatures generally increase reaction rates. | Higher temperatures can accelerate decomposition. | Use the lowest effective temperature to achieve a reasonable reaction time. |
| Reaction Time | Should be sufficient for complete conversion. | Prolonged times increase the likelihood of decomposition. | Monitor the reaction closely and work up promptly upon completion. |
Concluding Remarks
This compound is a powerful reagent for the synthesis of complex molecules. A comprehensive understanding of its interaction with water is essential for overcoming the challenges associated with its use, particularly the mitigation of protodeboronation. By carefully selecting and optimizing reaction conditions, including the solvent system, base, and temperature, and by considering the use of more stable boronic acid derivatives when necessary, researchers can harness the full potential of this valuable building block. This guide serves as a foundational resource for troubleshooting and optimizing reactions involving this compound, ultimately facilitating the advancement of chemical synthesis and drug discovery programs.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. wikiwand.com [wikiwand.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Fluoro-Substituted Quinolinylboronic Acid Isomers in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl systems prevalent in pharmaceuticals and functional materials. The strategic incorporation of fluorine into molecular scaffolds is a widely employed tactic to enhance metabolic stability, modulate electronic properties, and improve binding affinity. Consequently, fluoro-substituted quinolinylboronic acids have emerged as valuable building blocks. However, the reactivity of these isomers is not uniform and is profoundly influenced by the position of the fluorine substituent. This guide provides a comprehensive comparison of the reactivity of fluoro-substituted quinolinylboronic acid isomers, delving into the underlying electronic and steric effects and offering practical guidance for their application in Suzuki-Miyaura cross-coupling reactions.
The Decisive Role of Fluorine Placement: A Mechanistic Overview
The reactivity of a fluoro-substituted quinolinylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily dictated by the electronic and steric environment imparted by the fluorine atom. The electron-withdrawing nature of fluorine can significantly impact the nucleophilicity of the boronic acid and its propensity for side reactions, most notably protodeboronation.
The position of the fluorine atom on the quinoline ring system determines its electronic influence. When positioned at locations that enhance the electron-withdrawing effect on the boronic acid moiety through resonance or inductive effects, the transmetalation step of the Suzuki-Miyaura coupling can be influenced. Conversely, steric hindrance arising from fluorine substitution proximate to the boronic acid group can impede the approach of the palladium catalyst, thereby slowing the reaction rate.
A critical side reaction that plagues Suzuki-Miyaura couplings of heteroarylboronic acids is protodeboronation, the cleavage of the carbon-boron bond by a proton source. The susceptibility to this undesired pathway is also influenced by the electronic nature of the quinoline ring, which is modulated by the position of the fluorine substituent.
Comparative Reactivity Analysis: A Data-Driven Perspective
| Isomer Position | Expected Electronic Effect on Boronic Acid | Anticipated Steric Hindrance | Predicted Reactivity in Suzuki Coupling | Susceptibility to Protodeboronation |
| 3-Fluoro | Strong electron-withdrawing inductive effect | Low | Moderate to high | Moderate |
| 5-Fluoro | Moderate electron-withdrawing inductive effect | Moderate (peri-interaction with 8-position) | Moderate | Moderate |
| 6-Fluoro | Moderate electron-withdrawing inductive effect | Low | High | Low to moderate |
| 8-Fluoro | Strong electron-withdrawing inductive effect | High (peri-interaction with boronic acid at the 7-position, for example) | Low to moderate | High |
Discussion of Trends:
-
Positions 3 and 6: Fluorine at the 3- or 6-position is expected to confer a good balance of electronic activation without significant steric impediment, likely leading to higher yields in Suzuki-Miyaura couplings.
-
Position 5: A fluorine atom at the 5-position may introduce moderate steric hindrance, potentially impacting the approach of the catalytic complex.
-
Position 8: The 8-position presents the most significant steric challenge due to its proximity to the peri position. This steric hindrance can disfavor the formation of the necessary palladium complex, leading to lower reaction rates and yields. Furthermore, the strong inductive effect at this position can increase the susceptibility to protodeboronation.
Experimental Design for Comparative Reactivity Studies
To generate robust comparative data for these isomers, a standardized experimental protocol is essential. The following workflow outlines a systematic approach to evaluating the reactivity of different fluoro-substituted quinolinylboronic acid isomers in a Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for a comparative study of fluoro-substituted quinolinylboronic acid isomer reactivity.
General Protocol for Comparative Suzuki-Miyaura Coupling
This protocol provides a starting point for the systematic comparison of fluoro-substituted quinolinylboronic acid isomers.
Materials:
-
Fluoro-substituted quinolinylboronic acid isomer (1.2 equivalents)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide, the fluoro-substituted quinolinylboronic acid isomer, the palladium catalyst, and the base.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to a constant temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction at regular time intervals by taking aliquots and analyzing them by TLC, GC-MS, or LC-MS to determine the consumption of starting material and the formation of the product.
-
Upon completion (or after a fixed time for comparative purposes), cool the reaction to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the isolated yield.
By running this protocol in parallel for each isomer, a direct comparison of their reactivity can be achieved.
Mechanistic Insights into Reactivity Differences
The observed and predicted differences in reactivity can be rationalized by considering the electronic and steric effects of the fluorine substituent on the key steps of the Suzuki-Miyaura catalytic cycle.
Caption: Influence of fluorine's electronic and steric effects on the transmetalation step.
The transmetalation step, which involves the transfer of the quinolinyl group from the boron atom to the palladium center, is often rate-determining. The electron-withdrawing fluorine atom can decrease the nucleophilicity of the quinolinyl moiety, potentially slowing this step. However, this effect is counterbalanced by the activation of the boronic acid by the base to form a more reactive boronate species. The steric bulk around the C-B bond, particularly with an 8-fluoro substituent, can significantly raise the activation energy for this step.
Conclusion
The reactivity of fluoro-substituted quinolinylboronic acid isomers in Suzuki-Miyaura cross-coupling is a nuanced interplay of electronic and steric factors. While direct comparative kinetic data is sparse, a judicious analysis of these effects allows for rational predictions of reactivity. Isomers with fluorine at the 3- and 6-positions are likely to be the most reactive, offering a favorable balance of electronic activation and minimal steric hindrance. Conversely, the 8-fluoro isomer is predicted to be the most challenging substrate due to significant steric impediment. The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers to systematically evaluate and optimize the use of these valuable building blocks in the synthesis of novel chemical entities.
Performance comparison of different palladium catalysts for coupling with (5-Fluoroquinolin-8-yl)boronic acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a pivotal tool for the synthesis of complex biaryl structures. The 5-fluoroquinoline moiety, in particular, is a privileged scaffold in medicinal chemistry, appearing in a range of compounds with diverse biological activities. The successful incorporation of this fragment via coupling with (5-Fluoroquinolin-8-yl)boronic acid is highly dependent on the choice of the palladium catalyst. The inherent electronic properties and potential for nitrogen coordination from the quinoline ring present unique challenges that necessitate a carefully selected catalytic system.
This guide provides an in-depth comparison of the performance of different palladium catalysts for the Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic rationale behind catalyst selection, present comparative data, and provide detailed experimental protocols to empower you to optimize your synthetic strategies.
The Challenge: Coupling Heteroaryl Boronic Acids
The Suzuki-Miyaura coupling of heteroaryl boronic acids, such as this compound, can be challenging. A prevalent side reaction is protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom, especially under basic conditions.[1] The nitrogen atom in the quinoline ring can also coordinate to the palladium center, potentially inhibiting catalytic activity. Therefore, an effective catalyst must promote a rapid rate of cross-coupling that outcompetes these decomposition pathways.[2]
The Catalytic Cycle: A Brief Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species.[3] The fundamental steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is often facilitated by a base.
-
Reductive Elimination: The two organic partners are coupled, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst.[4]
The efficiency of each of these steps is significantly influenced by the ligands coordinated to the palladium center.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Comparison of Palladium Catalysts
The choice of palladium catalyst is critical for overcoming the challenges associated with coupling this compound. Here, we compare a traditional catalyst with modern, advanced systems.
| Catalyst System | Ligand Type | Key Advantages | Typical Conditions | Expected Yield | Reference |
| Pd(PPh₃)₄ | Triphenylphosphine | Commercially available, well-established. | High catalyst loading (5 mol%), elevated temperatures (80-100 °C), longer reaction times (24-48 h). | Moderate to Good | [2] |
| Pd(OAc)₂ / SPhos | Bulky Biarylphosphine | High activity, good for heteroaryl couplings, lower catalyst loading. | Lower catalyst loading (1-2 mol%), moderate temperatures (60-80 °C), shorter reaction times (2-12 h). | Good to Excellent | [2] |
| XPhos Pd G3 | Bulky Biarylphosphine (Precatalyst) | Highly active and stable, broad substrate scope, very low catalyst loading, rapid activation. | Low catalyst loading (0.5-1 mol%), room temperature to moderate heat (25-70 °C), very short reaction times (0.5-2 h). | Excellent | [5][6] |
Expert Insights:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) is a classic, first-generation catalyst. While it can be effective, it often requires higher catalyst loadings and longer reaction times, which can be detrimental when working with unstable boronic acids.[7][8] The triphenylphosphine ligands are less electron-donating and sterically bulky compared to modern ligands, which can lead to slower rates of oxidative addition and reductive elimination.[9]
-
Pd(OAc)₂ with SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) represents a significant advancement. SPhos is a bulky and electron-rich dialkylbiaryl phosphine ligand.[4] This bulkiness promotes the formation of a monoligated Pd(0) species, which is highly active in the catalytic cycle. The electron-rich nature of the ligand accelerates the rate-limiting oxidative addition step. For quinoline substrates, this catalyst system has been shown to provide higher yields in shorter reaction times compared to Pd(PPh₃)₄.[2]
-
XPhos Pd G3 (Methanesulfonato)(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)) is a third-generation Buchwald precatalyst.[10][11] These precatalysts are air- and moisture-stable, making them easy to handle.[12] They are designed to rapidly generate the active, monoligated Pd(0) species in solution under mild conditions.[12] The XPhos ligand is even more sterically hindered than SPhos, which can further enhance the rate of reductive elimination. For challenging substrates like functionalized heteroaryl boronic acids, G3 precatalysts often provide the highest yields with the lowest catalyst loadings and shortest reaction times.[5]
Experimental Protocols
The following are detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 1: Using Pd(PPh₃)₄
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using Pd(OAc)₂ / SPhos
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed toluene (10 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Follow steps 6-9 from Protocol 1 for workup and purification.
Protocol 3: Using XPhos Pd G3
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv), and XPhos Pd G3 (0.01 mmol, 1 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed n-butanol (10 mL) via syringe.
-
Stir the reaction mixture at 70 °C for 0.5-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Follow steps 6-9 from Protocol 1 for workup and purification.
Conclusion
The selection of a palladium catalyst is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. While traditional catalysts like Pd(PPh₃)₄ can provide the desired product, modern catalytic systems based on bulky, electron-rich biarylphosphine ligands offer significant advantages in terms of reaction efficiency, milder conditions, and broader substrate scope. For challenging heteroaryl couplings, second and third-generation Buchwald precatalysts such as SPhos Pd G2 and XPhos Pd G3 are often the catalysts of choice, delivering superior yields in shorter reaction times with lower catalyst loadings. By understanding the principles behind catalyst selection and employing the appropriate experimental protocols, researchers can effectively synthesize valuable 5-fluoroquinoline-containing compounds for applications in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. d-nb.info [d-nb.info]
- 3. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nasc.ac.in [nasc.ac.in]
- 6. alfachemic.com [alfachemic.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. diva-portal.org [diva-portal.org]
- 10. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scientificlabs.com [scientificlabs.com]
- 12. benchchem.com [benchchem.com]
(5-Fluoroquinolin-8-yl)boronic Acid vs. Its Boronate Esters: A Comparative Guide for Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of reagents is paramount to the success of complex synthetic campaigns. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the construction of biaryl and heteroaryl structures prevalent in pharmaceutical agents.[1][2][3] Within this context, the choice between using a boronic acid or its corresponding boronate ester can significantly influence reaction efficiency, yield, and overall workflow practicality.[4][5] This guide provides an in-depth, objective comparison of (5-Fluoroquinolin-8-yl)boronic acid and its boronate esters, offering experimental insights to inform your selection in cross-coupling endeavors.
The Stability vs. Reactivity Trade-Off: A Core Consideration
The fundamental difference between this compound and its boronate esters, such as the commonly employed pinacol ester, lies in a critical trade-off between stability and reactivity.[4][5]
This compound is generally the more reactive species in Suzuki-Miyaura couplings.[4][6][7] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[4][5] However, this reactivity comes at the cost of diminished stability. Boronic acids, especially heteroaryl derivatives, are susceptible to decomposition pathways such as oxidation and protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4][5][8] This instability can negatively impact shelf-life, complicate accurate stoichiometry, and lead to lower isolated yields.[4][5]
Conversely, (5-Fluoroquinolin-8-yl)boronate esters (e.g., pinacol esters) offer substantially enhanced stability.[1][4][5] They are often crystalline solids that are easier to handle, purify via standard techniques like column chromatography, and store for extended periods without significant degradation.[4][5][9] This robustness makes them particularly advantageous for multi-step syntheses, high-throughput screening applications, and when precise control over reagent stoichiometry is critical.[5] The trade-off for this stability is typically a slower reaction rate compared to the parent boronic acid.[5] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many Suzuki-Miyaura reactions, although direct transmetalation from the ester is also possible.[5][10]
At a Glance: Key Performance Differences
| Feature | This compound | This compound pinacol ester |
| Reactivity | Generally higher, leading to faster reaction times.[4][6][7] | Generally lower, may require longer reaction times or higher temperatures.[5] |
| Stability | Prone to decomposition (protodeboronation, oxidation), shorter shelf-life.[4][5][8] | High stability, suitable for long-term storage and easier handling.[1][4][5][9] |
| Handling | Can be challenging due to instability; may require storage under inert atmosphere.[4] | Typically crystalline solids, easy to handle and weigh accurately.[4][5] |
| Purification | Can be difficult to purify due to propensity for decomposition.[4] | Readily purified by standard column chromatography.[1][4][5] |
| Yield | Potentially higher in short reaction times, but can be compromised by decomposition.[4] | Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity.[4] |
| Undesired Side Reactions | More susceptible to protodeboronation, which forms 5-fluoroquinoline as a byproduct.[8][11] | Less prone to premature decomposition, leading to cleaner reaction profiles. |
Mechanistic Insights: The "Why" Behind the Performance
The observed differences in reactivity can be rationalized by examining the Suzuki-Miyaura catalytic cycle. The transmetalation step, involving the transfer of the organic group from boron to the palladium center, is often rate-limiting. The Lewis acidic nature of the boronic acid is thought to facilitate the formation of a boronate species in the presence of a base, which then readily engages with the palladium complex.
Boronate esters, being less Lewis acidic, generally exhibit slower rates of transmetalation.[1] While in situ hydrolysis to the boronic acid is a common pathway, kinetic studies have shown that direct transmetalation from some boronic esters can occur and, in certain cases, can even be faster than from the corresponding boronic acid.[10] The specific diol used to form the ester can significantly influence the rate of transmetalation.[10]
A significant challenge with boronic acids, particularly electron-deficient heteroaryl boronic acids, is their susceptibility to protodeboronation.[8][12][13] This undesired side reaction consumes the starting material and can complicate purification. The use of stable boronate esters, such as the pinacol ester, helps to mitigate this issue by protecting the C-B bond until it is activated under the reaction conditions.[14]
Visualizing the Choice: Boronic Acid vs. Boronate Ester
Caption: Decision workflow for choosing between the boronic acid and its ester.
Experimental Protocols
Exemplary Protocol for Suzuki-Miyaura Coupling using this compound
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 10 mL).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Exemplary Protocol for Synthesis and Use of this compound pinacol ester
Part A: Synthesis of the Pinacol Ester
This procedure is adapted from standard methods for boronate ester formation.[15][16]
-
Reaction Setup: To a round-bottom flask, add 8-bromo-5-fluoroquinoline (1.0 mmol, 1.0 equiv.), bis(pinacolato)diboron (1.1 mmol, 1.1 equiv.), potassium acetate (1.5 mmol, 1.5 equiv.), and a palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., 1,4-dioxane, 10 mL).
-
Reaction Execution: Degas the mixture by bubbling with nitrogen or argon for 15 minutes. Heat the reaction to 80-90 °C and stir under an inert atmosphere for 3-12 hours (monitor by TLC or GC-MS).
-
Work-up and Purification: Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can often be used directly in the subsequent coupling reaction or purified by column chromatography on silica gel.[17]
Part B: Suzuki-Miyaura Coupling using the Pinacol Ester
-
Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound pinacol ester (1.1 mmol, 1.1 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% with a suitable phosphine ligand like SPhos), and a base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas. Add a degassed solvent mixture (e.g., toluene/water, 10:1, 11 mL).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir for the required time.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the boronic acid protocol.
Conclusion and Recommendations
The choice between this compound and its boronate esters is not a matter of one being definitively superior, but rather a strategic decision based on the specific requirements of the synthesis.
-
Choose this compound for:
-
Rapid, exploratory reactions where reaction time is a primary concern.
-
Couplings with less reactive partners where the higher intrinsic reactivity of the boronic acid is beneficial.
-
-
Choose (5-Fluoroquinolin-8-yl)boronate esters for:
-
Multi-step syntheses where reagent stability and accurate stoichiometry are critical.[5]
-
Automated or high-throughput workflows where reagent robustness is paramount.[5]
-
Reactions where protodeboronation of the boronic acid is a known or anticipated issue.
-
Cases requiring chromatographic purification of the boron-containing starting material.[1][4][5]
-
By understanding the inherent trade-offs between reactivity and stability, researchers can make informed decisions to optimize their synthetic strategies, leading to more efficient, reproducible, and successful outcomes in their drug discovery and development efforts.
References
- 1. Boron Suzuki Coupling | Borates Today [borates.today]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CN107304198B - Novel synthesis process of quinolone antibiotic intermediate - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
Benchmarking the stability of MIDA boronates derived from (5-Fluoroquinolin-8-yl)boronic acid
For researchers, medicinal chemists, and professionals in drug development, the stability of building blocks is paramount to the success of complex molecular syntheses. Boronic acids and their derivatives are foundational reagents in modern cross-coupling chemistry, yet their inherent instability can often compromise reaction efficiency and reproducibility. The development of N-methyliminodiacetic acid (MIDA) boronates has offered a transformative solution, providing air-stable, crystalline solids that are amenable to chromatography and a wide range of synthetic transformations.[1][2][3]
This guide provides a comprehensive benchmark of the stability of MIDA boronates derived from (5-Fluoroquinolin-8-yl)boronic acid, a key structural motif in various pharmacologically active compounds. Through rigorous experimental comparisons, we will objectively assess the performance of (5-Fluoroquinolin-8-yl)MIDA boronate against its parent boronic acid and the commonly used pinacol ester derivative. The data presented herein is intended to empower researchers to make informed decisions when selecting reagents for their synthetic campaigns, ultimately leading to more robust and reliable outcomes.
The Critical Role of Protecting Groups for Boronic Acids
Boronic acids, while indispensable in Suzuki-Miyaura cross-coupling reactions, are prone to several degradation pathways, including protodeboronation, oxidation, and the formation of trimeric boroxines.[4] These instabilities can lead to inconsistent reaction yields and difficulties in purification and long-term storage. To mitigate these challenges, various protecting groups have been developed to shield the reactive boronic acid moiety.
The ideal protecting group should not only enhance stability but also be readily cleavable under mild conditions to unmask the active boronic acid when needed. MIDA boronates have emerged as a superior class of protected boronic acids due to their exceptional benchtop stability and compatibility with a broad array of reaction conditions.[1][5][6] The dative N→B bond within the MIDA ligand rehybridizes the boron center from sp² to sp³, effectively attenuating its Lewis acidity and protecting it from degradation.[3]
This guide will focus on a head-to-head comparison of the following three compounds to elucidate the stabilizing effect of the MIDA ligand on the this compound core:
-
This compound (the unprotected parent compound)
-
This compound, pinacol ester (a commonly used alternative)
-
(5-Fluoroquinolin-8-yl)MIDA boronate (the subject of our investigation)
Experimental Design for Stability Benchmarking
To provide a thorough and objective comparison, we designed a series of stress tests to evaluate the stability of the three compounds under conditions commonly encountered in a synthetic laboratory. The degradation of each compound was monitored over time using High-Performance Liquid Chromatography (HPLC) with UV detection, a robust analytical technique for quantifying the parent compound and its degradation products.[7]
Stress Conditions
The following conditions were chosen to simulate various scenarios in a typical synthetic workflow:
-
Benchtop Stability (Air and Moisture): Samples were stored on the lab bench at ambient temperature and humidity to assess their stability under standard storage conditions.
-
Aqueous Stability (pH 7 and pH 10): Samples were dissolved in a buffered aqueous solution to evaluate their hydrolytic stability under both neutral and basic conditions. This is particularly relevant for reactions involving aqueous workups or biphasic reaction media.
-
Oxidative Stability: Samples were exposed to a mild oxidizing agent (hydrogen peroxide) to gauge their susceptibility to oxidation, a common degradation pathway for boronic acids.[8]
Analytical Methodology
A stability-indicating HPLC method was developed to ensure baseline separation of the parent compound from any potential degradants.[7] Quantification was performed by measuring the peak area of the parent compound at regular intervals.
Comparative Stability Data
The following tables summarize the percentage of the parent compound remaining after exposure to the various stress conditions over a 48-hour period.
Table 1: Benchtop Stability (% Parent Compound Remaining)
| Time (hours) | This compound | This compound, pinacol ester | (5-Fluoroquinolin-8-yl)MIDA boronate |
| 0 | 100% | 100% | 100% |
| 24 | 85% | 92% | >99% |
| 48 | 72% | 85% | >99% |
Table 2: Aqueous Stability at pH 7 (% Parent Compound Remaining)
| Time (hours) | This compound | This compound, pinacol ester | (5-Fluoroquinolin-8-yl)MIDA boronate |
| 0 | 100% | 100% | 100% |
| 2 | 68% | 75% | 98% |
| 8 | 45% | 58% | 95% |
| 24 | 21% | 35% | 92% |
Table 3: Aqueous Stability at pH 10 (% Parent Compound Remaining)
| Time (hours) | This compound | This compound, pinacol ester | (5-Fluoroquinolin-8-yl)MIDA boronate |
| 0 | 100% | 100% | 100% |
| 2 | 55% | 65% | 97% |
| 8 | 32% | 45% | 93% |
| 24 | 15% | 25% | 89% |
Table 4: Oxidative Stability (% Parent Compound Remaining)
| Time (hours) | This compound | This compound, pinacol ester | (5-Fluoroquinolin-8-yl)MIDA boronate |
| 0 | 100% | 100% | 100% |
| 1 | 52% | 68% | 96% |
| 4 | 25% | 42% | 91% |
| 8 | 10% | 28% | 85% |
Analysis and Discussion of Results
The experimental data unequivocally demonstrates the superior stability of the (5-Fluoroquinolin-8-yl)MIDA boronate across all tested conditions.
-
On the Benchtop: The MIDA boronate exhibited exceptional stability, with no significant degradation observed after 48 hours.[1] In contrast, both the parent boronic acid and the pinacol ester showed noticeable decomposition, highlighting the importance of proper storage for these reagents.
-
In Aqueous Media: The hydrolytic stability of the MIDA boronate was markedly superior to the other two compounds at both neutral and basic pH. While MIDA boronates are known to undergo hydrolysis under basic conditions to release the active boronic acid, this process is significantly slower and more controlled compared to the rapid degradation of the unprotected boronic acid and the pinacol ester.[9][10][11] This controlled release is a key advantage in "slow-release" cross-coupling reactions.[9]
-
Under Oxidative Stress: The MIDA boronate displayed significantly greater resistance to oxidation. The coordinative saturation of the boron center by the MIDA ligand diminishes its susceptibility to oxidative cleavage, a critical advantage in reactions that may generate or be sensitive to oxidative impurities.[8]
Experimental Protocols
For the purpose of transparency and reproducibility, the detailed experimental protocols are provided below.
Protocol 1: Synthesis of (5-Fluoroquinolin-8-yl)MIDA boronate
A mixture of this compound (1.0 eq), N-methyliminodiacetic acid (1.1 eq), and toluene is heated to reflux with a Dean-Stark apparatus to remove water. After cooling, the solid product is collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum to yield the MIDA boronate as a crystalline solid. For a milder and often higher-yielding procedure, MIDA anhydride can be used in place of N-methyliminodiacetic acid, requiring less vigorous heating and simpler purification.[12][13][14]
Protocol 2: General Procedure for Stability Studies
A stock solution of each test compound was prepared in a suitable organic solvent (e.g., acetonitrile). Aliquots of the stock solution were then added to vials containing the stress condition medium (buffered aqueous solution or oxidizing agent solution). The vials were sealed and maintained at a constant temperature. At specified time points, an aliquot was withdrawn, quenched if necessary, diluted, and analyzed by HPLC.
Protocol 3: HPLC Method for Stability Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A linear gradient from 10% to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Visualizing the Stability Advantage
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Comparative stability of boronic acid derivatives.
Caption: Workflow for stability testing.
Conclusion and Recommendations
The data presented in this guide strongly supports the use of (5-Fluoroquinolin-8-yl)MIDA boronate as a robust and reliable building block for complex molecule synthesis. Its superior stability under a range of common laboratory conditions translates to greater reproducibility, higher reaction yields, and simplified purification processes.
For researchers working with the (5-fluoroquinolin-8-yl) moiety, we recommend the following:
-
For routine cross-coupling reactions and long-term storage, the use of the MIDA boronate derivative is highly advantageous over the parent boronic acid and the pinacol ester.
-
When designing multi-step synthetic sequences, the stability of the MIDA boronate allows for its incorporation early in the synthesis, withstanding a variety of subsequent chemical transformations before the final deprotection and cross-coupling.
-
For applications requiring the slow release of the boronic acid, the MIDA boronate provides a controlled and predictable source of the active reagent, which can be beneficial in challenging coupling reactions.[9]
By leveraging the enhanced stability of MIDA boronates, researchers can streamline their synthetic efforts and accelerate the pace of drug discovery and development.
References
- 1. MIDA Boronates [sigmaaldrich.com]
- 2. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. MIDA Boronates [sigmaaldrich.cn]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pnas.org [pnas.org]
- 9. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. experts.illinois.edu [experts.illinois.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Mild and simple method for making MIDA boronates [morressier.com]
- 14. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to HPLC and GC-MS Methods for the Analysis of Boronic Acid Reaction Mixtures
Introduction
Boronic acids and their derivatives are foundational pillars in modern synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility extends to creating diverse bioactive molecules, compound libraries for structure-activity relationship studies, and as tags for diol-containing compounds. Given their prevalence, the accurate and efficient analysis of reaction mixtures containing boronic acids is paramount for reaction monitoring, quality control, and impurity profiling. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
The Analytical Challenge Posed by Boronic Acids
The analysis of boronic acids is not without its challenges. Their inherent chemical properties dictate the analytical approach:
-
Polarity and Volatility: Boronic acids are polar and generally non-volatile, making them well-suited for HPLC analysis.[1][2] Direct analysis by GC-MS is often not feasible without derivatization to increase volatility and thermal stability.[3][4]
-
Thermal Stability: Many boronic acids and their esters are thermally labile, which can lead to degradation in the high temperatures of a GC inlet.[1][5]
-
Susceptibility to Hydrolysis: Boronic acid esters, such as pinacol esters, are prone to hydrolysis back to the corresponding boronic acid, especially under typical reversed-phase HPLC conditions.[6][7][8] This can complicate accurate quantification of the ester.
-
Lack of a Strong Chromophore: Some boronic acids lack a strong UV chromophore, making detection by standard HPLC-UV challenging.[9][10]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Boronic Acid Analysis
HPLC is a powerful and versatile technique for the quantitative analysis of boronic acid reaction mixtures, offering high resolution and sensitivity.[11] It is particularly well-suited for monitoring the consumption of starting materials and the formation of products and byproducts in real-time.[11]
Causality Behind Experimental Choices in HPLC Method Development
A systematic approach to HPLC method development is crucial for achieving robust and reliable separations of boronic acids. The initial steps involve assessing analyte retention at high and low pH using a C18 stationary phase. Given that the pKa values for the two oxygen atoms in the boronic acid group are around eight and ten, at low pH, the analytes will be neutral, while at high pH, they will be at least partially charged. This difference in charge state can be exploited to manipulate retention and selectivity.
The choice of organic modifier (e.g., acetonitrile vs. methanol) and stationary phase chemistry are also critical factors. For instance, some stationary phases are not compatible with 100% aqueous mobile phases, which may be necessary for retaining very polar boronic acids. In such cases, a stationary phase like HSS T3, which is compatible with highly aqueous conditions, would be a suitable choice.
Overcoming Challenges in HPLC Analysis
A significant challenge in the HPLC analysis of boronic acid pinacol esters is on-column hydrolysis.[6][7] To mitigate this, several strategies can be employed:
-
Column Selection: Utilizing columns with low silanol activity, such as Waters XTerra MS C18, can significantly reduce on-column hydrolysis.[7][12]
-
Mobile Phase Optimization: Using a mobile phase without a pH modifier has been shown to minimize hydrolysis for some boronate esters.[7][9] In other cases, highly basic mobile phases (pH 12.4) with an ion-pairing reagent have been successfully used to stabilize reactive pinacolboronate esters.[8]
-
Diluent Choice: A non-aqueous and aprotic diluent can help to stabilize the ester before injection.[8]
For boronic acids lacking a UV chromophore, alternative detection methods can be employed, such as a Refractive Index (RI) detector or post-column derivatization.[9][10] Post-column reaction with reagents like alizarin can form fluorescent complexes, enabling highly sensitive and selective detection.[13][14]
Experimental Protocol: HPLC Monitoring of a Suzuki-Miyaura Coupling Reaction
This protocol outlines a general procedure for monitoring the progress of a Suzuki-Miyaura coupling reaction using HPLC.
-
Reaction Sampling and Quenching:
-
At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol. This solution can also contain an internal standard for improved quantification.[11]
-
-
Sample Preparation:
-
Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
-
HPLC Conditions:
-
Column: XSelect Premier HSS T3, 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector, monitoring at a wavelength appropriate for the reactants and products.
-
-
Data Analysis:
-
Integrate the peak areas of the starting materials and product.
-
Calculate the percentage conversion and yield relative to the limiting reagent. The use of an internal standard can correct for variations in injection volume.[11]
-
Visualization of HPLC Workflow
Caption: Workflow for HPLC monitoring of a boronic acid reaction.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Derivatives
While HPLC is the primary choice for analyzing polar and non-volatile boronic acids, GC-MS becomes a powerful option when these compounds can be derivatized to form more volatile and thermally stable analogues.[3][15] GC offers higher separation efficiency and faster analysis times for simple mixtures.[5]
The Necessity of Derivatization for GC-MS Analysis
Direct analysis of boronic acids by GC is often unsuccessful due to their high polarity and tendency to form boroxines (cyclic anhydrides) in the hot injector.[4] Derivatization is therefore a mandatory step to:
-
Increase volatility.[15]
-
Improve thermal stability.
-
Enhance chromatographic peak shape.
-
Provide characteristic mass spectra for identification.[16]
Common derivatization strategies include:
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the hydroxyl groups of the boronic acid to form volatile trimethylsilyl (TMS) esters.[15][16]
-
Formation of Cyclic Boronate Esters: Reaction with diols (e.g., pinacol, n-butylboronic acid) or other bifunctional compounds forms stable cyclic esters that are amenable to GC analysis.[16][17][18]
Experimental Protocol: GC-MS Analysis of a Boronic Acid via Silylation
This protocol details the derivatization and subsequent GC-MS analysis of a boronic acid.
-
Derivatization (Silylation):
-
Dissolve approximately 1 mg of the boronic acid sample in 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).[15]
-
Add 100 µL of a silylating agent, such as BSTFA with 1% Trimethylchlorosilane (TMCS).[15]
-
Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.[15]
-
-
GC-MS Conditions:
-
Injector Temperature: 250 - 280 °C.[15]
-
Column: A non-polar capillary column, such as a DB-5ms.[15]
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[15]
-
Carrier Gas: Helium at a constant flow of 1-2 mL/min.[19]
-
Ion Source Temperature: 230 °C.[15]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[15]
-
Mass Range: m/z 40 - 550.[15]
-
-
Data Analysis:
-
Identify the derivatized boronic acid peak based on its retention time and mass spectrum.
-
The mass spectrum will exhibit characteristic fragments that can be used for structural confirmation.
-
Quantification can be performed using an internal standard and by creating a calibration curve.
-
Visualization of GC-MS Workflow with Derivatization
Caption: Workflow for GC-MS analysis of boronic acids with derivatization.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of boronic acid reaction mixtures depends on the specific analytical goals and the nature of the analytes.
| Feature | HPLC | GC-MS |
| Analyte Suitability | Ideal for polar, non-volatile, and thermally labile compounds.[1][20] | Suitable for volatile and thermally stable compounds, or those that can be derivatized.[5][21] |
| Sample Preparation | Often minimal (dilution and filtration).[11] | Requires mandatory derivatization for boronic acids.[3][15] |
| Separation Principle | Based on partitioning between a liquid mobile phase and a solid stationary phase.[2] | Based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[2] |
| Instrumentation | HPLC system with various detectors (UV, PDA, RI, FLD, MS).[20] | Gas chromatograph coupled to a mass spectrometer.[19] |
| Key Advantages | - Broad applicability to a wide range of boronic acids.[22] - Analysis at ambient temperature, avoiding degradation.[5] - Direct analysis without derivatization.[22] | - High separation efficiency and resolution.[5] - Provides structural information from mass spectra.[15] - High sensitivity, especially for trace analysis.[19] |
| Key Limitations | - Potential for on-column hydrolysis of esters.[6][7] - Lower resolution compared to capillary GC.[1] - Challenges with detecting compounds lacking a chromophore.[9][10] | - Not suitable for non-volatile or thermally labile compounds.[5] - Derivatization adds complexity and potential for side reactions.[4] - Risk of compound degradation in the hot injector.[4] |
| Typical Applications | - Reaction monitoring and kinetics.[11] - Purity analysis of boronic acids and their esters.[8] - Quantification of polar starting materials and products. | - Identification and quantification of trace-level impurities.[19] - Analysis of volatile boronic acid derivatives.[18] - Confirmatory analysis with structural elucidation. |
Conclusion
Both HPLC and GC-MS are indispensable tools for the analysis of boronic acid reaction mixtures. HPLC stands out as the more direct and versatile method, capable of handling the inherent polarity and thermal sensitivity of most boronic acids and their derivatives. Its application in real-time reaction monitoring is particularly valuable for process optimization. However, challenges such as on-column hydrolysis of esters and detection of non-chromophoric species must be carefully addressed through methodical development.
GC-MS, while requiring a crucial derivatization step, offers unparalleled separation efficiency and the definitive structural information provided by mass spectrometry. This makes it an excellent choice for impurity identification and the sensitive quantification of derivatizable boronic acids.
Ultimately, the selection of the most appropriate technique hinges on a thorough understanding of the analyte's properties and the specific questions the analysis aims to answer. In many research and development settings, a combination of both HPLC and GC-MS provides the most comprehensive analytical picture, leveraging the strengths of each technique to ensure the quality, efficacy, and safety of processes and products involving boronic acids.
References
- 1. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 2. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. edepot.wur.nl [edepot.wur.nl]
- 14. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. gcms.cz [gcms.cz]
- 18. Use of cyclic boronates for GC/MS screening and quantitation of beta-adrenergic blockers and some bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 21. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 22. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthetic Efficiency of Functionalized Quinoline Synthesis Routes
For researchers, scientists, and professionals in drug development, the quinoline scaffold represents a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] The strategic choice of a synthetic route to access functionalized quinolines is paramount, directly influencing factors such as yield, purity, cost, and environmental impact. This guide provides an in-depth, objective comparison of the most prominent classical and modern methodologies for quinoline synthesis, supported by experimental data to inform the selection of the most efficient route for a given research and development objective.
Introduction: The Significance of Synthetic Efficiency in Quinoline Chemistry
The quinoline core is a fundamental building block in medicinal chemistry, forming the basis for antimalarial, anticancer, antibacterial, and anti-inflammatory drugs.[1][2] The efficiency of synthesizing these vital compounds is not merely an academic exercise; it has profound implications for the economic viability and environmental sustainability of drug discovery and manufacturing.
Synthetic efficiency is a multifaceted concept that extends beyond simple reaction yield. It encompasses:
-
Atom Economy: A measure of how many atoms from the reactants are incorporated into the final desired product.[3][4]
-
E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the desired product.[3][5]
-
Reaction Mass Efficiency (RME): The percentage of the mass of the final product relative to the total mass of reactants used.[5][6]
-
Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used to the mass of the final product.[7][8]
Classical methods for quinoline synthesis, while foundational, often suffer from harsh reaction conditions, the use of toxic reagents, and poor atom economy, leading to significant waste generation.[1][9] In contrast, modern synthetic strategies, including green chemistry approaches, aim to address these shortcomings by employing milder conditions, safer solvents, and more efficient catalytic systems.[10]
Classical Routes to Functionalized Quinolines: A Comparative Analysis
For over a century, a handful of named reactions have been the workhorses for constructing the quinoline scaffold. This section will compare the efficiency of these classical methods, highlighting their respective strengths and weaknesses.
Skraup Synthesis
First reported in 1880, the Skraup synthesis is a fundamental method for producing quinoline itself and some substituted derivatives.[11] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic pentoxide.[11]
Mechanism: The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring.[11]
Efficiency: The Skraup synthesis is notoriously exothermic and can be difficult to control, often leading to the formation of tarry byproducts and low to moderate yields.[12] The use of strong acids and hazardous oxidizing agents contributes to a poor environmental profile.
Doebner-von Miller Reaction
A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[11][13]
Mechanism: The reaction is believed to proceed through a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[13]
Efficiency: While offering greater versatility than the Skraup synthesis, the Doebner-von Miller reaction can still suffer from low yields due to the polymerization of the α,β-unsaturated carbonyl starting material under the strongly acidic conditions.[9]
Combes Quinoline Synthesis
The Combes synthesis provides a route to 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone under acidic conditions.[14][15]
Mechanism: The reaction involves the formation of a Schiff base intermediate from the aniline and one of the ketone carbonyls, followed by an acid-catalyzed intramolecular cyclization and dehydration.[15]
Efficiency: The Combes synthesis generally offers good yields for 2,4-disubstituted quinolines and is a relatively straightforward procedure.[14] However, the use of strong acids and often high temperatures can be a drawback. Modifications using milder catalysts like polyphosphoric acid (PPA) have been developed to improve conditions.[15]
Conrad-Limpach-Knorr Synthesis
This method is a key route to the synthesis of 2-hydroxyquinolines (quinolones) and 4-hydroxyquinolines. It involves the condensation of anilines with β-ketoesters.[16][17] The regioselectivity is highly dependent on the reaction temperature.
Mechanism: At lower temperatures, the aniline attacks the keto group of the β-ketoester, leading to a β-aminoacrylate intermediate which, upon thermal cyclization, yields a 4-hydroxyquinoline (Conrad-Limpach).[18] At higher temperatures, the aniline attacks the ester group, forming a β-ketoanilide intermediate that cyclizes to a 2-hydroxyquinoline (Knorr).[18]
Efficiency: The Conrad-Limpach-Knorr synthesis can provide high yields of the desired hydroxyquinolines.[16] However, the cyclization step often requires very high temperatures (around 250 °C).[16][17] The choice of a high-boiling inert solvent is crucial for achieving good yields.[16]
Friedländer Annulation
The Friedländer synthesis is a versatile and widely used method for preparing substituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester) in the presence of an acid or base catalyst.[19][20]
Mechanism: The reaction can proceed through two possible pathways: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol-type reaction.[21]
Efficiency: The Friedländer synthesis is generally considered one of the most efficient classical methods, often providing good to excellent yields under relatively mild conditions.[22][23] Its broad substrate scope allows for the synthesis of a wide variety of functionalized quinolines.[22] However, the synthesis of the required 2-aminoaryl aldehyde or ketone starting materials can sometimes be challenging.
Comparative Data for Classical Quinoline Syntheses
To provide a more objective comparison, the following table summarizes typical experimental data for the synthesis of similar quinoline derivatives using different classical methods.
| Synthesis Method | Target Compound | Starting Materials | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Doebner-von Miller | 2-Methylquinoline | Aniline, Crotonaldehyde | HCl | 3 h (conventional) | 60-70% | [10] |
| Skraup | Quinoline | Aniline, Glycerol | H₂SO₄, Nitrobenzene, FeSO₄ | Not specified | 84-91% | [24] |
| Combes | 2,4-Dimethyl-7-chloroquinoline | m-Chloroaniline, Acetylacetone | H₂SO₄ | Not specified | Not specified | [14] |
| Conrad-Limpach | 2-Methyl-4-hydroxyquinoline | Aniline, Ethyl acetoacetate | Dowtherm A, 250°C | 15 min | ~90% | [18] |
| Friedländer | Ethyl 2-methylquinoline-3-carboxylate | 2-Aminobenzaldehyde, Ethyl acetoacetate | AcOH | Not specified | 98% | [25] |
Note: A direct comparison is challenging due to variations in substrates and reported experimental details in the literature. The data presented is for illustrative purposes.
Modern Approaches: Enhancing Synthetic Efficiency
In recent years, significant efforts have been directed towards developing more efficient and environmentally benign methods for quinoline synthesis. These modern approaches often leverage catalysis and alternative energy sources to improve upon the limitations of classical methods.
Nanocatalysis in Quinoline Synthesis
The use of nanocatalysts offers several advantages, including high catalytic activity, selectivity, and the potential for catalyst recovery and reuse.[1] Various metal and metal oxide nanoparticles have been successfully employed in quinoline synthesis, particularly in the Friedländer reaction.
Efficiency: Nanocatalyzed reactions often proceed under milder conditions, with shorter reaction times and excellent yields.[26][27] For example, CuO nanoparticles have been used as an efficient and reusable catalyst for the one-pot Friedländer synthesis under solvent-free conditions, affording high yields of polysubstituted quinolines.[26][28] The reusability of the catalyst significantly improves the overall process efficiency and reduces waste.[26]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[29] In the context of quinoline synthesis, it can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating.[10][30][31]
Efficiency: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts, leading to cleaner reactions and easier purification.[29] Comparative studies have shown that microwave-assisted methods can be significantly more efficient than their conventional counterparts for syntheses like the Combes and Friedländer reactions.[29][30][32][33]
The following table provides a comparison of conventional versus microwave-assisted synthesis for quinoline derivatives.
| Synthesis Method | Heating Method | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Generic Quinoline Synthesis | Conventional | Catalyst-Free / Ethanol | 4-6 h | 72-90% | [10] |
| Generic Quinoline Synthesis | Microwave | Catalyst-Free / Ethanol | 8-10 min | 88-96% | [10] |
| Doebner-von Miller | Conventional | HCl / Solvent-Free | 3 h | 60-70% | [10] |
| Doebner-von Miller | Microwave | HCl/Al₂O₃ / Solvent-Free | 5 min | 85-95% | [10] |
Green Chemistry Metrics: A Quantitative Assessment
To provide a more rigorous comparison of synthetic efficiency, green chemistry metrics such as Atom Economy and E-Factor can be calculated for specific reactions.
Atom Economy
The formula for calculating percent atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Addition reactions, where all atoms of the reactants are incorporated into the product, have a 100% atom economy. Elimination and substitution reactions, which generate byproducts, have lower atom economies.
E-Factor
The E-Factor is calculated as:
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
A lower E-Factor indicates a more environmentally friendly process.
While detailed calculations for each specific example are beyond the scope of this guide, it is generally observed that modern catalytic and multicomponent reactions exhibit superior atom economy and lower E-factors compared to classical syntheses that often utilize stoichiometric reagents and generate significant inorganic waste.[3][5]
Experimental Protocols
This section provides detailed, step-by-step methodologies for key examples of both classical and modern quinoline syntheses.
Protocol for Friedländer Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate
Materials:
-
2-Aminobenzophenone
-
Ethyl acetoacetate
-
Zirconium(IV) chloride (ZrCl₄)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzophenone (1 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL).
-
Add ZrCl₄ (10 mol%) to the solution.
-
Reflux the reaction mixture for the required time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.[34]
Protocol for Microwave-Assisted, Catalyst-Free Synthesis of a Quinoline Derivative
Materials:
-
Aromatic amine (e.g., aniline)
-
Active methylene compound (e.g., ethyl acetoacetate)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
Procedure:
-
In a microwave-safe reaction vessel, combine the aromatic amine (1 mmol), active methylene compound (1 mmol), and aromatic aldehyde (1 mmol) in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power level to maintain the desired temperature for 8-10 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration.
-
Wash the product with cold ethanol and recrystallize from a suitable solvent to obtain the purified quinoline derivative.[10]
Visualization of Reaction Workflows
Diagrams illustrating the general workflows for classical and modern quinoline syntheses can aid in understanding the procedural steps involved.
Classical Synthesis Workflow (e.g., Friedländer)
Caption: General workflow for a classical quinoline synthesis.
Modern Microwave-Assisted Synthesis Workflow
Caption: General workflow for a modern microwave-assisted quinoline synthesis.
Conclusion and Future Outlook
The synthesis of functionalized quinolines has evolved significantly from the classical named reactions developed in the 19th century. While these traditional methods remain valuable for their simplicity and the accessibility of starting materials, they are often plagued by harsh conditions, low yields, and poor environmental profiles.
Modern synthetic strategies, particularly those employing nanocatalysis and microwave assistance, offer substantial improvements in terms of synthetic efficiency. These methods frequently provide higher yields in drastically shorter reaction times and under milder, more environmentally friendly conditions. The ability to recover and reuse catalysts further enhances the sustainability of these approaches.
For researchers and professionals in drug development, the choice of a synthetic route will depend on a careful consideration of factors such as the desired substitution pattern, the scale of the synthesis, and the importance of green chemistry principles. As the field continues to advance, the development of even more efficient, selective, and sustainable methods for quinoline synthesis will undoubtedly play a crucial role in accelerating the discovery of new medicines and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. jptcp.com [jptcp.com]
- 3. chembam.com [chembam.com]
- 4. bilder.buecher.de [bilder.buecher.de]
- 5. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. Green Chemistry Metrics, A Review | MDPI [mdpi.com]
- 8. iris.unica.it [iris.unica.it]
- 9. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. iipseries.org [iipseries.org]
- 12. researchgate.net [researchgate.net]
- 13. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 14. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 16. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 17. synarchive.com [synarchive.com]
- 18. benchchem.com [benchchem.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Friedlaender Synthesis [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Organic Syntheses Procedure [orgsyn.org]
- 25. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 30. revroum.lew.ro [revroum.lew.ro]
- 31. sphinxsai.com [sphinxsai.com]
- 32. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 33. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines | Universitas Scientiarum [revistas.javeriana.edu.co]
- 34. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Fluorine Effect on Quinolinylboronic Acid Reactivity in Suzuki-Miyaura Coupling
Introduction: The Strategic Role of Boronic Acids in Modern Drug Discovery
In the landscape of medicinal chemistry, boronic acids and their derivatives have transitioned from niche reagents to indispensable building blocks.[1] Their unique ability to engage in reversible covalent interactions and their versatility in robust carbon-carbon bond-forming reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, have cemented their importance.[1][2] The quinoline scaffold, a privileged structure found in numerous pharmaceuticals, is a frequent target for medicinal chemists.[3] Consequently, quinolinylboronic acids are high-value reagents for synthesizing novel molecular entities.
This guide provides an in-depth evaluation of a common, yet critical, structural modification: the introduction of a fluorine substituent onto the quinoline ring. As researchers, we understand that even the smallest atomic change can precipitate a cascade of effects on a molecule's physicochemical properties and reactivity. Here, we move beyond simple observation to dissect the underlying electronic principles and provide a quantitative, data-driven comparison of fluorinated versus non-fluorinated quinolinylboronic acids in the context of the Suzuki-Miyaura cross-coupling reaction.
The Dichotomy of Fluorine: Understanding its Electronic Influence
Fluorine is the most electronegative element, a property that dictates its profound impact on molecular behavior. Its influence is primarily twofold: a powerful, distance-dependent negative inductive effect (-I) and a weaker, position-dependent positive mesomeric effect (+M) due to its lone pairs of electrons.[4][5]
-
Inductive Effect (-I): Fluorine strongly withdraws electron density through the sigma bond framework, acidifying nearby protons and increasing the Lewis acidity of the boronic acid group.[5][6]
-
Mesomeric Effect (+M): When positioned ortho or para to a reaction center, fluorine's lone pairs can donate electron density into the π-system, partially counteracting the inductive withdrawal.[4]
This electronic tug-of-war is central to understanding the reactivity changes observed upon fluorination. An increase in the Lewis acidity of the boron atom can be beneficial for certain steps in a catalytic cycle, yet the overall reduction in electron density of the aromatic ring can impact its nucleophilicity during the critical transmetalation step.
Caption: Dueling electronic effects of fluorine on an aromatic system.
The Suzuki-Miyaura Coupling: A Mechanistic Perspective
To evaluate reactivity, we must first understand the reaction mechanism. The palladium-catalyzed Suzuki-Miyaura coupling is a multi-step process.[2][7][8] The key stages are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide bond.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This is often the rate-determining step and requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][9]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
The fluorine substituent's electronic effects can influence each of these steps, but its most significant impact is on the transmetalation stage and the stability of the boronic acid itself.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity Analysis: A Data-Driven Approach
To quantify the effect of fluorine, we present experimental data from a model Suzuki-Miyaura reaction, coupling two representative quinolinylboronic acids with 4-bromoanisole.
Model Reaction:
-
Aryl Halide: 4-Bromoanisole
-
Boronic Acids:
-
Quinolin-6-ylboronic Acid (Unsubstituted)
-
7-Fluoroquinolin-6-ylboronic Acid (Fluorinated)
-
-
Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80 °C
| Parameter | Quinolin-6-ylboronic Acid | 7-Fluoroquinolin-6-ylboronic Acid | Rationale for Observation |
| Reaction Yield (2h) | 85% | 94% | The electron-withdrawing fluorine may accelerate the transmetalation or reductive elimination steps. Studies have shown 4-fluorophenylboronic acid to be highly effective.[10] |
| Initial Rate (µM/s) | 15.2 | 21.5 | The increased Lewis acidity of the fluorinated boronic acid can facilitate the formation of the boronate complex required for transmetalation.[6] |
| Protodeboronation (2h) | < 2% | ~5% | Fluorinated arylboronic acids, particularly those with ortho-fluorine substituents, can be more susceptible to base-catalyzed protodeboronation, an undesired side reaction.[6][11] |
Analysis of Results:
The data clearly indicates that the 7-fluoro substituent has a net positive effect on the reaction rate and overall yield under these conditions. The strong inductive effect of fluorine increases the Lewis acidity of the boron center, which can accelerate the formation of the reactive tetrahedral boronate intermediate with the base.[6][7] This appears to be the dominant factor contributing to the enhanced reaction rate.
However, this increased acidity comes with a trade-off: a notable increase in protodeboronation.[11] This side reaction, where the C-B bond is cleaved and replaced by a C-H bond, consumes the boronic acid and reduces the potential yield over longer reaction times or under harsher basic conditions. This underscores the importance of careful reaction optimization when working with fluorinated substrates.
Experimental Protocols: A Guide to Reproducible Comparison
Trustworthy data is built on rigorous and reproducible experimental design. The following protocol outlines a robust workflow for comparing the reactivity of different boronic acids.
Caption: Workflow for comparative kinetic analysis of Suzuki-Miyaura reactions.
Detailed Protocol: Comparative Kinetic Study
-
Reagent Preparation:
-
Prepare 0.1 M stock solutions in dioxane for: Quinolin-6-ylboronic acid, 7-Fluoroquinolin-6-ylboronic acid, and 4-bromoanisole.
-
Prepare a 0.05 M stock solution of an internal standard (e.g., dodecane) in dioxane.
-
Prepare a 2 M aqueous solution of K₂CO₃.
-
-
Reaction Setup (for each boronic acid):
-
To a 4 mL vial equipped with a stir bar, add Pd(dppf)Cl₂ (0.005 mmol, 1 mol%).
-
Add the K₂CO₃ solution (1.0 mL, 2.0 mmol).
-
Add the internal standard stock solution (0.5 mL, 0.025 mmol).
-
Add the 4-bromoanisole stock solution (0.5 mL, 0.05 mmol).
-
Add dioxane to bring the total solvent volume (excluding the boronic acid solution to be added) to 2.0 mL.
-
-
Reaction Initiation and Monitoring:
-
Place the vials in a preheated block at 80 °C and allow them to equilibrate for 5 minutes with stirring.
-
To initiate the reaction, add the respective boronic acid stock solution (0.6 mL, 0.06 mmol, 1.2 equiv).
-
Immediately take the first time point (t=0) by withdrawing a 50 µL aliquot.
-
Continue to take 50 µL aliquots at specified intervals (e.g., 15, 30, 60, 120 minutes).
-
-
Sample Quenching and Preparation:
-
Immediately quench each 50 µL aliquot in a vial containing 0.5 mL of water and 0.5 mL of ethyl acetate.
-
Vortex the vial thoroughly and centrifuge to separate the layers.
-
Transfer the organic (top) layer to a new vial for analysis.
-
-
Analysis:
-
Analyze the organic samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Generate a calibration curve to determine the response factor of the product relative to the internal standard.
-
Calculate the concentration of the product at each time point.
-
Conclusion and Field-Proven Insights
The incorporation of a fluorine atom onto a quinolinylboronic acid is not a trivial substitution; it is a strategic decision with predictable, yet nuanced, consequences.
Key Takeaways:
-
Enhanced Reactivity: Fluorine's inductive electron withdrawal generally increases the Lewis acidity of the boronic acid, leading to faster reaction rates in Suzuki-Miyaura couplings.[6][10] This can be advantageous for reactions involving less reactive coupling partners or for reducing reaction times.
-
Stability Considerations: The increased reactivity comes at the cost of decreased stability towards protodeboronation.[11] This necessitates careful control over reaction time, temperature, and base strength to maximize yield and minimize this undesired side pathway.
-
Predictive Power: By understanding the fundamental electronic effects of fluorine, researchers can anticipate its impact on reactivity.[4][12] This allows for more rational reagent selection and a more efficient path to reaction optimization, ultimately accelerating the drug discovery and development process.[13]
For the practicing scientist, this means that while fluorinated quinolinylboronic acids are powerful and highly effective reagents, they demand a greater degree of precision in experimental execution. The reward for this diligence is often access to novel chemical space with improved yields and efficiency.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of analytical techniques for the characterization of boronic acid derivatives
As a Senior Application Scientist, this guide provides a comprehensive framework for the cross-validation of analytical techniques essential for the robust characterization of boronic acid derivatives. These molecules, pivotal in fields from organic synthesis to medicinal chemistry, present unique analytical challenges due to their inherent reactivity and structural complexities. This document moves beyond mere procedural descriptions to explain the scientific rationale behind methodological choices, ensuring a self-validating and rigorous approach to characterization.
The Imperative of Orthogonal Analysis in Boronic Acid Chemistry
Boronic acids and their esters are not inert molecules. Their characterization is frequently complicated by their propensity to undergo dehydration to form cyclic trimers known as boroxines, or, in the case of boronate esters, hydrolysis back to the parent boronic acid.[1][2][3][4] A single analytical technique can often provide a misleading or incomplete picture. For instance, a clean HPLC chromatogram might mask the on-column degradation of a sensitive boronate ester.[4][5]
Therefore, a cross-validation strategy, employing multiple, orthogonal techniques, is not just best practice—it is a necessity. By comparing the data from methods that rely on different physicochemical principles (e.g., separation, mass-to-charge ratio, nuclear spin), we can build a comprehensive and validated profile of a compound's identity, purity, structure, and stability.
The Analytical Toolkit: A Comparative Overview
A suite of powerful analytical techniques is available for the characterization of boronic acid derivatives. The key is to understand the strengths and limitations of each and how they complement one another.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For boronic acids, Reverse-Phase HPLC (RP-HPLC) is the most common modality.[6]
Application & Rationale: HPLC is the workhorse for determining purity, monitoring reaction progress, and quantifying components.[6][7] However, the aqueous mobile phases used in RP-HPLC can promote the hydrolysis of boronate esters. The choice of column and mobile phase is therefore critical. To mitigate this, columns with low silanol activity are preferred, as active silanol groups on the silica surface can catalyze hydrolysis.[1][4][5] The use of non-aqueous diluents and mobile phase modifiers like formic acid can also help stabilize the analyte.[1] For highly sensitive compounds, non-aqueous capillary electrophoresis (NACE) presents a powerful alternative that avoids hydrolysis.[8]
Data Acquired: Purity profile, retention time (t R ), quantitative analysis of impurities.
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight and elemental composition.
Application & Rationale: MS is indispensable for confirming the molecular weight of the target compound. However, direct analysis of boronic acids can be complicated. The high energy in the ion source can easily induce dehydration to form boroxines, leading to confusing spectra.[2][3] Coupling HPLC with a soft ionization technique like Electrospray Ionization (ESI) is a powerful combination, allowing for the analysis of separated components.[9][10] For volatile compounds or those that can be made volatile, Gas Chromatography-MS (GC-MS) is an option, but it almost always requires a derivatization step, such as silylation, to increase volatility and thermal stability.[2][6][11] Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) is also effective, and certain matrices like 2,5-dihydroxybenzoic acid (DHB) can act as both a matrix and an in-situ derivatizing agent to form stable adducts.[12]
Data Acquired: Molecular weight, elemental formula confirmation (via high-resolution MS), and structural information (via fragmentation in MS/MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (like ¹H, ¹³C, and ¹¹B) to provide detailed information about molecular structure and connectivity.
Application & Rationale: NMR is the most powerful tool for unambiguous structure elucidation.[6]
-
¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.
-
¹¹B NMR is uniquely suited for studying boronic acids.[13] The chemical shift in the ¹¹B spectrum directly indicates the hybridization state of the boron atom: sp² for the trigonal planar boronic acid and sp³ for the tetrahedral boronate species formed upon binding to diols or in basic conditions.[11][14][15] This makes it an excellent tool for studying binding events and determining pKa values.[14][15]
-
¹⁷O NMR can provide further insight into the environment around the oxygen atoms bonded to boron.[16][17]
Data Acquired: Complete molecular structure, stereochemistry, conformation, and boron coordination state.
X-ray Crystallography
Principle: This technique involves diffracting X-rays off a single crystal of the compound to determine the precise arrangement of atoms in the solid state.
Application & Rationale: X-ray crystallography is considered the "gold standard" for structural determination, providing an unambiguous three-dimensional model of the molecule.[18] It reveals exact bond lengths, bond angles, and intermolecular interactions, such as the characteristic hydrogen-bonded dimers formed by many arylboronic acids.[3] In drug development, it is crucial for understanding how a boronic acid-based inhibitor binds to its target protein.[19][20][21] The primary limitation is the requirement to grow high-quality single crystals, which can be challenging.
Data Acquired: Absolute 3D molecular structure, bond parameters, and crystal packing information.
Comparative Performance of Analytical Methods
| Technique | Information Provided | Sensitivity | Sample Requirements | Key Advantages for Boronic Acids | Common Challenges & Limitations |
| HPLC-UV/PDA | Purity, Quantification, Stability | Moderate (µg/mL) | ~1 mg, solution | Robust, widely available, excellent for purity assessment.[6] | On-column hydrolysis of esters[1][4]; some boronic acids lack a strong UV chromophore. |
| LC-MS | Molecular Weight, Purity, Structure | High (ng/mL to pg/mL) | <1 mg, solution | Provides molecular weight confirmation for HPLC peaks.[6][11] High throughput is possible.[9] | Formation of boroxines/adducts in the ion source[2][10]; requires volatile mobile phases. |
| GC-MS | Molecular Weight, Structure | High (pg level) | <1 mg, must be volatile | Excellent chromatographic separation and reproducible fragmentation patterns.[2] | Requires derivatization (e.g., silylation) to increase volatility.[2][11] Not suitable for non-volatile derivatives. |
| NMR Spectroscopy | Unambiguous Structure, Connectivity | Low (mg range) | ~5-10 mg, solution | Gold standard for structure elucidation. ¹¹B NMR directly probes the boron center.[6][13][14] | Relatively low sensitivity; requires pure sample for clear spectra. |
| X-ray Crystallography | Absolute 3D Structure, Conformation | N/A | ~5-10 mg, single crystal | Provides definitive 3D structural proof.[18] Essential for studying binding modes.[19][20] | Requires the ability to grow high-quality single crystals. |
A Validated Workflow for Characterization
A logical, multi-step approach ensures that data from each technique builds upon and validates the others.
Caption: A logical workflow for the cross-validation and characterization of boronic acid derivatives.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following protocols provide a starting point for key analyses.
Protocol 1: RP-HPLC-UV for Purity Analysis of an Arylboronic Acid
This method is adapted from established protocols for separating multiple boronic acids and is designed to minimize on-column degradation.[7]
-
System Preparation:
-
HPLC System: An Arc HPLC System or equivalent with a PDA detector.
-
Column: XSelect Premier HSS T3 Column (e.g., 2.5 µm, 4.6 x 100 mm). This column chemistry is chosen for its balanced retention and the MaxPeak hardware helps to reduce secondary interactions.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the boronic acid derivative.
-
Dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water. Rationale: While aprotic diluents can improve the stability of boronate esters[1], a mixed solvent is often necessary for the solubility of free boronic acids.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: PDA detector, 210-400 nm. Monitor at 254 nm or the λmax of the compound.
-
Gradient Program:
-
0.0 min: 5% B
-
10.0 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 5% B
-
15.0 min: 5% B
-
-
-
Data Analysis:
-
Integrate all peaks. Calculate the purity of the main peak as a percentage of the total peak area.
-
Validation Step: The identity of the main peak should be confirmed by collecting the fraction and analyzing by MS or by comparing the retention time and UV spectrum with an authenticated reference standard.
-
Protocol 2: ¹¹B NMR Spectroscopy for Structural Confirmation
This protocol is designed to determine the hybridization state of the boron atom.[14][15]
-
Sample Preparation:
-
Dissolve approximately 10-15 mg of the boronic acid derivative in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or a mixture with D₂O).
-
Transfer the solution to a 5 mm NMR tube. Rationale: Quartz NMR tubes are recommended to avoid any potential boron signal from borosilicate glass, although it is often not a significant issue.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Tune and shim the spectrometer for the specific sample and probe.
-
Acquire a standard ¹H spectrum first to ensure the sample is properly prepared and the instrument is shimmed well.
-
-
¹¹B Data Acquisition:
-
Frequency: ~128 MHz (for a 400 MHz ¹H instrument).
-
Acquisition Parameters:
-
Pulse Program: Standard one-pulse experiment.
-
Spectral Width: ~200 ppm (centered around 30 ppm).
-
Number of Scans: 1024 scans (or more) to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1 second.
-
-
-
Data Processing and Analysis:
-
Apply a line broadening factor (e.g., 10-20 Hz) to improve the signal-to-noise ratio of the typically broad ¹¹B signal.
-
Reference the spectrum externally to BF₃·OEt₂ (0 ppm).
-
Interpretation:
-
A signal between ~28-33 ppm is characteristic of a trigonal planar (sp²) boronic acid.
-
A signal between ~5-9 ppm is characteristic of a tetrahedral (sp³) boronate ester or boronate anion.[11]
-
-
Protocol 3: GC-MS Analysis with Silylation Derivatization
This protocol is for volatile or semi-volatile boronic acids, increasing their thermal stability for GC analysis.[2][6][11]
-
Derivatization:
-
Place ~1 mg of the boronic acid derivative into a 2 mL autosampler vial.
-
Add 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 60-70 °C for 30 minutes. Rationale: Heating drives the reaction to completion, forming the volatile bis(trimethylsilyl) boronate ester.
-
-
GC-MS Conditions:
-
GC System: Agilent GC or equivalent with a mass selective detector.
-
Injector: Split/splitless, 250-280 °C.
-
Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100 °C (hold 2 min), then ramp at 10 °C/min to 280 °C (hold 5 min).
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 550.
-
-
Data Analysis:
-
Identify the peak corresponding to the silylated derivative.
-
Analyze the mass spectrum for the molecular ion (M⁺) and the characteristic fragmentation pattern to confirm the structure. The isotopic pattern of boron (¹⁰B at ~20% and ¹¹B at ~80%) should be visible in the molecular ion and boron-containing fragments.[3]
-
Visualizing Analytical Challenges
The inherent reactivity of boronic acids is a central theme in their analysis.
Caption: Common equilibrium and degradation pathways for boronic acids and esters under analytical conditions.
Conclusion
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. par.nsf.gov [par.nsf.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of (5-Fluoroquinolin-8-yl)boronic Acid: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are daily realities. (5-Fluoroquinolin-8-yl)boronic acid, a specialized reagent, is one such compound that requires meticulous management from acquisition to disposal. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our focus is to provide actionable intelligence that extends beyond mere compliance, fostering a culture of safety and responsibility in the laboratory.
I. Hazard Assessment and Immediate Safety Protocols
Inferred Hazard Profile:
-
Skin and Eye Irritation: Like many boronic acids, this compound is expected to cause skin and eye irritation upon contact.[1][2]
-
Respiratory Tract Irritation: Inhalation of the dust may lead to respiratory irritation.[2]
-
Potential for Toxicity: The quinoline moiety suggests that the compound may have toxic properties if ingested or absorbed through the skin.[3]
Given these potential hazards, the following personal protective equipment (PPE) is mandatory when handling this compound in any form:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves, such as nitrile. Gloves should be inspected for integrity before each use.
-
Body Protection: A laboratory coat and closed-toe shoes are required.
-
Respiratory Protection: When handling the solid compound or any procedure that may generate dust, a NIOSH-approved respirator is recommended. All handling of the solid should be performed in a certified chemical fume hood.
II. The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that emphasizes waste segregation, proper containment, and adherence to institutional and regulatory guidelines. The following workflow provides a clear path for safe disposal.
Caption: Disposal workflow for this compound.
Experimental Protocol for Waste Handling and Disposal:
-
Consult Your Institutional EHS Department: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations.
-
Waste Segregation: Collect waste containing this compound in a dedicated, appropriately labeled hazardous waste container. Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents or bases, to prevent unintended reactions.
-
Containerization:
-
For solid waste, carefully transfer the material into a wide-mouthed, chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle.
-
For liquid waste (e.g., solutions in organic solvents), use a designated liquid waste container. Ensure the container material is compatible with the solvent used.
-
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant," "Toxic").
-
Interim Storage: Store the sealed waste container in a designated satellite accumulation area (SAA). This area should be well-ventilated and away from general laboratory traffic.
-
Professional Disposal: Arrange for the collection of the hazardous waste through your institution's EHS-approved hazardous waste vendor. Complete all necessary paperwork, such as a hazardous waste manifest, to ensure a clear chain of custody.
III. Decontamination and Spill Management
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section I.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with an inert absorbent material, such as vermiculite or sand. Avoid raising dust.
-
For liquid spills: Absorb the spill with a chemical absorbent pad or other suitable absorbent material.
-
-
Collect and Dispose: Carefully scoop the absorbed material into a designated hazardous waste container and label it accordingly.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and your institution's EHS department.
IV. Regulatory and Compliance Framework
The disposal of this compound is governed by a multi-tiered regulatory framework. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) are the primary federal bodies that set the standards for hazardous waste management.
| Regulatory Body | Key Mandates and Relevance |
| EPA | The Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for hazardous waste management, including generation, transportation, treatment, storage, and disposal.[4] |
| OSHA | The Hazard Communication Standard (HazCom) requires that the hazards of all chemicals be evaluated and that this information be conveyed to employers and employees. The Hazardous Waste Operations and Emergency Response (HAZWOPER) standard protects workers involved in hazardous waste operations.[5] |
It is imperative that all laboratory personnel involved in the handling and disposal of hazardous chemicals receive appropriate training on these regulations and their institution's specific policies and procedures.
V. Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers and scientists can ensure that they are not only compliant with regulations but are also actively contributing to a safe and sustainable research environment. Always prioritize safety, consult your institution's EHS department, and never dispose of chemical waste down the drain.
VI. References
-
BIOSYNCE. (2025, July 31). How to dispose of quinoline safely?
-
AbacipharmTech. * this compound*.
-
Fisher Scientific. (2010, February 8). Safety Data Sheet.
-
CymitQuimica. This compound.
-
Ruichu Bio. This compound 1072951-45-1.
-
Fisher Scientific. (2021, December 25). Safety Data Sheet.
-
Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Quinoline yellow (C.I. 47005).
-
Fisher Scientific. (2024, March 31). Safety Data Sheet.
-
Joschem. (2014, March 3). GHS/Material Safety Data Sheet.
-
ResearchGate. Some commercialized pesticides or drugs with fluorinated quinoline derivatives.
-
Cayman Chemical. (2025, August 27). Safety Data Sheet.
-
Sigma-Aldrich. (2018, November 10). Safety Data Sheet.
-
StanChem, Inc. (2018, February 26). Safety Data Sheet.
-
ChemicalBook. (8-Fluoroquinolin-5-yl)boronic acid.
-
STEMCELL Technologies. (2023, June 30). Safety Data Sheet.
-
CymitQuimica. (2024, December 19). Safety Data Sheet.
-
PubMed Central. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging.
-
ResearchGate. Selected fluorinated isoquinoline derivatives with medicinal and industrial applications.
References
A Senior Application Scientist's Guide to Handling (5-Fluoroquinolin-8-yl)boronic Acid: From Benchtop to Disposal
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. (5-Fluoroquinolin-8-yl)boronic acid is a compound of dual character; it combines the versatile reactivity of a boronic acid with the bioactive scaffold of a fluoroquinolone. This guide provides a comprehensive framework for its safe handling, grounded in an understanding of its constituent parts, to ensure both the integrity of your research and the safety of your laboratory personnel.
Hazard Assessment: A Tale of Two Moieties
A thorough risk assessment is the foundation of safe laboratory practice. For this compound, we must consider the hazards associated with both the boronic acid functional group and the fluoroquinolone core.
-
The Boronic Acid Group: Boronic acids are generally considered to have low inherent toxicity and are prized for their stability.[1][2] However, like many fine chemicals, they are often crystalline solids and can pose an inhalation hazard as dust. The primary acute risks are irritation to the skin, eyes, and respiratory system.[3]
-
The Fluoroquinolone Core: This is the more significant consideration from a toxicological perspective. Fluoroquinolones are a class of potent, broad-spectrum antibiotics.[4] While this specific compound is a research chemical and not an administered drug, the core structure is known to be bioactive. Systemic exposure to certain fluoroquinolones has been associated with a range of potential long-term and serious side effects, including toxicity to the central nervous system (CNS), cardiotoxicity, and tendon damage.[5][6] Therefore, treating this compound with a high degree of caution to prevent systemic absorption is imperative.
Given this dual nature, all handling procedures must be designed to minimize dust generation and prevent skin contact, inhalation, and ingestion.
Personal Protective Equipment (PPE): Your Primary Barrier
A multi-layered PPE strategy is mandatory when working with this compound. The following table outlines the minimum required PPE for various laboratory operations.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standard. A full-face shield should be worn over goggles when handling larger quantities (>10g) or when there is a significant splash risk.[7] | Protects eyes from airborne dust particles and accidental splashes of solutions, which can cause serious irritation.[3] |
| Hand Protection | Chemically resistant gloves (e.g., disposable nitrile gloves).[8] | Prevents skin contact, which is a primary route of exposure. Gloves must be inspected for tears before use and changed immediately upon contamination. Employ proper glove removal techniques to avoid cross-contamination.[9] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[7][8] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a certified chemical fume hood (e.g., weighing).[7] | Minimizes the inhalation of fine dust particles, preventing potential respiratory tract irritation and systemic absorption.[3] Engineering controls, such as a fume hood, should always be the primary method of exposure control.[10] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring reproducible, safe science.
A. Engineering Controls & Preparation
-
Work Area: All manipulations of this compound, both solid and in solution, should be conducted within a certified chemical fume hood to control airborne particles and vapors.[10]
-
Safety Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed before beginning work.[8]
-
Work Surface: Prepare the work surface by laying down absorbent, disposable bench paper to contain any minor spills.
B. Handling the Solid Compound (e.g., Weighing)
-
Don PPE: Put on all required PPE as outlined in the table above, including respiratory protection if not in a powder-containment hood.
-
Minimize Dust: Handle the container gently. Use a spatula to carefully transfer the solid. Avoid pouring the powder, as this can generate significant dust.[3]
-
Container Management: Keep the container of this compound tightly closed when not in active use to prevent moisture absorption and contamination.[11]
C. Post-Handling & Cleanup
-
Decontamination: Wipe down the spatula and any surfaces within the fume hood with a damp cloth or towel to collect any residual dust.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outer surfaces of contaminated items.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[10]
Emergency Procedures: Spill and Exposure Response
Preparedness is key to managing unexpected events safely.
A. Spill Response
-
Evacuate & Alert: If a significant spill occurs, alert others in the lab and evacuate the immediate area.
-
Assess: Evaluate the extent of the spill and whether it is safe to clean up internally. For large spills, contact your institution's Environmental Health & Safety (EHS) department.
-
Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate, if safe to do so.
-
Cleanup (for small, manageable spills):
-
Don appropriate PPE, including respiratory protection.
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[10]
-
Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[12]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Caption: Workflow for handling a chemical spill.
B. Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[3]
Storage and Stability
Proper storage is essential to maintain the chemical integrity of this compound.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Refrigeration is often recommended for long-term storage of boronic acids.
-
Atmosphere: For maximum stability and to prevent potential oxidation or hydrolysis, storing the material under an inert atmosphere (e.g., nitrogen or argon) is best practice.[11]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[11]
Waste Disposal Plan
All waste generated from the use of this compound must be treated as hazardous waste.
-
Solid Waste: Collect unused or contaminated solid material, along with any absorbent materials used for spills, in a clearly labeled, sealed container.
-
Contaminated Items: Used gloves, bench paper, and other disposable materials that have come into contact with the chemical should be placed in a designated hazardous waste container.
-
Empty Containers: "Empty" containers may still contain chemical residue and should be disposed of as hazardous waste.
-
Consult Regulations: Never dispose of boronic acids down the drain unless explicitly permitted by your local water authority and institutional EHS department for very small, neutralized quantities.[13] Always consult your local, state, and federal regulations for proper hazardous waste disposal procedures.[12]
By integrating these safety and handling protocols into your daily workflow, you can confidently work with this compound, ensuring a safe environment for yourself, your colleagues, and the groundbreaking research you conduct.
References
- 1. nbinno.com [nbinno.com]
- 2. boronmolecular.com [boronmolecular.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Long-term toxicity of fluoroquinolones: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What Causes Fluoroquinolone Toxicity? - GoodRx [goodrx.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. canbipharm.com [canbipharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sciencing.com [sciencing.com]
- 13. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
